molecular formula C6H10O3 B1676541 Mevalonolactone CAS No. 19115-49-2

Mevalonolactone

货号: B1676541
CAS 编号: 19115-49-2
分子量: 130.14 g/mol
InChI 键: JYVXNLLUYHCIIH-ZCFIWIBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-mevalonolactone is a 4-hydroxy-4-methyloxan-2-one that has (R)-configuration. It is a natural product found in Phomopsis archeri. It has a role as a fungal metabolite and a plant metabolite. It is an enantiomer of a (S)-mevalonolactone.
(R)-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one has been reported in Kionochaeta pughii, Penicillium herquei, and other organisms with data available.
RN given refers to unlabeled cpd without isomeric designation;  structure

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4R)-4-hydroxy-4-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19115-49-2
Record name Mevalonolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEVALONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661X270Z3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mevalonolactone as a Precursor in Terpene Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Terpenes represent a vast and structurally diverse class of natural products with profound applications in the pharmaceutical, fragrance, and biofuel industries. The efficient and sustainable production of these valuable compounds is a key objective for researchers and drug development professionals. This technical guide provides a comprehensive overview of the utilization of mevalonolactone as a pivotal precursor for terpene biosynthesis. We will delve into the intricacies of the mevalonate (MVA) pathway, detailing the enzymatic cascade that converts this compound into the universal terpene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Furthermore, this guide will present detailed, field-proven methodologies for both in vivo and in vitro terpene synthesis, underpinned by a rationale for experimental design and self-validating protocols. By synthesizing fundamental biochemical principles with practical application, this document aims to empower researchers to harness the potential of this compound for the robust and scalable production of terpenes.

Introduction: The Significance of Terpenes and the Central Role of the Mevalonate Pathway

Terpenes, also known as isoprenoids, are the largest and most diverse class of organic compounds found in nature, with over 30,000 known structures.[1] Their biological activities are equally varied, encompassing roles as signaling molecules, hormones, and vital components of cellular membranes. In the realm of drug development, terpenes have emerged as a rich source of therapeutic agents, exhibiting a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3][4]

The biosynthesis of all terpenes originates from two simple five-carbon (C5) isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5] In eukaryotes, archaea, and some bacteria, the primary route to these essential precursors is the mevalonate (MVA) pathway.[1][6] This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to yield IPP and DMAPP. This compound, a stable, lactonized form of mevalonic acid, serves as a readily bioavailable precursor that can be efficiently channeled into the MVA pathway, making it an invaluable tool for both fundamental research and industrial-scale terpene production.

The Mevalonate Pathway: From this compound to Terpene Precursors

The journey from this compound to the universal terpene building blocks involves a series of well-characterized enzymatic transformations. Understanding this pathway is critical for designing and optimizing terpene production systems.

Conversion of this compound to Mevalonic Acid

This compound is the cyclic ester of mevalonic acid. In aqueous solutions, particularly under basic conditions, the lactone ring of this compound undergoes hydrolysis to form the open-chain mevalonate, which is the actual substrate for the subsequent enzymatic steps. This conversion is a crucial first step when supplying this compound exogenously to a biological system.

Enzymatic Cascade of the Mevalonate Pathway

The core of the MVA pathway consists of a series of enzymatic reactions that convert mevalonate into IPP and DMAPP. The key enzymes and their functions are outlined below:

  • Mevalonate Kinase (MK): This enzyme catalyzes the first committed step in the lower MVA pathway, phosphorylating mevalonate at the C5 hydroxyl group using ATP to produce mevalonate-5-phosphate.[7]

  • Phosphomevalonate Kinase (PMK): Following the initial phosphorylation, PMK facilitates a second phosphorylation event, again utilizing ATP, to convert mevalonate-5-phosphate into mevalonate-5-pyrophosphate.

  • Mevalonate Pyrophosphate Decarboxylase (MPD): The final step in the formation of IPP from mevalonate is an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate, catalyzed by MPD.

  • Isopentenyl Pyrophosphate Isomerase (IDI): This enzyme catalyzes the reversible isomerization of the less reactive IPP to the more reactive electrophile, DMAPP. The ratio of IPP to DMAPP is a critical factor in determining the type and chain length of the resulting terpene.

The sequential action of these enzymes provides the necessary C5 building blocks for the vast array of terpenes found in nature.

Mevalonate_Pathway cluster_0 Mevalonate Pathway cluster_1 Terpene Synthesis MVAL This compound (exogenous precursor) MVA Mevalonic Acid MVAL->MVA Hydrolysis MVP Mevalonate-5-Phosphate MVA->MVP Mevalonate Kinase (MK) + ATP MVPP Mevalonate-5-Pyrophosphate MVP->MVPP Phosphomevalonate Kinase (PMK) + ATP IPP Isopentenyl Pyrophosphate (IPP) MVPP->IPP Mevalonate Pyrophosphate Decarboxylase (MPD) + ATP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isopentenyl Pyrophosphate Isomerase (IDI) Prenyl_PP Prenyl Pyrophosphates (GPP, FPP, GGPP) DMAPP->Prenyl_PP Prenyltransferases + IPP Terpenes Diverse Terpenes Prenyl_PP->Terpenes Terpene Synthases

Caption: The Mevalonate Pathway for Terpene Biosynthesis.

In Vivo Terpene Production Using this compound: A Metabolic Engineering Approach

The heterologous expression of the MVA pathway in microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, has proven to be a highly effective strategy for the production of a wide range of terpenes.[5] These organisms offer rapid growth rates, well-characterized genetics, and are amenable to large-scale fermentation.[8] this compound serves as an excellent precursor in these systems, bypassing the need for the host to synthesize mevalonate from central metabolism.

Rationale for Using Engineered Microbial Hosts
  • High-Flux Pathway: Introducing a heterologous MVA pathway can create a high-flux route to IPP and DMAPP, often exceeding the capacity of the native microbial pathways.[1]

  • Bypassing Native Regulation: The native isoprenoid biosynthesis pathways in many microbes are tightly regulated. A heterologous MVA pathway can circumvent these regulatory bottlenecks.

  • Platform Strains: Once an engineered strain capable of efficiently converting this compound to IPP and DMAPP is developed, it can serve as a platform for producing a multitude of different terpenes simply by introducing the desired terpene synthase gene.[9]

Experimental Workflow: In Vivo Terpene Production

The following provides a generalized workflow for the production of a target terpene in an engineered E. coli strain.

In_Vivo_Workflow cluster_0 Strain Engineering cluster_1 Fermentation cluster_2 Product Recovery & Analysis Plasmid_Prep Construct Plasmids: - MVA Pathway Operon - Terpene Synthase Gene Transformation Transform E. coli Host Plasmid_Prep->Transformation Strain_Verification Verify Transformants (PCR, Sequencing) Transformation->Strain_Verification Inoculation Inoculate Starter Culture Strain_Verification->Inoculation Growth Grow to Mid-Log Phase Inoculation->Growth Induction Induce Gene Expression (e.g., IPTG) Add this compound Growth->Induction Fermentation_Run Incubate with Shaking (e.g., 24-72 hours) Induction->Fermentation_Run Extraction Extract Terpenes (e.g., Solvent Extraction) Fermentation_Run->Extraction Analysis Quantify Terpenes (GC-MS) Extraction->Analysis Purification Purify Terpenes (e.g., Chromatography) Analysis->Purification

Caption: Generalized workflow for in vivo terpene production.

Detailed Protocol: Amorphadiene Production in Engineered E. coli

This protocol is adapted from methodologies for producing amorphadiene, a precursor to the antimalarial drug artemisinin, in E. coli.[6][10]

3.3.1. Strain and Plasmid Construction:

  • Host Strain: E. coli DH10B or a similar strain suitable for cloning and protein expression.

  • Plasmids:

    • pMVA: A low-copy plasmid (e.g., pACYCDuet-1) containing the genes for the lower MVA pathway (mevalonate kinase, phosphomevalonate kinase, and mevalonate pyrophosphate decarboxylase) from Saccharomyces cerevisiae under the control of an inducible promoter (e.g., T7).

    • pADS: A compatible, high-copy plasmid (e.g., pET-28a) containing the codon-optimized gene for amorphadiene synthase (ADS) from Artemisia annua, also under the control of an inducible promoter.

3.3.2. Culture and Induction:

  • Co-transform the E. coli host strain with pMVA and pADS.

  • Select for transformants on LB agar plates containing the appropriate antibiotics.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture to an initial OD600 of 0.05.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Simultaneously, add a sterile solution of this compound (pH adjusted to 7.0) to a final concentration of 10 mM.

  • Reduce the temperature to 30°C and continue incubation for 48-72 hours.

3.3.3. Extraction and Analysis:

  • Harvest the culture by centrifugation.

  • Extract the cell pellet and the supernatant separately with an equal volume of ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure.

  • Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of amorphadiene.

In Vitro Terpene Synthesis: A Cell-Free Approach

Cell-free biosynthesis systems offer a powerful alternative to in vivo methods, providing greater control over reaction conditions and eliminating the complexities of cellular metabolism.[11] In these systems, purified enzymes of the MVA pathway and a terpene synthase are combined in a reaction vessel with this compound, ATP, and other necessary cofactors to produce the target terpene.

Advantages of Cell-Free Systems
  • Precise Control: Reaction parameters such as enzyme and substrate concentrations, temperature, and pH can be precisely controlled to optimize product yield.

  • Elimination of Cellular Toxicity: The production of terpenes that are toxic to microbial hosts is possible in cell-free systems.

  • Simplified Purification: The absence of cellular components simplifies the downstream purification of the target terpene.

  • Rapid Prototyping: New pathways and enzymes can be rapidly tested and optimized without the need for genetic engineering of host organisms.

Experimental Workflow: In Vitro Terpene Synthesis

The following workflow outlines the key steps in a cell-free terpene synthesis reaction.

In_Vitro_Workflow cluster_0 Enzyme Preparation cluster_1 Cell-Free Reaction cluster_2 Product Analysis Expression Express His-tagged MVA Pathway Enzymes and Terpene Synthase in E. coli Purification Purify Enzymes using Ni-NTA Affinity Chromatography Expression->Purification Verification Verify Purity and Activity (SDS-PAGE, Enzyme Assays) Purification->Verification Reaction_Setup Combine Purified Enzymes, this compound, ATP, MgCl2, and Buffer Verification->Reaction_Setup Incubation Incubate at Optimal Temperature (e.g., 30°C for 12-24 hours) Reaction_Setup->Incubation Extraction Extract Terpenes with an Organic Solvent Incubation->Extraction GC_MS_Analysis Analyze and Quantify by GC-MS Extraction->GC_MS_Analysis

Caption: Generalized workflow for in vitro terpene synthesis.

Detailed Protocol: Cell-Free Limonene Synthesis

This protocol describes the in vitro synthesis of limonene using purified enzymes.

4.3.1. Enzyme Purification:

  • Individually express His-tagged mevalonate kinase, phosphomevalonate kinase, mevalonate pyrophosphate decarboxylase, IPP isomerase, and limonene synthase in E. coli BL21(DE3).

  • Purify each enzyme from the cell lysate using nickel-NTA affinity chromatography.[12]

  • Dialyze the purified enzymes against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and determine their concentrations.

4.3.2. Reaction Setup:

  • In a 1.5 mL microcentrifuge tube, combine the following components in a total volume of 500 µL:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 10 mM this compound

    • Purified enzymes (final concentrations to be optimized, typically in the range of 1-5 µM each)

  • Gently mix the reaction components.

4.3.3. Incubation and Analysis:

  • Incubate the reaction mixture at 30°C for 12-24 hours.

  • Extract the reaction with 500 µL of n-hexane.

  • Analyze the hexane layer by GC-MS to identify and quantify the produced limonene.

Quantitative Analysis and Data Presentation

Accurate quantification of terpene production is essential for optimizing biosynthetic pathways and comparing the efficiency of different systems. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used analytical technique for this purpose.

Terpene Production Host/System Precursor Titer Reference
AmorphadieneE. coli (engineered)Mevalonate>100 mg/L[1]
AmorphadieneE. coli (engineered)Acetyl-CoA27.4 g/L[13]
Artemisinic acidS. cerevisiae (engineered)Acetyl-CoA25 g/L[13]
β-FarneseneE. coli (engineered)Acetyl-CoA8.74 g/L[13]
GeraniolE. coli (engineered)Mevalonate182.5 mg/L[1]
Limonene, Pinene, SabineneCell-Free SystemGlucose>15 g/L[11]

Conclusion and Future Perspectives

This compound has established itself as a cornerstone precursor for the microbial and cell-free production of a vast array of valuable terpenes. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to harness the power of the mevalonate pathway. Future advancements in synthetic biology, including the development of novel enzyme variants, the optimization of metabolic fluxes, and the design of more efficient cell-free systems, will undoubtedly further enhance our ability to produce complex terpenes with high efficiency and specificity. The continued exploration of these avenues holds immense promise for the sustainable and cost-effective production of next-generation pharmaceuticals, fragrances, and biofuels.

References

Mevalonolactone's Pivotal Function in the Regulation of Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles of the Mevalonate Pathway

The mevalonate pathway is a critical metabolic cascade present in all higher eukaryotes and some bacteria, responsible for the production of a diverse array of isoprenoids.[1][2] These molecules are fundamental not only for the synthesis of cholesterol but also for the production of non-sterol isoprenoids essential for vital cellular functions.[3][4] These non-sterol products include dolichols (for glycoprotein synthesis), coenzyme Q10 (for electron transport), and the isoprenoid moieties—farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)—required for the post-translational modification and membrane anchoring of small GTPases like Ras and Rho.[5][6]

The pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][7] The initial and rate-limiting step of this pathway is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR).[8][9] This specific reaction serves as the primary control point for the entire pathway and is the pharmacological target of the widely used statin class of drugs.[7][8]

Mevalonate_Pathway cluster_0 Upper Mevalonate Pathway cluster_1 Downstream Products Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-Limiting Step) IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps Isoprenoids Non-Sterol Isoprenoids (FPP, GGPP, etc.) IPP_DMAPP->Isoprenoids Cholesterol Cholesterol IPP_DMAPP->Cholesterol Multiple Steps

Caption: The Upper Mevalonate Pathway, highlighting the rate-limiting step.

Section 2: Mevalonolactone: The Cell-Permeable Key to a Tightly Regulated System

Mevalonic acid, the direct product of the HMGCR reaction, exists in equilibrium with its lactonized form, this compound.[10] this compound is the delta-lactone derivative of mevalonic acid.[10] While mevalonic acid is the direct metabolite, this compound possesses a crucial physicochemical advantage for research and potentially for cellular transport: it is more lipophilic and readily crosses cellular membranes. In fact, studies in isolated rat hepatocytes have demonstrated a preferential uptake and utilization of this compound over mevalonate for sterol biosynthesis.[11][12] Once inside the cell, it is hydrolyzed to the active mevalonic acid. This property makes this compound an invaluable tool for bypassing the HMGCR step in experimental settings, allowing for the precise investigation of downstream events.

Section 3: Core Regulatory Mechanisms Mediated by Mevalonate-Derived Products

The regulation of cholesterol biosynthesis is a paradigm of metabolic control, employing multiple feedback mechanisms to maintain homeostasis. This compound, by serving as a source of mevalonate and its subsequent products, is central to these regulatory loops. The control is exerted primarily at the level of HMG-CoA reductase.

Transcriptional Regulation via the SREBP Pathway

The most well-characterized long-term regulatory mechanism is the transcriptional control of the HMGCR gene by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[1][13]

  • Under Low Sterol Conditions: When cellular sterol levels are low, the SREBP-2 protein, which is anchored in the endoplasmic reticulum (ER) membrane in a complex with SCAP (SREBP-cleavage activating protein), is transported to the Golgi apparatus. There, it undergoes sequential proteolytic cleavage by two proteases (S1P and S2P), releasing its N-terminal domain.[14] This active, nuclear form of SREBP-2 (nSREBP-2) translocates to the nucleus, binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, and potently activates the transcription of HMGCR, the LDL receptor, and other genes involved in cholesterol synthesis and uptake.[13][15]

  • Under High Sterol Conditions: When sufficient cholesterol (and other sterol intermediates derived from mevalonate) is present, these sterols bind to the SCAP protein.[2] This binding induces a conformational change that causes the SREBP-SCAP complex to be retained in the ER, preventing its transport to the Golgi.[14] Consequently, SREBP-2 is not cleaved, transcription of the HMGCR gene is suppressed, and cholesterol synthesis is downregulated.[2] Supplying cells with this compound provides the substrate for this feedback loop, leading to the repression of sterol synthesis and HMGCR levels.[16]

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Complex SREBP-2-SCAP Complex High_Sterols High Sterol Levels (from Mevalonate) ER_Complex->High_Sterols binds & retains Golgi_Processing Proteolytic Cleavage ER_Complex->Golgi_Processing Transport (Low Sterols) nSREBP Active nSREBP-2 Golgi_Processing->nSREBP Release SRE SRE in Promoter nSREBP->SRE Binds HMGCR_Gene HMGCR Gene Transcription SRE->HMGCR_Gene Activates HMGCR_Gene->ER_Complex Negative Feedback

Caption: The SREBP-2 feedback loop for transcriptional regulation of HMGCR.

Post-Translational Regulation: Accelerated Degradation of HMGCR

In addition to transcriptional control, mevalonate-derived products trigger the rapid degradation of existing HMG-CoA reductase protein. This provides a more immediate mechanism for reducing cholesterol synthesis.

  • Mechanism: Specific non-sterol intermediates derived from mevalonate, such as lanosterol, have been identified as key regulators that promote the ubiquitination and subsequent proteasomal degradation of HMGCR via the ER-associated degradation (ERAD) pathway.[2][17]

  • Experimental Evidence: Pulse-chase experiments have demonstrated that incubating hepatocytes with this compound enhances the rate of degradation of the HMGCR polypeptide by as much as three-fold.[18] This indicates that a product of this compound metabolism directly or indirectly signals the enzyme for destruction.[18]

Incubating rat liver cells with this compound leads to both a decreased activity of HMG-CoA reductase and a significant reduction in the rate of its synthesis, as measured by the incorporation of [³⁵S]methionine into the immunoprecipitable reductase protein.[18]

Section 4: this compound in Experimental Design and Drug Discovery

The ability of this compound to bypass HMGCR inhibition makes it an indispensable reagent for dissecting the downstream consequences of the mevalonate pathway.

The Statin Rescue Assay: A Cornerstone of Mevalonate Pathway Research

Statins, as HMGCR inhibitors, deplete the cellular pool of mevalonate and all its downstream products.[8] This leads to pleiotropic effects, including cell growth arrest, apoptosis, and changes in cell signaling.[19][20] The "statin rescue" assay is designed to determine which downstream product is responsible for a specific biological effect.

  • Causality: The logic is straightforward: if adding back this compound reverses the effect of a statin, the effect is definitively caused by the depletion of a mevalonate-derived product and not by an off-target action of the drug.[19][20]

  • Discrimination: Furthermore, by co-supplementing with specific downstream products (e.g., cholesterol, FPP, or GGPP), researchers can pinpoint the exact metabolite required to rescue the phenotype. For example, if this compound rescues cell growth inhibition by a statin, but adding LDL (a source of cholesterol) does not, it implies that a non-sterol isoprenoid is essential for proliferation.[19]

Statin_Rescue_Workflow start Seed Cells in Culture treat_statin Treat with Statin (e.g., Fluvastatin) - Blocks HMGCR - Depletes Mevalonate start->treat_statin statin_only Statin Only (Negative Control) treat_statin->statin_only rescue_mvl Statin + this compound (Bypasses HMGCR Block) treat_statin->rescue_mvl rescue_chol Statin + Cholesterol/LDL (Tests Sterol Requirement) treat_statin->rescue_chol rescue_iso Statin + Isoprenoids (FPP/GGPP) (Tests Non-Sterol Requirement) treat_statin->rescue_iso measure Incubate (e.g., 48h) & Measure Endpoint statin_only->measure rescue_mvl->measure rescue_chol->measure rescue_iso->measure endpoint Endpoint: - Cell Proliferation (MTT Assay) - Apoptosis (Caspase Assay) - Gene Expression (qPCR) measure->endpoint

Caption: Experimental workflow for a statin rescue assay.

Quantitative Data on this compound's Biological Effects

The following table summarizes representative data illustrating the quantitative effects observed in statin rescue experiments.

Cell TypeStatin TreatmentThis compound RescueEndpoint MeasuredResultReference
Human Vascular SMC10⁻⁴ M Fluvastatin1 mM this compoundG₀/G₁ to S-phase transitionFluvastatin reduced transition to 50% of control; this compound completely reversed this effect.[19]
H4-II-E-C3 HepatomaMevinolin4 mM MevalonateSterol SynthesisMevinolin increased sterol synthesis; Mevalonate repressed this increase.[16]
MCF-7 Breast Cancer5-10 µmol/L Simvastatin20 µmol/L MevalonateCell Survival (MTT)Simvastatin induced cell death; Mevalonate significantly reversed this effect.[21]

Section 5: Key Experimental Protocols

Trustworthy protocols are self-validating. The inclusion of appropriate controls, as described below, is essential for interpreting results with confidence.

Protocol: HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol is based on the principle that the HMGCR-catalyzed reduction of HMG-CoA to mevalonate consumes NADPH, which can be monitored by the decrease in absorbance at 340 nm.[22]

Principle: The rate of decrease in A₃₄₀ is directly proportional to the HMGCR enzyme activity.

Materials:

  • Cell or tissue lysate containing HMGCR

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)

  • NADPH solution (e.g., 10 mM stock)

  • HMG-CoA substrate solution (e.g., 10 mM stock)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm at 37°C

Methodology:

  • Preparation: Pre-warm the assay buffer and spectrophotometer to 37°C.[22] Prepare a master mix containing the assay buffer and NADPH to a final concentration of ~400 µM.

  • Blank Reaction: To a well/cuvette, add the master mix and the cell lysate. Monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline rate of NADPH consumption independent of the HMG-CoA substrate. Causality: This step accounts for non-specific NADPH oxidase activity in the lysate, ensuring the measured activity is specific to HMGCR.

  • Initiate Reaction: Add the HMG-CoA substrate to a final concentration of ~0.3 mg/mL to initiate the specific reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Inhibitor Control (Self-Validation): In a parallel reaction, include a known HMGCR inhibitor (e.g., pravastatin or atorvastatin).[22] A significant reduction in the rate of A₃₄₀ decrease validates that the measured activity is indeed from HMGCR.

  • Calculation: Calculate the rate of NADPH oxidation using its extinction coefficient (6220 M⁻¹cm⁻¹). One unit of HMGCR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Protocol: Cell Proliferation Rescue Assay

This protocol quantifies the ability of this compound to rescue cells from statin-induced growth arrest.

Materials:

  • Cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Statin (e.g., simvastatin, fluvastatin)

  • DL-Mevalonolactone solution (sterilized)

  • Cell proliferation reagent (e.g., MTT, or ³H-Thymidine)

  • 96-well cell culture plates

  • Plate reader (for MTT) or scintillation counter (for thymidine)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Treatment Application:

    • Control Group: Treat cells with vehicle (e.g., DMSO).

    • Statin Group: Treat cells with a pre-determined concentration of statin known to inhibit growth (e.g., 10 µM simvastatin).

    • Rescue Group: Treat cells with the same concentration of statin plus a range of this compound concentrations (e.g., 20 µM to 1 mM).[19][21]

    • Causality: The dose-response of this compound helps confirm the specificity of the rescue effect.

  • Incubation: Incubate the plates for a period sufficient to observe growth inhibition (e.g., 48-72 hours).

  • Proliferation Measurement (MTT Example):

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Read the absorbance at ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control group. A successful rescue will show a significant increase in proliferation in the "Rescue Group" compared to the "Statin Group," ideally restoring it to near-control levels.

Section 6: Conclusion and Future Outlook

This compound, and by extension the mevalonate it delivers, is far more than a simple intermediate in cholesterol synthesis. It is the precursor to a class of molecules that act as critical sensors and effectors in a sophisticated, multi-tiered regulatory network. This network governs the activity of HMG-CoA reductase through both delayed transcriptional suppression via SREBP-2 and rapid post-translational degradation. For researchers, this compound's cell permeability makes it an elegant and powerful tool to dissect the complex downstream biology of the mevalonate pathway, distinguishing the roles of sterol versus non-sterol isoprenoids in health and disease. As research continues to link the mevalonate pathway to cancer, neurodegeneration, and inflammatory diseases, the precise application of this compound in experimental models will remain fundamental to advancing our understanding and developing novel therapeutic strategies.[3][4]

References

Discovery and natural occurrence of mevalonolactone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Natural Occurrence of Mevalonolactone

For Researchers, Scientists, and Drug Development Professionals

This compound, the cyclic ester of mevalonic acid, stands as a cornerstone in the intricate web of cellular metabolism. As the precursor to the vast family of isoprenoids, its discovery unlocked a new chapter in our understanding of biochemistry, leading to profound implications in medicine and biotechnology. This technical guide provides a comprehensive exploration of the discovery of this compound, its natural occurrence across the kingdoms of life, and the methodologies employed for its study. We delve into the historical context of its identification, the universal biosynthetic route known as the mevalonate pathway, and its physiological roles in various organisms. Furthermore, this guide presents detailed protocols for the extraction, synthesis, and analysis of this compound, offering a practical resource for researchers in the field. The biological significance and therapeutic potential of this remarkable molecule are also discussed, highlighting its relevance in areas ranging from statin-induced myopathy to dermatology and oncology.

Part 1: A Historical Perspective on the Discovery of a Crucial Metabolic Intermediate

The journey to the discovery of this compound is a testament to the meticulous and often serendipitous nature of scientific inquiry. It began not with a search for a precursor to cholesterol, but with the quest for an essential nutrient for a fastidious bacterium.

The "Acetate-Replacing Factor": A Microbiological Enigma

In the early 1950s, researchers were investigating the nutritional requirements of certain strains of Lactobacillus, bacteria crucial for various fermentation processes. It was observed that these microorganisms required acetate for growth, but that this requirement could be replaced by an unknown substance found in various natural sources, including distillers' solubles. This unidentified compound was termed the "acetate-replacing factor."

The Seminal Work of Karl Folkers and the Merck Team

A dedicated team of scientists at Merck, led by the distinguished biochemist Karl August Folkers, embarked on the challenge of isolating and identifying this elusive factor.[1][2][3] Their persistent efforts culminated in the successful isolation of a novel compound, which they named mevalonic acid.[4][5] Through rigorous chemical analysis and degradation studies, they elucidated its structure as 3,5-dihydroxy-3-methylpentanoic acid. This groundbreaking discovery not only solved the microbiological puzzle but also unexpectedly provided a key piece in the much larger puzzle of steroid and terpene biosynthesis.[3]

From Mevalonic Acid to this compound: A Spontaneous Interconversion

A key chemical characteristic of mevalonic acid is its propensity to exist in equilibrium with its cyclic ester, or lactone, form.[6][7] This intramolecular condensation occurs between the terminal carboxylic acid and the hydroxyl group at the 5-position, forming a stable six-membered ring.[6][8] This lactone, this compound, is readily formed, particularly under acidic conditions, and can be converted back to the open-chain acid form in aqueous solutions.[8] This facile interconversion is a critical aspect of its chemistry and biological availability.

Part 2: The Mevalonate Pathway: The Universal Biosynthetic Route

The discovery of mevalonic acid paved the way for the elucidation of the mevalonate pathway, a fundamental metabolic route for the production of isoprenoids, a diverse class of over 30,000 biomolecules.[9][10] This pathway is remarkably conserved across eukaryotes, archaea, and some bacteria.[9]

A Step-by-Step Enzymatic Cascade

The mevalonate pathway commences with the universal building block, acetyl-CoA, and proceeds through a series of enzymatic reactions to produce (R)-mevalonate.[7][10]

  • Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[10]

  • Formation of HMG-CoA: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[10]

  • The Rate-Limiting Step: HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGCR). This is the primary regulatory point and the rate-limiting step of the pathway.[9]

Regulation of the Pathway: The Central Role of HMG-CoA Reductase

The activity of HMG-CoA reductase is tightly regulated through a sophisticated feedback mechanism. High levels of cholesterol and other isoprenoids suppress the activity of this enzyme, thus controlling the overall flux through the pathway.[11] This precise regulation is crucial for maintaining cellular homeostasis. The pharmacological inhibition of HMGCR by statins is a cornerstone of modern cholesterol-lowering therapy.[12]

Visualization of the Upper Mevalonate Pathway

Mevalonate_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate (R)-Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-Limiting Step) acetyl_coa2 Acetyl-CoA acetyl_coa2->hmg_coa

Caption: The initial steps of the mevalonate pathway, from acetyl-CoA to mevalonate.

Part 3: Natural Occurrence Across the Tree of Life

The mevalonate pathway is a near-ubiquitous feature of life, underscoring its fundamental importance. The products derived from this pathway are essential for a myriad of biological functions.

The Animal Kingdom: Cholesterol, Hormones, and Beyond

In animals, the mevalonate pathway is central to the synthesis of cholesterol, a vital component of cell membranes and the precursor to all steroid hormones, including testosterone and estrogen.[13][14] Non-sterol isoprenoids produced via this pathway are also critical for processes such as protein prenylation, which anchors proteins to cell membranes, and the synthesis of coenzyme Q10, a key component of the electron transport chain.[15][16] The proper functioning of this pathway is indispensable for animal development and survival.[17]

The Plant Kingdom: A Cornucopia of Isoprenoids

Plants utilize the mevalonate pathway to produce a vast and diverse array of isoprenoids that are crucial for their growth, development, and interaction with the environment.[18] These include sterols (phytosterols) that modulate membrane fluidity, carotenoids for photosynthesis and photoprotection, and the side chains of chlorophyll and quinones.[19] The pathway is also responsible for the biosynthesis of natural rubber, a polymer of isoprene units.[20] Furthermore, mevalonate and its derivatives play roles in plant signaling pathways, including symbiotic interactions with microorganisms.[21]

Fungi and Bacteria: Essential for Cell Integrity and Metabolism

In fungi, the mevalonate pathway leads to the production of ergosterol, the fungal equivalent of cholesterol, which is essential for maintaining the integrity of fungal cell membranes.[13] This makes the pathway a key target for antifungal drugs. Some bacteria also possess a mevalonate pathway, which they use to synthesize isoprenoids necessary for various cellular functions, including cell wall biosynthesis and electron transport.[22][23]

Tabular Summary of Mevalonate Pathway Occurrence and Key Products
KingdomKey Products and Roles
Animals Cholesterol, steroid hormones, coenzyme Q10, dolichol, protein prenylation. Essential for membrane structure, signaling, and cellular respiration.[13][14][15]
Plants Phytosterols, carotenoids, gibberellins, cytokinins, natural rubber. Crucial for membrane integrity, photosynthesis, growth regulation, and defense.[18][20]
Fungi Ergosterol, ubiquinone. Vital for cell membrane structure and function.[13]
Archaea Isoprenoid side chains of membrane lipids. A defining feature of archaeal cell membranes.[23]
Bacteria Some species utilize the pathway for isoprenoid biosynthesis for cell wall and quinone synthesis.[22][23]

Part 4: Methodologies for the Study of this compound

The study of this compound requires robust methods for its extraction from natural sources, chemical synthesis for obtaining pure standards, and sensitive analytical techniques for its detection and quantification.

Extraction and Isolation from Natural Sources

The choice of extraction method depends on the source matrix. Generally, a solid-liquid extraction is employed for plant and fungal materials, while for microbial cultures, extraction from the fermentation broth is common.[24]

Protocol 4.1.1: Generalized Solid-Liquid Extraction from Plant Material

  • Sample Preparation: Dry the plant material (e.g., leaves, seeds) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate or reflux the powdered material with a suitable organic solvent, such as ethanol or ethyl acetate.[24] Ultrasound-assisted extraction can also be employed to enhance efficiency.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude extract can be further purified using chromatographic techniques, such as column chromatography on silica gel, to isolate this compound.

Protocol 4.1.2: Extraction from Fermentation Broth

  • Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells. The supernatant contains the secreted mevalonate/mevalonolactone.

  • Acidification and Lactonization: Acidify the supernatant with an acid, such as phosphoric acid, to facilitate the conversion of mevalonate to this compound.[25][26]

  • Liquid-Liquid Extraction: Extract the acidified broth with an organic solvent like ethyl acetate.[26]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain crude this compound.

  • Purification: Further purification can be achieved through crystallization or chromatography.[27]

Chemical Synthesis

Numerous methods for the chemical synthesis of this compound have been developed, including both racemic and enantioselective approaches.[28][29][30][31] The enantioselective synthesis is particularly important as only the (R)-enantiomer is biologically active.[6]

Protocol 4.2.1: Outline of an Enantioselective Synthesis of (R)-Mevalonolactone

This is a conceptual outline; specific reagents and conditions can be found in the cited literature.[29][30]

  • Chiral Induction: Start with an achiral precursor and introduce chirality using a stereoselective reaction, such as an asymmetric epoxidation or a resolution of a racemic intermediate.[29][32]

  • Carbon Chain Elongation: Build the six-carbon backbone of this compound through a series of carbon-carbon bond-forming reactions.

  • Functional Group Manipulation: Introduce the necessary hydroxyl and carboxyl groups through appropriate chemical transformations.

  • Lactonization: Induce ring closure to form the lactone, often under acidic conditions.

  • Purification: Purify the final product by chromatography or crystallization to obtain enantiomerically pure (R)-mevalonolactone.

Analytical Techniques for Detection and Quantification

Protocol 4.3.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: For biological samples, perform an extraction as described above. The sample may require derivatization (e.g., silylation) to improve volatility and chromatographic performance.

  • GC Separation: Inject the prepared sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of this compound from other components.

  • MS Detection: The eluting compounds are introduced into a mass spectrometer. This compound can be identified by its characteristic mass spectrum and retention time compared to a pure standard.[33] Quantification can be performed using a suitable internal standard.

Protocol 4.3.2: High-Performance Liquid Chromatography (HPLC) Analysis

  • Sample Preparation: Filter the aqueous or redissolved extract sample through a 0.45 µm filter.

  • HPLC Separation: Inject the sample onto an HPLC system. A refractive index detector is often used for detection.[34] For more sensitive and specific quantification in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[35][36]

  • Quantification: Create a calibration curve using known concentrations of a this compound standard to quantify the amount in the sample.

Experimental Workflows

Extraction_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis start Natural Source (e.g., Plant, Fermentation Broth) extraction Extraction (Solvent/Acidification) start->extraction concentration Concentration extraction->concentration purification Purification (Chromatography/Crystallization) concentration->purification crude_extract Crude this compound purification->crude_extract gcms GC-MS crude_extract->gcms hplc HPLC / LC-MS crude_extract->hplc data Data Analysis (Identification & Quantification) gcms->data hplc->data

Caption: A generalized workflow for the extraction and analysis of this compound.

Part 5: Biological Significance and Therapeutic Implications

The central role of this compound in metabolism has made it a molecule of significant interest in various therapeutic areas.

Alleviating Statin-Induced Myopathy

Statins, while highly effective at lowering cholesterol, can cause muscle pain and weakness (myopathy) in a subset of patients.[12] This is thought to be due to the depletion of downstream products of the mevalonate pathway. Recent research has shown that this compound supplementation may help to correct statin-linked myopathy and a rare form of limb-girdle muscular dystrophy caused by HMGCR mutations, offering a potential therapeutic avenue.[6][12]

Dermatology and Skin Barrier Function

This compound has found applications in cosmetics and dermatology.[7][26] It has been shown to prevent the deterioration of the epidermal barrier function by promoting the transport of lipids in keratinocytes.[37] This can help to improve skin hydration and protect against environmental stressors.

A Target in Cancer Biology

Rapidly proliferating cancer cells have a high demand for the products of the mevalonate pathway to support membrane synthesis and cell signaling.[14][38] This dependency makes the pathway an attractive target for cancer therapy. Inhibiting the mevalonate pathway can disrupt cancer cell growth and survival.

Mevalonic Aciduria: A Genetic Disorder

Mevalonic aciduria is a rare, inherited metabolic disorder caused by a deficiency in the enzyme mevalonate kinase.[16][39] This leads to the accumulation of mevalonic acid and this compound in the body, resulting in a range of severe neurological and systemic symptoms. The study of this compound is crucial for understanding the pathophysiology of this disease.

Part 6: Conclusion and Future Directions

From its humble beginnings as an enigmatic bacterial growth factor, this compound has emerged as a molecule of central importance in biochemistry and medicine. Its discovery by Karl Folkers and his team was a pivotal moment that unlocked our understanding of isoprenoid biosynthesis. The ubiquitous nature of the mevalonate pathway across all domains of life highlights its ancient origins and fundamental role in cellular function.

The methodologies for the extraction, synthesis, and analysis of this compound are now well-established, providing researchers with the tools to explore its diverse biological roles further. The therapeutic potential of this compound is an exciting and expanding area of research, with promising applications in treating statin-induced myopathy, improving skin health, and potentially in oncology.

Future research will likely focus on further elucidating the complex regulatory networks that control the mevalonate pathway and its downstream branches. A deeper understanding of how different cell types and organisms utilize this pathway could lead to the development of more targeted and effective therapies for a wide range of diseases. The journey of this compound, from a microbial nutrient to a molecule of significant therapeutic promise, is a compelling example of how fundamental scientific discovery continues to drive innovation in medicine and biotechnology.

References

The Unwavering Chirality: A Technical Guide to the Stereospecificity of (R)-Mevalonolactone in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of cellular biochemistry, stereoisomerism is not a trivial detail but a fundamental principle governing molecular recognition and function. The mevalonate pathway, a cornerstone of isoprenoid and sterol biosynthesis, offers a masterclass in stereospecificity, centered on the exclusive utilization of (R)-mevalonate. This technical guide provides an in-depth exploration of this biological fidelity, dissecting the enzymatic mechanisms that ensure the selection of the (R)-enantiomer, the metabolic fate of its "unnatural" (S)-counterpart, and the profound implications for biomedical research and drug development. We will delve into the structural basis of this selectivity, present detailed methodologies for chiral analysis, and contextualize this knowledge for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Biology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of biological activity. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different, and sometimes opposing, physiological effects. This is because the enzymes, receptors, and other protein targets they interact with are themselves chiral, composed of L-amino acids. This inherent chirality creates diastereomeric interactions with distinct binding affinities and transition state energies, leading to highly specific recognition of one enantiomer over the other.

The mevalonate pathway, responsible for producing the building blocks for a vast array of essential molecules like cholesterol, steroid hormones, coenzyme Q10, and dolichols, hinges on the chiral molecule mevalonic acid[1]. In biological systems, mevalonic acid exists in equilibrium with its lactone form, mevalonolactone. The pathway's absolute requirement for the (R)-enantiomer of mevalonate highlights a critical checkpoint for metabolic control and provides a fascinating case study in molecular precision.

The Mevalonate Pathway: A Stereospecific Blueprint

The biosynthesis of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), proceeds through a series of enzymatic steps. The initial reactions, which convert acetyl-CoA to (R)-mevalonate, are collectively known as the upper mevalonate pathway[1].

The commitment to a single stereoisomer occurs at the third step, catalyzed by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR). This enzyme orchestrates the four-electron reduction of the achiral substrate HMG-CoA, using two equivalents of NADPH to produce exclusively (R)-mevalonate[1][2]. This reaction is the rate-limiting step of the entire pathway and the primary site of regulation, most notably by the statin class of cholesterol-lowering drugs[2].

Once formed, (R)-mevalonate is sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK), and finally decarboxylated by mevalonate diphosphate decarboxylase (MDD) to yield IPP[1]. Each of these subsequent enzymes exhibits absolute specificity for the (R)-configuration, ensuring that the chiral integrity established by HMGR is maintained throughout the pathway.

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase R_MVA (R)-Mevalonate HMG_CoA->R_MVA HMG-CoA Reductase (Stereospecific Step) MVA_P (R)-Mevalonate-5-P R_MVA->MVA_P Mevalonate Kinase MVA_PP (R)-Mevalonate-5-PP MVA_P->MVA_PP Phosphomevalonate Kinase IPP Isopentenyl-PP MVA_PP->IPP Mevalonate Diphosphate Decarboxylase DMAPP Dimethylallyl-PP IPP->DMAPP IPP Isomerase Isoprenoids Cholesterol, Steroids, CoQ10, Dolichols, etc. DMAPP->Isoprenoids

Figure 1: Stereospecificity in the Eukaryotic Mevalonate Pathway.

Enzymatic Gatekeepers: The Structural Basis of Stereoselectivity

The high fidelity of the mevalonate pathway is not accidental; it is encoded in the precise three-dimensional architecture of its enzymes' active sites.

HMG-CoA Reductase (HMGR)

Crystal structures of the catalytic portion of human HMGR reveal a complex active site formed at the interface of two monomers[3]. The substrate, HMG-CoA, binds in a deep cleft, making numerous contacts with residues from both the large (L) and small (S) domains of the enzyme[3][4]. Key residues such as Lys267 and Glu83 are positioned to stabilize the reaction intermediates[2]. The precise arrangement of these and other contact residues creates a chiral pocket that orients the HMG moiety of the substrate. This specific orientation ensures that the hydride attack from NADPH occurs on only one face of the thioester carbonyl, leading to the exclusive formation of the (R)-enantiomer of mevalonate.

Mevalonate Kinase (MVK)

Mevalonate kinase catalyzes the first committed step after the formation of mevalonate. Its stereospecificity is equally stringent. Studies using racemic mevalonate demonstrate that MVK selectively phosphorylates the (R)-enantiomer, leaving (S)-mevalonate untouched[5]. The active site of MVK contains highly conserved residues critical for catalysis. Site-directed mutagenesis studies of human MVK have identified Asp-204 as a crucial catalytic base, responsible for deprotonating the C-5 hydroxyl group of mevalonate to facilitate nucleophilic attack on the γ-phosphate of ATP[6]. The spatial arrangement of this catalytic base, along with other residues that bind the carboxylate and C-3 hydroxyl and methyl groups, ensures that only (R)-mevalonate can be positioned correctly for phosphorylation[7][8]. Any attempt to fit (S)-mevalonate into this pocket would result in a steric clash or misorientation of the C-5 hydroxyl group relative to the ATP substrate.

The Metabolic Fate of (S)-Mevalonate

Given that the enzymes of the mevalonate pathway are blind to (S)-mevalonate, what becomes of this "unnatural" enantiomer should it enter the system? Research on the metabolism of circulating mevalonate in rats provides a clear answer.

While (R)-mevalonate is actively metabolized and partially reabsorbed by the kidney tubules, (S)-mevalonate is not reabsorbed[9]. The kidney tubule effectively discriminates between the two enantiomers, leading to the efficient clearance of the S-form from the body. Kinetic studies using radiolabeled tracers determined that circulating (S)-mevalonate is cleared via first-order kinetics with a relatively short plasma half-life of 19 to 23 minutes[10]. This rapid excretion prevents its accumulation and any potential off-target effects. This efficient renal clearance mechanism underscores the biological system's commitment to utilizing only the (R)-enantiomer.

Implications for Drug Development: The Statin Story

The absolute stereospecificity of HMG-CoA reductase makes it a prime target for therapeutic intervention. The statin family of drugs, used to treat hypercholesterolemia, are powerful competitive inhibitors of HMGR[11]. Their structure includes a hydroxy-glutaric acid-like moiety that mimics the HMG portion of the substrate, allowing them to bind to the active site with high affinity (nanomolar Ki values)[11][12].

The stereochemistry of the statin pharmacophore is critical for its inhibitory activity. These drugs are designed to fit precisely into the same chiral pocket that binds HMG-CoA, effectively blocking the natural substrate from accessing the catalytic machinery. The remarkable success of statins is a direct consequence of exploiting the exquisite stereospecificity of the pathway's rate-limiting enzyme.

Table 1: Inhibition Constants (Ki) of Various Statins for HMG-CoA Reductase

Statin Type Ki (nM)
Pravastatin Type I 250
Fluvastatin Type II 28
Atorvastatin Type II 8
Cerivastatin Type II 10
Rosuvastatin Type II 5

Data compiled from kinetic analysis of statin binding to HMG-CoA reductase. The lower the Ki value, the stronger the inhibition.[11]

Analytical Methodologies for Chiral Discrimination

Distinguishing and quantifying enantiomers is a critical task in both metabolic research and pharmaceutical quality control. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most powerful and widely used technique for this purpose[13].

Analytical_Workflow Sample Biological Sample (e.g., Plasma, Urine) Prep Sample Preparation (Protein Precipitation, Solid Phase Extraction) Sample->Prep Inject Injection into HPLC System Prep->Inject Column Chiral Stationary Phase (CSP) Separation of Enantiomers Inject->Column Detect Detection (UV, MS) Column->Detect Data Data Acquisition & Quantification Detect->Data

Figure 2: General Workflow for Chiral Analysis of this compound.
Protocol: Chiral HPLC Separation of this compound Enantiomers

This protocol provides a representative method for the baseline separation of (R)- and (S)-mevalonolactone from a biological matrix using HPLC with a chiral stationary phase (CSP).

A. Objective: To resolve and quantify the enantiomers of this compound.

B. Materials & Equipment:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chiral Stationary Phase Column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD)[14]

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Trifluoroacetic Acid (TFA) for acidic analytes (optional)

  • Diethylamine (DEA) for basic analytes (optional)

  • (R)- and (S)-mevalonolactone analytical standards

  • Racemic (±)-mevalonolactone standard

  • Sample preparation cartridges (e.g., Solid Phase Extraction - SPE)

  • Vortex mixer, centrifuge

C. Self-Validating System & Controls:

  • System Suitability: Before sample analysis, inject the racemic (±)-mevalonolactone standard to confirm the column's ability to separate the enantiomers. The resolution (Rs) between the two peaks should be >1.5.

  • Peak Identification: Inject individual (R)- and (S)- standards to definitively identify the retention time of each enantiomer.

  • Calibration Curve: Prepare a series of dilutions of the target enantiomer(s) in a blank matrix to generate a standard curve for quantification.

D. Step-by-Step Methodology:

  • Sample Preparation (from Plasma):

    • To 500 µL of plasma, add 1.5 mL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase. This is the sample for injection.

  • Mobile Phase Preparation (Normal Phase):

    • Prepare the mobile phase consisting of n-Hexane:2-Propanol (90:10, v/v) [14].

    • Filter through a 0.45 µm filter and degas thoroughly before use.

    • Note: For acidic compounds, 0.1% TFA can be added. For basic compounds, 0.1% DEA can be added to improve peak shape[14]. This compound is neutral, so additives are typically not required.

  • HPLC Instrument Setup:

    • Column: Chiralcel OD-H (or equivalent polysaccharide-based CSP)

    • Mobile Phase: n-Hexane:IPA (90:10)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm (or MS with appropriate settings)

  • Analysis Sequence:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform system suitability injections with the racemic standard.

    • Inject the individual enantiomer standards for peak identification.

    • Inject the calibration standards.

    • Inject the prepared biological samples.

  • Data Analysis:

    • Integrate the peak areas for the (R)- and (S)-enantiomers in each chromatogram.

    • Use the calibration curve to calculate the concentration of each enantiomer in the samples.

    • Enantiomeric excess (% ee) can be calculated if necessary: (|[R] - [S]| / ([R] + [S])) * 100.

Conclusion

The stereospecificity of the mevalonate pathway is a testament to the precision of biological catalysis. From the initial, irreversible commitment by HMG-CoA reductase to produce (R)-mevalonate, the entire downstream cascade is engineered to process only this specific enantiomer. The biological system further reinforces this choice through efficient renal clearance of the unused (S)-enantiomer. This unwavering chirality is not merely a biochemical curiosity; it is a fundamental principle that ensures metabolic efficiency and provides a highly specific target for pharmacological intervention, as exemplified by the success of statin drugs. For researchers in metabolism and drug development, understanding this stereochemical fidelity is paramount for interpreting biological data and designing next-generation therapeutics that work in harmony with the cell's intricate and precise molecular machinery.

References

An In-Depth Technical Guide to Leveraging Mevalonolactone for Enhanced Isoprenoid Production in Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for efficient and high-yield microbial production of isoprenoids is a significant endeavor. Isoprenoids, a vast class of natural products, are pivotal in pharmaceuticals, biofuels, fragrances, and nutraceuticals.[1][2] This guide provides a deep dive into a key strategy for enhancing their synthesis in bacterial systems: the utilization of mevalonolactone. We will move beyond simplistic protocols to explore the biochemical rationale, experimental design considerations, and practical methodologies for harnessing the mevalonate (MVA) pathway through this compound supplementation.

The Foundation: Isoprenoid Biosynthesis in Bacteria

Bacteria primarily synthesize the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the methylerythritol 4-phosphate (MEP) pathway.[3][4][5] While native to many bacteria, the MEP pathway can have inherent limitations in flux and regulation, often creating a bottleneck for high-level production of desired isoprenoids.[6]

To circumvent these limitations, metabolic engineering frequently involves the introduction of a heterologous MVA pathway, commonly found in eukaryotes and archaea.[2][7][8] This pathway starts with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP.[3][9] The introduction of the MVA pathway into a host like Escherichia coli has been a groundbreaking strategy for boosting the production of various terpenoids, from the antimalarial drug precursor artemisinic acid to biofuels.[10][11]

The Mevalonate Pathway: A Closer Look

The canonical MVA pathway consists of two main parts:

  • The Upper MVA Pathway: Converts acetyl-CoA to mevalonate.

  • The Lower MVA Pathway: Converts mevalonate to IPP and DMAPP.

A critical step in the upper pathway is the reduction of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase. This step is often a significant bottleneck, and the accumulation of HMG-CoA can be toxic to bacterial cells, inhibiting growth and overall productivity.[12]

This compound: Bypassing the Bottleneck

This is where this compound enters the picture as a powerful tool. This compound is the stable, lactonized form of mevalonic acid (MVA).[13] In aqueous environments, it exists in equilibrium with its open-chain carboxylate form, mevalonate, which is the direct substrate for the lower MVA pathway.

By supplementing the culture medium with this compound, we can effectively bypass the entire upper MVA pathway. This strategy offers several distinct advantages:

  • Elimination of the HMG-CoA Reductase Bottleneck: By providing mevalonate directly (via this compound), the need for a highly active and balanced HMG-CoA reductase is obviated, preventing the accumulation of the toxic intermediate HMG-CoA.[12]

  • Reduced Metabolic Burden: Expressing the enzymes of the upper MVA pathway consumes cellular resources (energy and amino acids). Bypassing these steps reduces the metabolic load on the host cell, potentially freeing up resources for growth and production of the target isoprenoid.

  • Simplified Genetic Constructs: The genetic constructs required for engineering the host bacterium can be simplified as they only need to contain the genes for the lower MVA pathway and the downstream isoprenoid synthesis enzymes.

  • Decoupling from Central Metabolism: Feeding this compound decouples isoprenoid production from the host's central acetyl-CoA pool to some extent, which can be beneficial if the central metabolism is heavily taxed.

The diagram below illustrates the integration of this compound into the engineered MVA pathway for isoprenoid production.

MVA_Pathway_with_this compound cluster_medium Culture Medium cluster_cell Bacterial Cell cluster_upper_mva Upper MVA Pathway (Bypassed) cluster_lower_mva Lower MVA Pathway cluster_downstream Downstream Synthesis This compound This compound Mevalonate Mevalonate This compound->Mevalonate Uptake & Hydrolysis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA atoB, HMGS HMG_CoA->Mevalonate HMGR (Bottleneck) Mevalonate_P Mevalonate-P Mevalonate->Mevalonate_P MVK Mevalonate_PP Mevalonate-PP Mevalonate_P->Mevalonate_PP PMK IPP IPP Mevalonate_PP->IPP MVD DMAPP DMAPP IPP->DMAPP idi GPP GPP (C10) IPP->GPP DMAPP->GPP FPP FPP (C15) GPP->FPP Isoprenoids Target Isoprenoids (e.g., Limonene, Lycopene) GPP->Isoprenoids GGPP GGPP (C20) FPP->GGPP FPP->Isoprenoids GGPP->Isoprenoids

Caption: Integration of this compound into an engineered bacterial MVA pathway.

Experimental Design and Protocols

When designing experiments to assess the impact of this compound, a systematic approach is crucial. Below are key considerations and a generalizable protocol.

Strain Engineering

The bacterial host, typically E. coli, must be engineered to express the necessary enzymes. A minimal functional construct for a this compound-fed system would include:

  • Mevalonate Kinase (MVK): Phosphorylates mevalonate.

  • Phosphomevalonate Kinase (PMK): Adds a second phosphate group.

  • Mevalonate Diphosphate Decarboxylase (MVD): Converts mevalonate-PP to IPP.

  • Isopentenyl Diphosphate Isomerase (idi): Interconverts IPP and DMAPP.

  • Downstream Terpene Synthase(s): The enzyme(s) that convert IPP and DMAPP into the desired isoprenoid product (e.g., limonene synthase, geraniol synthase).

These genes are typically cloned into one or more expression plasmids under the control of inducible promoters (e.g., T7, araBAD).

Cultivation and Induction Protocol

This protocol provides a framework for shake-flask level experiments. Optimization of parameters such as this compound concentration, induction time, and temperature will be necessary for specific strains and target molecules.

Materials:

  • Engineered bacterial strain

  • Appropriate antibiotic(s) for plasmid maintenance

  • Luria-Bertani (LB) or a defined minimal medium

  • Inducer (e.g., IPTG, L-arabinose)

  • (R)-Mevalonolactone (or a racemic mixture, though the R-enantiomer is the biologically active form)

  • Organic solvent for extraction (e.g., ethyl acetate, dodecane)

Step-by-Step Methodology:

  • Inoculation: Inoculate 5 mL of LB medium (with appropriate antibiotics) with a single colony of the engineered strain. Grow overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate 50 mL of fresh medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth Phase: Grow the main culture at 37°C with shaking until the OD600 reaches a mid-log phase (typically 0.4-0.6).

  • Induction and Supplementation:

    • Cool the cultures to the desired induction temperature (e.g., 30°C).

    • Add the inducer to the appropriate final concentration (e.g., 0.1-1 mM IPTG).

    • Add this compound from a sterile stock solution to the desired final concentration (e.g., 1-10 mM).

    • If the target isoprenoid is volatile or toxic, add a solvent overlay (e.g., 10% v/v dodecane) to capture the product.

  • Production Phase: Incubate the cultures at the induction temperature for 24-72 hours with shaking.

  • Sampling and Analysis:

    • Take samples at regular intervals to monitor cell growth (OD600).

    • At the end of the fermentation, harvest the culture for product quantification.

Isoprenoid Quantification Protocol

Quantification of the target isoprenoid is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1]

Extraction:

  • If a solvent overlay was used, separate the organic layer.

  • If the product is intracellular, pellet the cells by centrifugation, resuspend in a suitable buffer, and lyse the cells (e.g., by sonication or chemical lysis). Then, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • If the product is extracellular, perform a liquid-liquid extraction directly on the culture supernatant.

  • Dry the organic extract (e.g., with anhydrous sodium sulfate) and concentrate if necessary.

GC-MS Analysis (for volatile isoprenoids like monoterpenes):

  • Instrument: A standard GC-MS system.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: 1 µL of the extract is injected in split or splitless mode.

  • GC Program:

    • Inlet temperature: 250°C

    • Oven program: Start at a low temperature (e.g., 50-80°C), ramp to a high temperature (e.g., 280-300°C). The specific program will depend on the analyte.

    • Carrier gas: Helium at a constant flow rate.

  • MS Program:

    • Ion source temperature: 230°C

    • Electron ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

  • Quantification: Create a standard curve using a pure standard of the target isoprenoid. Identify the product peak in the sample chromatogram by its retention time and mass spectrum. Integrate the peak area and calculate the concentration based on the standard curve.

The following diagram outlines the experimental workflow for assessing this compound's impact.

Experimental_Workflow cluster_conditions Experimental Conditions Strain Engineered E. coli (Lower MVA + Terpene Synthase) Culture Shake Flask Culture (Growth to mid-log phase) Strain->Culture Induction Induce Gene Expression (e.g., IPTG) Culture->Induction Control Control Group (No this compound) Induction->Control Experimental Experimental Group (+ this compound) Induction->Experimental Production Production Phase (24-72h incubation) Control->Production Experimental->Production Extraction Isoprenoid Extraction (Solvent Overlay or LLE) Production->Extraction Analysis Quantification (GC-MS or HPLC) Extraction->Analysis Results Compare Titers (Control vs. Experimental) Analysis->Results

Caption: Workflow for quantifying the impact of this compound on isoprenoid production.

Data Interpretation and Expected Outcomes

Supplementing an engineered bacterial culture with this compound is expected to significantly increase the final titer of the target isoprenoid compared to a control strain that either relies solely on the native MEP pathway or expresses a full (and potentially imbalanced) MVA pathway.

Example Quantitative Data:

While specific yields are highly dependent on the host strain, target molecule, and cultivation conditions, the following table illustrates the type of data one might expect to generate.

ConditionHost StrainTarget IsoprenoidThis compound (mM)Titer (mg/L)
ControlE. coli DH10B pLowerMVA-LimoneneLimonene0< 5
ExperimentalE. coli DH10B pLowerMVA-LimoneneLimonene5150-250
LiteratureEngineered E. coli with full MVA pathwayAmorphadieneN/A>100[7]
LiteratureEngineered E. coli with full MVA pathwayGeraniolN/A~2000 (fed-batch)[7]

Note: The data for the control and experimental conditions are illustrative examples. The literature values provide context for titers achievable with full pathway engineering.

Conclusion and Future Perspectives

The use of this compound as a feeding substrate represents a powerful and elegant strategy to enhance isoprenoid production in engineered bacteria. By bypassing the upper MVA pathway, researchers can mitigate toxicity, reduce metabolic burden, and direct cellular resources more efficiently toward the synthesis of high-value compounds. This approach is particularly valuable for rapid prototyping of strains for the production of new isoprenoids, as it simplifies the initial genetic engineering effort.

Future work in this area will likely focus on optimizing this compound uptake, developing biosensors to dynamically control pathway flux in response to mevalonate availability, and engineering host strains to co-utilize this compound with inexpensive feedstocks like acetate for even more cost-effective production processes.[14] As synthetic biology tools continue to advance, the strategic use of key metabolic intermediates like this compound will remain a cornerstone of efficient microbial chemical factories.[2][8]

References

Basic mechanism of mevalonolactone transport across cell membranes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanisms of Mevalonolactone Transport Across Cell Membranes

Introduction

This compound, the cyclic ester of mevalonic acid, is a pivotal intermediate in the mevalonate pathway, a fundamental metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. These molecules are essential for numerous cellular functions, including the maintenance of membrane integrity, cell signaling, protein prenylation, and the synthesis of coenzyme Q10. Consequently, the regulation of intracellular mevalonate concentrations is critical for cellular homeostasis. Understanding the mechanisms by which this compound traverses the cell membrane is of paramount importance for researchers in fields ranging from cancer biology to metabolic diseases and is a key consideration in the development of therapeutic agents that target the mevalonate pathway.

This technical guide provides a comprehensive overview of the current understanding of this compound transport across cellular membranes. We will delve into the dual mechanisms of transport: passive diffusion and facilitated transport, with a particular focus on the role of the Solute Carrier (SLC) superfamily of transporters. Furthermore, this guide will present detailed experimental protocols for the characterization of this compound transport, equipping researchers with the necessary tools to investigate this process in their own experimental systems.

Part 1: Passive vs. Facilitated Transport of this compound

The transport of small molecules across the cell membrane can be broadly categorized into two main types: passive transport and active transport. Passive transport does not require the cell to expend energy and relies on the electrochemical gradient of the molecule, while active transport requires energy, typically in the form of ATP, to move a molecule against its concentration gradient.[1]

This compound, being a relatively small and uncharged molecule, is capable of crossing the cell membrane via passive diffusion . This process is driven by the concentration gradient of this compound across the membrane. The lipid-soluble nature of the lactone ring facilitates its movement through the hydrophobic core of the lipid bilayer.[2][3]

However, the transport of the open-chain form, mevalonic acid, which exists in equilibrium with this compound, is less likely to occur via simple diffusion due to its charged carboxylate group at physiological pH. This has led to the investigation of facilitated transport mechanisms, where membrane proteins assist in the translocation of mevalonate/mevalonolactone across the membrane. Evidence suggests that the uptake of this compound is often preferential over mevalonate, indicating the presence of specific transport systems.

Part 2: The Role of Monocarboxylate Transporters (MCTs)

The Solute Carrier (SLC) superfamily of membrane transport proteins plays a crucial role in the transport of a wide array of substrates across biological membranes.[4] Within this superfamily, the Monocarboxylate Transporter (MCT) family (SLC16A) has been strongly implicated in the transport of mevalonate.

MCT1 (SLC16A1): A Key Facilitator of Mevalonate Transport

MCT1 (SLC16A1) is a ubiquitously expressed proton-coupled monocarboxylate transporter that is a prime candidate for mediating the facilitated transport of mevalonate.[1][5] The transport mechanism of MCT1 is an ordered process involving the binding of a proton followed by the monocarboxylate substrate.[1] This co-transport, or symport, is driven by the proton gradient across the plasma membrane.

While direct kinetic data for this compound transport by mammalian MCT1 is not extensively documented, studies on mevalonate transport in the bacterium Pseudomonas sp. M have revealed a high-affinity system with a Km for R,S-mevalonate of 88 µM and a Vmax of 26 nmol/min/mg of cells (dry weight) .[6] This energy-dependent transport system was found to be highly specific for mevalonate.[6] It is plausible that mammalian MCT1 exhibits similar kinetic properties for mevalonate.

The activity of MCTs is also known to be pH-dependent. The proton-coupled nature of MCT1 suggests that an acidic extracellular environment would favor the uptake of mevalonate.[7][8][9]

Diagram of this compound Transport Mechanisms

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MVL_out This compound Membrane Lipid Bilayer MVL_out->Membrane Passive Diffusion MVA_out Mevalonic Acid MCT1 MCT1 (SLC16A1) MVA_out->MCT1 Facilitated Transport (Proton-Coupled) MVL_in This compound Membrane->MVL_in MVA_in Mevalonic Acid MCT1->MVA_in

Caption: Dual mechanisms of this compound transport across the cell membrane.

Part 3: Experimental Methodologies

A thorough understanding of this compound transport requires robust experimental methodologies. The following protocols provide a framework for characterizing the transport mechanism in a laboratory setting.

Detailed Protocol: Radiolabeled this compound Uptake Assay in Mammalian Cells

This protocol describes a method to quantify the uptake of this compound into cultured mammalian cells using a radiolabeled form, such as [³H]this compound or [¹⁴C]this compound.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, or a cancer cell line)

  • Cell culture medium and supplements

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Unlabeled this compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Ice-cold wash buffer (e.g., PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will result in a near-confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Pre-incubation: Add 500 µL of assay buffer to each well and pre-incubate the plate at 37°C for 15-30 minutes to allow the cells to equilibrate.

  • Initiation of Uptake: To initiate the uptake, add a known concentration of radiolabeled this compound to each well. For competition assays, co-incubate with a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the assay buffer and wash the cells three times with ice-cold wash buffer.

  • Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.

Data Analysis:

  • Calculate the rate of uptake as pmol/mg protein/min.

  • For kinetic analysis, perform the assay with varying concentrations of radiolabeled this compound and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[10][11][12]

Workflow for Radiolabeled this compound Uptake Assay

G Start Start Seed_Cells Seed Cells in 24-well Plate Start->Seed_Cells Culture_Overnight Culture Overnight Seed_Cells->Culture_Overnight Wash_Cells Wash Cells with Assay Buffer Culture_Overnight->Wash_Cells Pre_incubate Pre-incubate at 37°C Wash_Cells->Pre_incubate Add_Radiolabeled_MVL Add Radiolabeled this compound Pre_incubate->Add_Radiolabeled_MVL Incubate_Time_Course Incubate for Time Course Add_Radiolabeled_MVL->Incubate_Time_Course Stop_and_Wash Stop Uptake and Wash with Cold Buffer Incubate_Time_Course->Stop_and_Wash Lyse_Cells Lyse Cells Stop_and_Wash->Lyse_Cells Measure_Radioactivity Measure Radioactivity Lyse_Cells->Measure_Radioactivity Normalize_to_Protein Normalize to Protein Content Measure_Radioactivity->Normalize_to_Protein End End Normalize_to_Protein->End

Caption: Experimental workflow for a radiolabeled this compound uptake assay.

Inhibitor Profiling of this compound Transport

To confirm the involvement of MCT1 in this compound transport, a panel of known MCT1 inhibitors can be used in the uptake assay.

InhibitorTarget(s)Reported IC50/Ki
AR-C155858 MCT1, MCT2Potent inhibitor, binds intracellularly[13][14]
α-Cyano-4-hydroxycinnamic acid (CHC) MCT1, MCT2Competitive inhibitor[15]
Piroxicam MCT1~4.4 µM[16]
Diclofenac MCT1~7.4 µM[16]
Phloretin MCT1General inhibitor[15]
Lonidamine MCT1Direct inhibitor[15]

Procedure: Perform the radiolabeled this compound uptake assay as described above, but pre-incubate the cells with a range of concentrations of the inhibitor for 15-30 minutes before adding the radiolabeled substrate.

Data Analysis:

  • Calculate the percent inhibition of this compound uptake at each inhibitor concentration.

  • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 4: Efflux Mechanisms and Blood-Brain Barrier Transport

Efflux by ABC Transporters

While influx mechanisms are crucial for cellular uptake, efflux pumps, particularly those from the ATP-Binding Cassette (ABC) transporter superfamily, can actively extrude substrates from the cell, thereby regulating intracellular concentrations.[17][18][19] The involvement of ABC transporters in this compound efflux is an area that warrants further investigation, as it could have significant implications for the efficacy of drugs that target the mevalonate pathway.

Transport Across the Blood-Brain Barrier

The blood-brain barrier (BBB) presents a significant challenge for the delivery of therapeutic agents to the central nervous system.[20] Understanding how this compound crosses the BBB is critical, especially given its potential role in neurological disorders. In vitro models of the BBB, such as co-cultures of brain capillary endothelial cells and astrocytes, can be employed to study the transport of this compound.[21][22][23][24][25] These models allow for the determination of permeability coefficients and the elucidation of the transport mechanisms involved. This compound's ability to disrupt mitochondrial function in the brain further underscores the importance of studying its transport across the BBB.[26]

Conclusion

The transport of this compound across the cell membrane is a multifaceted process involving both passive diffusion and facilitated transport, with strong evidence pointing towards the involvement of the monocarboxylate transporter MCT1. A comprehensive understanding of these mechanisms is essential for advancing research in areas where the mevalonate pathway plays a critical role. The experimental protocols outlined in this guide provide a robust framework for researchers to dissect the intricacies of this compound transport in their specific systems of interest. Future studies should focus on obtaining precise kinetic data for this compound transport in various mammalian cell types, identifying the full spectrum of transporters involved, and elucidating the role of efflux pumps. Such knowledge will be invaluable for the rational design of novel therapeutic strategies that modulate the mevalonate pathway for the treatment of a range of human diseases.

References

Methodological & Application

Using mevalonolactone to study statin effects on GTPases

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Utilizing Mevalonolactone to Elucidate Statin-Mediated Effects on Small GTPase Function

Abstract

Statins, widely prescribed as cholesterol-lowering drugs, competitively inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2][3] This inhibition not only curtails cholesterol synthesis but also depletes a pool of essential non-sterol isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These isoprenoid lipids are critical for the post-translational prenylation of numerous signaling proteins, most notably the Ras superfamily of small GTPases (e.g., Rho, Rac, Cdc42).[5][6] Prenylation is a prerequisite for the proper membrane localization and subsequent activation of these molecular switches, which govern a vast array of cellular processes.[7][8] This application note details the use of this compound, a cell-permeable precursor of mevalonate, as a critical research tool to specifically dissect the consequences of statin-induced isoprenoid depletion on GTPase function. By providing a method to bypass HMG-CoA reductase inhibition, this compound allows for the definitive attribution of observed cellular effects to the disruption of the mevalonate pathway, independent of cholesterol depletion. We provide detailed protocols for investigating changes in GTPase localization and activation in response to statin treatment and subsequent rescue with this compound.

Introduction: The Scientific Rationale

Statins' therapeutic effects in cardiovascular disease are well-established.[9] However, their influence extends beyond cholesterol reduction, a phenomenon termed "pleiotropic effects".[9][10] Many of these effects are now understood to be mediated through the inhibition of small GTPase signaling.[10][11]

Small GTPases of the Rho family (including RhoA, Rac1, and Cdc42) are central regulators of the actin cytoskeleton, cell adhesion, migration, and proliferation.[12] Their activity is contingent on a post-translational modification called prenylation, where a geranylgeranyl lipid moiety is covalently attached to a C-terminal cysteine residue.[8] This lipid anchor is essential for tethering the GTPase to cellular membranes, where they can be activated by Guanine Nucleotide Exchange Factors (GEFs) and interact with downstream effectors.[6][10]

Statins, by inhibiting HMG-CoA reductase, deplete the cellular supply of GGPP, the substrate for geranylgeranyltransferase I (GGTase-I).[4] This leads to an accumulation of unprenylated, inactive GTPases in the cytosol, profoundly impacting cellular function.[10]

To rigorously study these "off-target" effects of statins, it is crucial to distinguish them from consequences of reduced cholesterol. This compound, the lactone form of mevalonic acid, is readily taken up by cells and converted to mevalonate, thereby replenishing the substrate pool downstream of HMG-CoA reductase.[13] This "rescue" experiment is the cornerstone of validating that a statin-induced phenotype is indeed due to isoprenoid depletion. If the addition of this compound reverses the effect of the statin, it provides strong evidence for the involvement of the mevalonate pathway.[14]

This guide provides the experimental framework to test this hypothesis directly.

Signaling Pathway & Experimental Logic

The interplay between statins, the mevalonate pathway, and GTPase function is a linear and logical cascade of events. Understanding this pathway is key to designing and interpreting experiments.

The Mevalonate Pathway and Statin Inhibition

The pathway begins with Acetyl-CoA and proceeds through several enzymatic steps to produce mevalonate. Statins act as competitive inhibitors of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[1][2] This is the committed step of the pathway. Downstream products include not only cholesterol but also FPP and GGPP, which are vital for protein prenylation.[4]

Mevalonate_Pathway cluster_0 Upstream Pathway cluster_1 Statin Intervention cluster_2 Downstream Products cluster_3 This compound Rescue AcetylCoA Acetyl-CoA HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (HMGCR) Isoprenoids Isoprenoid Precursors (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Mevalonate->Cholesterol Statins Statins Statins->HMGCoA Inhibition Prenylation GTPase Prenylation Isoprenoids->Prenylation Protein Prenylation MVL This compound MVL->Mevalonate Bypass

Caption: Statin Inhibition and this compound Rescue.

Experimental Workflow Overview

Our experimental design is based on comparing four treatment conditions to isolate the specific effects of isoprenoid depletion.

Experimental_Workflow cluster_conditions Treatment Conditions cluster_assays Downstream Assays cluster_analysis Analysis A 1. Vehicle Control (e.g., DMSO) Frac Subcellular Fractionation A->Frac PD GTPase Activity (Pull-down Assay) A->PD B 2. Statin (e.g., Simvastatin) B->Frac B->PD C 3. Statin + this compound C->Frac C->PD D 4. This compound Alone D->Frac D->PD WB_Frac Western Blot: Cytosolic vs. Membrane GTPase Frac->WB_Frac WB_PD Western Blot: Active (GTP-bound) GTPase PD->WB_PD

Caption: Experimental Design for Statin & Rescue Studies.

Materials and Protocols

Reagents and Materials
  • Cell Lines: Adherent cell line appropriate for the research question (e.g., HeLa, A549, HUVEC).

  • Culture Media: As required for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin/Streptomycin.

  • Statins: Simvastatin, Atorvastatin, or Lovastatin (stock solutions typically prepared in DMSO).

  • This compound: (R)-Mevalonolactone (stock solution typically prepared in sterile water or PBS).

  • Reagents for Subcellular Fractionation:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with freshly added protease inhibitors).

    • Membrane Resuspension Buffer (e.g., Lysis buffer containing 1% Triton X-100 or other suitable detergent).

  • Reagents for GTPase Activation Assay:

    • Commercial RhoA/Rac1/Cdc42 Activation Assay Kit (contains Rhotekin-RBD or PAK-PBD affinity beads).[12][15][16]

    • Lysis/Wash Buffer (provided in the kit).

  • Reagents for Western Blotting:

    • Protein Assay Reagent (e.g., BCA or Bradford).

    • Laemmli Sample Buffer (4x or 2x).

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or Nitrocellulose membranes.

    • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary Antibodies: Anti-RhoA, Anti-Rac1, Anti-Cdc42, Anti-Na+/K+ ATPase (membrane marker), Anti-GAPDH (cytosolic marker).

    • HRP-conjugated Secondary Antibodies.

    • Chemiluminescent Substrate (ECL).

Experimental Protocol: Statin Treatment and this compound Rescue

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each cell line and statin.

  • Cell Seeding: Plate cells in 100 mm dishes at a density that will result in 70-80% confluency at the time of harvest.[17] Allow cells to adhere overnight.

  • Starvation (Optional but Recommended): To synchronize cells and reduce baseline GTPase activity, gently wash cells with PBS and replace the growth medium with low-serum (e.g., 0.5% FBS) medium for 12-24 hours.

  • Treatment: Aspirate the medium and add fresh low-serum medium containing the respective treatments.

    • Group 1 (Vehicle): Add DMSO (or other solvent) at the same final concentration used for the statin.

    • Group 2 (Statin): Add statin to the desired final concentration (e.g., 1-10 µM Simvastatin).

    • Group 3 (Statin + Rescue): Add both the statin and this compound (e.g., 100 µM).

    • Group 4 (this compound): Add this compound alone.

  • Incubation: Incubate cells for 24-48 hours. The duration should be sufficient to allow for protein turnover and observation of prenylation inhibition.

  • Harvest: Proceed immediately to either Subcellular Fractionation (Protocol 3.3) or GTPase Activation Assay (Protocol 3.4).

ParameterTypical RangeRationale
Statin Concentration 1-20 µMConcentration must be sufficient to inhibit HMGCR. Higher concentrations can induce cytotoxicity. Titration is recommended.[18]
This compound Conc. 100-500 µMMust be in sufficient excess to overcome statin inhibition and replenish the mevalonate pool.
Incubation Time 24-48 hoursAllows for turnover of existing prenylated proteins and accumulation of unprenylated forms.
Protocol: Subcellular Fractionation for GTPase Localization

This protocol separates the cell lysate into cytosolic and membrane-associated fractions.

  • Cell Collection: After treatment, place dishes on ice. Aspirate the medium and wash cells twice with ice-cold PBS.[17]

  • Lysis: Add 500 µL of ice-cold Hypotonic Lysis Buffer to each plate. Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Homogenization: Dounce homogenize the cell suspension on ice (15-20 strokes) or pass through a 27-gauge needle 10-15 times to disrupt the plasma membrane while keeping organelles intact.

  • Nuclear Pellet Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Cytosol/Membrane Separation: Carefully transfer the supernatant to a pre-chilled ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C.[19][20]

    • The resulting supernatant is the cytosolic fraction .

    • The pellet contains the membrane fraction .

  • Fraction Processing:

    • Cytosolic Fraction: Transfer the supernatant to a new tube.

    • Membrane Fraction: Wash the pellet once with Hypotonic Lysis Buffer to remove residual cytosol. Re-centrifuge at 100,000 x g. Discard the supernatant and resuspend the pellet in 100-200 µL of Membrane Resuspension Buffer.

  • Quantification and Analysis: Determine the protein concentration of both fractions using a BCA assay. Prepare samples for Western blotting by adding Laemmli buffer. Analyze equal protein amounts (e.g., 20 µg) from each fraction.

Protocol: GTPase Activation (Pull-Down) Assay

This assay specifically isolates the active, GTP-bound form of Rho family GTPases.

  • Cell Lysis: After treatment, place dishes on ice. Wash cells twice with ice-cold PBS. Lyse cells directly on the plate by adding 400-500 µL of the ice-cold Lysis/Wash Buffer provided in the activation assay kit.[15][16]

  • Harvest Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube. Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.[16][21]

  • Normalize Protein Concentration: Transfer the supernatant to a new tube. Determine the protein concentration of each sample. Normalize all samples to the same concentration (e.g., 1 mg/mL) using the kit's Lysis/Wash Buffer.

  • Pull-Down of Active GTPase:

    • To 500 µg - 1 mg of total protein, add the appropriate amount of Rhotekin-RBD (for RhoA) or PAK-PBD (for Rac1/Cdc42) affinity beads.[12]

    • Incubate on a rotator for 1 hour at 4°C.

  • Washing: Pellet the beads by centrifuging at 5,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads 3 times with the kit's Wash Buffer.[15]

  • Elution and Analysis: After the final wash, remove all supernatant. Resuspend the beads in 20-30 µL of 2x Laemmli Sample Buffer. Boil for 5 minutes to elute the bound proteins. The samples are now ready for Western blot analysis.

  • Input Control: It is critical to also run a Western blot on 20-30 µg of the total cell lysate (from step 3) to assess the total expression level of the GTPase, ensuring that changes in activity are not due to changes in overall protein levels.

Data Analysis and Expected Results

GTPase Localization (Subcellular Fractionation)
  • Vehicle Control: Rho, Rac, and Cdc42 should be predominantly in the membrane fraction, with a smaller amount in the cytosol. The membrane marker (Na+/K+ ATPase) should be exclusively in the membrane fraction, while the cytosolic marker (GAPDH) should be in the cytosolic fraction, confirming successful fractionation.

  • Statin Treatment: A significant shift of the GTPase signal from the membrane fraction to the cytosolic fraction is expected. This indicates a failure of the unprenylated GTPase to anchor to membranes.

  • Statin + this compound: The distribution of the GTPase should be restored to a pattern similar to the vehicle control, demonstrating that this compound rescued the prenylation defect.

  • This compound Alone: The distribution should be similar to the vehicle control.

GTPase Activity (Pull-Down Assay)
  • Vehicle Control: A baseline level of active (GTP-bound) GTPase will be detected in the pull-down lane.

  • Statin Treatment: A marked decrease in the amount of active GTPase is expected. This is because membrane localization is a prerequisite for activation by GEFs.

  • Statin + this compound: The level of active GTPase should be restored to near-control levels.

  • This compound Alone: Activity should be comparable to the vehicle control.

Conclusion and Broader Implications

The experimental framework described provides a robust and definitive method for investigating the role of the mevalonate pathway in regulating small GTPase function. By using this compound as a specific rescue agent, researchers can confidently attribute statin-induced changes in cell morphology, migration, proliferation, or other processes to the inhibition of GTPase prenylation. This approach is invaluable not only for basic research into cell signaling but also for drug development professionals seeking to understand the full mechanistic scope of HMG-CoA reductase inhibitors and other drugs that may impinge upon this critical metabolic pathway.

References

Application Notes and Protocols: Mevalonolactone as a Supplement in Cholesterol-Depleted Media

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cholesterol and the Mevalonate Pathway in Cellular Function

Cholesterol is an indispensable structural component of mammalian cell membranes, profoundly influencing membrane fluidity, permeability, and the formation of lipid rafts, which are crucial for signal transduction and protein sorting. The intracellular levels of cholesterol are tightly regulated through a balance of uptake, efflux, and de novo synthesis via the mevalonate pathway. This essential metabolic cascade begins with acetyl-CoA and produces not only cholesterol but also a variety of non-sterol isoprenoids vital for fundamental cellular processes. These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are necessary for protein prenylation, a post-translational modification that anchors proteins like small GTPases (e.g., Ras, Rho) to cellular membranes, a prerequisite for their proper function in cell signaling, growth, and survival.

In many experimental contexts, researchers aim to study the specific roles of cholesterol or the downstream products of the mevalonate pathway. This often necessitates the use of cholesterol-depleted media to force cells to rely on de novo synthesis. Pharmacological inhibitors of the mevalonate pathway, most notably statins, are frequently employed in this context. Statins competitively inhibit HMG-CoA reductase (HMGCR), the rate-limiting enzyme that converts HMG-CoA to mevalonate. While this effectively blocks cholesterol synthesis, it also depletes the cell of essential non-sterol isoprenoids, which can lead to off-target effects such as cell cycle arrest and apoptosis. This is where mevalonolactone supplementation becomes a critical experimental tool.

The Rationale for this compound Supplementation

This compound is the stable, cell-permeable lactone form of mevalonic acid. Once inside the cell, it is hydrolyzed to mevalonate, the direct product of the HMGCR enzyme. By providing this compound to cells cultured in cholesterol-depleted media, particularly in the presence of statins, researchers can bypass the HMGCR inhibition. This allows for the selective restoration of the mevalonate pathway downstream of HMGCR.

Supplementation with this compound serves two primary experimental purposes:

  • To Dissociate the Effects of Cholesterol Depletion from Isoprenoid Depletion: When statins are used, cell death is often a consequence of depleted FPP and GGPP, which are critical for protein prenylation, rather than the lack of cholesterol itself. Adding this compound can rescue cells from statin-induced apoptosis, demonstrating that the observed phenotype is due to the loss of non-sterol isoprenoids and not cholesterol.

  • To Isolate the Functions of Specific Pathway Intermediates: By co-supplementing with this compound and inhibitors of downstream enzymes (e.g., farnesyltransferase inhibitors), researchers can dissect the specific roles of different branches of the mevalonate pathway.

The following diagram illustrates the central role of this compound in bypassing statin-induced pathway inhibition.

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoids (FPP, GGPP) mevalonate->isoprenoids prenylation Protein Prenylation (e.g., Ras, Rho) isoprenoids->prenylation cholesterol Cholesterol isoprenoids->cholesterol hmgcr->mevalonate statins Statins statins->hmgcr Inhibits This compound This compound (Supplement) This compound->mevalonate Bypasses Inhibition

Caption: The Mevalonate Pathway and the Role of this compound Supplementation.

Experimental Protocols

Part 1: Preparation of Cholesterol-Depleted Cell Culture Media

To effectively study the effects of this compound, cells must first be cultured in a lipid-deficient environment. This forces them to rely on the de novo synthesis pathway that this compound can rescue. The most common method involves using serum that has been stripped of lipids.

Protocol 1: Culturing Cells in Media with Lipid-Stripped Serum

This protocol is adapted from established methods for generating and using lipid-depleted serum.

Materials:

  • Fetal Bovine Serum (FBS)

  • Di-isopropyl ether (use in a chemical fume hood)

  • n-Butanol (use in a chemical fume hood)

  • Sterile centrifuge tubes (50 mL conical or larger)

  • High-speed centrifuge (capable of 4,000 x g)

  • Dialysis tubing (e.g., 10-14 kDa MWCO)

  • Sterile dialysis buffer (e.g., Saline or PBS)

  • Sterile 0.22 µm filter unit

  • Base medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Lipid Extraction (Perform in a chemical fume hood):

    • In a sterile glass beaker with a stir bar, add a defined volume of FBS (e.g., 100 mL).

    • Slowly add 0.8 volumes of di-isopropyl ether (80 mL) and 0.2 volumes of n-butanol (20 mL) while stirring.

    • Continue stirring for 30-60 minutes at room temperature. The solution should be a single phase.

    • Transfer the mixture to sterile centrifuge tubes.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to separate the phases.

    • Carefully collect the lower aqueous phase (the delipidated serum) using a sterile pipette, avoiding the upper organic phase.

  • Solvent Removal and Dialysis:

    • Transfer the collected aqueous phase into dialysis tubing.

    • Dialyze against a large volume of sterile saline or PBS at 4°C. Perform at least three buffer changes over 24-48 hours to ensure complete removal of organic solvents.

  • Sterilization and Storage:

    • Recover the dialyzed, lipid-stripped FBS (LPDS - Lipoprotein Deficient Serum).

    • Sterilize the LPDS by passing it through a 0.22 µm filter.

    • Aliquot and store at -20°C or -80°C.

  • Media Preparation:

    • Prepare your complete cell culture medium by supplementing the base medium with the desired concentration of LPDS (typically 5-10%).

    • It is recommended to also prepare a control batch of serum by dialyzing it in the same manner but without the lipid extraction step to control for any effects of the dialysis process itself.

Part 2: Preparation and Use of this compound

Protocol 2: this compound Stock Solution and Working Concentration

This compound is typically supplied as a neat oil or solid. Stock solutions should be prepared in an appropriate organic solvent.

Materials:

  • DL-Mevalonolactone (e.g., Cayman Chemical Item No. 20348, MedChemExpress HY-113054)

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM to 1 M) in sterile DMSO or ethanol. The solubility in DMSO is approximately 45 mg/mL (~345 mM).

    • For example, to make a 100 mM stock in DMSO: weigh 13.01 mg of this compound (FW: 130.1 g/mol ) and dissolve in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for long-term stability (up to 1 year in solvent).

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution directly into the pre-warmed cholesterol-depleted cell culture medium to achieve the desired final concentration.

    • A typical working concentration for rescuing statin effects is in the range of 10-100 µM. The optimal concentration should be determined empirically for each cell line and experimental condition.

    • Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Part 3: Experimental Workflow and Validation

The following workflow outlines a typical experiment to demonstrate that a statin-induced phenotype is rescued by this compound.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Acclimatization cluster_2 Day 3: Treatment cluster_3 Day 4-5: Incubation & Analysis seed_cells Seed cells in standard (lipid-replete) medium wash_cells Wash cells with PBS seed_cells->wash_cells add_lpds Add cholesterol-depleted medium (with LPDS) wash_cells->add_lpds treat_cells Treat cells with: 1. Vehicle Control 2. Statin 3. Statin + this compound 4. This compound only add_lpds->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate analyze Analyze endpoints: - Cell Viability (MTT, etc.) - Apoptosis (Caspase assay) - Cholesterol levels - Protein Prenylation (Western Blot) incubate->analyze

Caption: Experimental Workflow for this compound Rescue Assay.

Protocol 3: Validation of Experimental Outcomes

It is essential to validate both the cholesterol depletion and the effects of the treatments.

A. Validating Cholesterol Depletion:

  • Method: A common method is to use a fluorescent probe like filipin, which binds to cholesterol, followed by fluorescence microscopy or flow cytometry. Alternatively, enzymatic assays can quantify total cellular cholesterol.

  • Procedure (Filipin Staining):

    • Culture cells on coverslips in both standard and cholesterol-depleted media.

    • Wash cells with PBS and fix with 2-4% formaldehyde/PBS for 20-30 minutes.

    • Wash again with PBS.

    • Incubate with a solution of filipin (e.g., 50 µg/mL) in PBS for 1-2 hours at room temperature, protected from light.

    • Wash thoroughly with PBS.

    • Mount coverslips and visualize using a fluorescence microscope with a UV filter set. A marked decrease in fluorescence intensity in cells grown in LPDS media indicates successful cholesterol depletion.

B. Assessing Cell Viability and Apoptosis:

  • Method: To demonstrate the rescue effect, assess cell viability using assays like MTT, MTS, or PrestoBlue. Apoptosis can be measured by caspase-3/7 activity assays or Annexin V staining.

  • Expected Outcome: Cells treated with a statin alone should show a significant decrease in viability. This effect should be reversed or significantly attenuated in cells co-treated with the statin and this compound.

C. Confirming Effects on the Mevalonate Pathway:

  • Method: Western blotting can be used to assess the prenylation status of small GTPases. Unprenylated forms of proteins like Ras or Rho family members may migrate differently on SDS-PAGE or can be detected with specific antibodies.

  • Expected Outcome: Statin treatment should lead to an accumulation of unprenylated proteins. This should be reversed by the addition of this compound.

Data Summary Table

The following table provides typical concentration ranges for reagents used in these protocols.

ReagentStock ConcentrationTypical Working ConcentrationPurposeReference
Lipid-Stripped FBS (LPDS) 100%5 - 10% (v/v) in mediaCreates cholesterol-depleted culture conditions
Statins (e.g., Simvastatin) 10 - 50 mM in DMSO1 - 20 µMInhibit HMG-CoA Reductase
DL-Mevalonolactone 100 mM - 1 M in DMSO10 - 100 µMBypasses HMGCR to rescue pathway
Methyl-β-cyclodextrin (MβCD) 100 mM in media1 - 10 mM (for 30-60 min)Acute cholesterol depletion from plasma membrane

Note: MβCD provides an alternative method for acute cholesterol depletion directly from the plasma membrane, but can have toxicity at higher concentrations or with longer incubation times. The use of LPDS is generally preferred for longer-term studies of metabolic pathways.

Conclusion

The use of this compound as a supplement in cholesterol-depleted media is a powerful technique for dissecting the intricate roles of the mevalonate pathway. By allowing researchers to bypass HMGCR inhibition, it enables the specific investigation of downstream isoprenoid functions, independent of cellular cholesterol levels. The protocols outlined in this guide provide a robust framework for designing and validating experiments to explore the profound impact of this essential metabolic pathway on cell biology, from signal transduction to cell survival, with critical applications in cancer research and drug development.

Application Notes and Protocols: Mevalonolactone in Biofuel and Bioplastic Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mevalonolactone as a Bio-based Platform Chemical

This compound (MVL) is the stable lactone form of mevalonic acid (MVA), a crucial intermediate in the mevalonate (MVA) pathway. This pathway is fundamental for the biosynthesis of isoprenoids, a vast class of natural products, in eukaryotes, archaea, and some bacteria.[1][2] In the context of industrial biotechnology, MVL is emerging as a pivotal platform chemical. Produced efficiently via microbial fermentation of renewable feedstocks like lignocellulosic biomass, it serves as a versatile and stable precursor for a wide array of valuable chemicals, including advanced biofuels and biodegradable plastics.[3][4][5][6]

The strategic advantage of using MVL lies in its position as a downstream intermediate. Engineering microbes to produce MVL channels carbon flux from central metabolism (primarily from acetyl-CoA) into the MVA pathway.[7] This engineered pathway can be "decoupled" from the host's native, and often tightly regulated, isoprenoid pathway (like the MEP pathway in E. coli), which can prevent feedback inhibition and increase product yields.[8] From MVL, further enzymatic or chemical steps can lead to target molecules, offering a modular approach to biomanufacturing. This guide provides detailed insights and protocols for leveraging MVL in the production of isopentenol, a next-generation biofuel, and precursors for polyhydroxyalkanoates (PHAs), a family of biodegradable bioplastics.

PART 1: Application of this compound in Biofuel Production

Advanced biofuels, such as isopentenols (prenol and isoprenol), are highly sought after due to their superior energy density and combustion properties compared to ethanol.[9][10] The MVA pathway provides a direct route to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal C5 precursors of all isoprenoids.[11][12] By introducing and optimizing heterologous MVA pathway genes in microbial hosts like Escherichia coli, researchers can efficiently convert sugars to MVL and subsequently to isopentenols.[8][13]

Engineered Metabolic Pathway for Isopentenol Production

The conversion of MVL to isopentenol involves the "lower" segment of the MVA pathway. In some engineered pathways, researchers have even developed novel bypass routes that avoid the formation of IPP to reduce ATP demand and potential toxicity, further enhancing efficiency.[8][14] The core enzymatic steps are:

  • Mevalonate Kinase (MVK): Phosphorylates mevalonate to mevalonate-5-phosphate.

  • Phosphomevalonate Kinase (PMK): Adds a second phosphate group to form mevalonate-5-diphosphate.

  • Mevalonate Diphosphate Decarboxylase (MVD): Decarboxylates and dehydrates the intermediate to produce IPP.

  • Isopentenyl Diphosphate Isomerase (IDI): Converts IPP to its isomer, DMAPP.

  • Phosphatase (e.g., NudF): Removes the pyrophosphate group from IPP/DMAPP to yield isopentenols.

Biofuel_Pathway cluster_upper_MVA Upper MVA Pathway (in host) cluster_lower_MVA Engineered Lower Pathway AcetylCoA 3x Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA mvaE, mvaS Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase MVL This compound (MVL) Mevalonate->MVL Spontaneous lactonization (pH < 7) MVL_input MVA_P Mevalonate-P MVA_PP Mevalonate-PP MVA_P->MVA_PP PMK (ATP) IPP IPP MVA_PP->IPP MVD (ATP) DMAPP DMAPP IPP->DMAPP IDI Isopentenol Isopentenol IPP->Isopentenol NudF/AphA (Phosphatase) DMAPP->Isopentenol NudF/AphA (Phosphatase) MVL_input->MVA_P MVK (ATP)

Caption: Engineered MVA pathway for isopentenol production from acetyl-CoA.

Protocol 1: Microbial Conversion of this compound to Isopentenol

This protocol details the conversion of exogenously supplied MVL to isopentenol using a pre-cultured, engineered E. coli strain. This whole-cell biocatalysis approach is useful for screening pathway efficiencies without the complexities of fermentation.

1. Strain and Culture Preparation:

  • Microorganism: E. coli BL21(DE3) harboring a plasmid with the lower MVA pathway genes (MVK, PMK, MVD, IDI) and a suitable phosphatase (e.g., B. subtilis NudF). Genes should be codon-optimized for E. coli.

  • Inoculum: Prepare a starter culture by inoculating 5 mL of Luria-Bertani (LB) broth (with appropriate antibiotic) with a single colony. Incubate overnight at 37°C with shaking at 220 rpm.

  • Main Culture: Inoculate 100 mL of Terrific Broth (TB) (with antibiotic) in a 500 mL baffled flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05.

  • Growth and Induction: Incubate at 37°C, 220 rpm until OD600 reaches 0.6-0.8. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. Reduce the temperature to 30°C and incubate for a further 12-16 hours.

2. Whole-Cell Bioconversion:

  • Cell Harvesting: Harvest the induced cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with a phosphate buffer (50 mM, pH 7.0).

  • Reaction Setup: Resuspend the cell pellet in the same phosphate buffer to a final OD600 of 20. This concentrated cell suspension is your biocatalyst.

  • Substrate Addition: Add a stock solution of this compound (dissolved in water) to the cell suspension to a final concentration of 5 g/L.

  • Incubation: Incubate the reaction mixture in a sealed vial (to prevent evaporation of isopentenol) at 30°C with gentle shaking (150 rpm) for 24-48 hours.

3. Product Extraction and Analysis:

  • Extraction: After incubation, add an equal volume of ethyl acetate to the reaction vial. Vortex vigorously for 2 minutes to extract the isopentenol into the organic layer.

  • Phase Separation: Centrifuge the mixture at 8,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Sample Preparation: Carefully transfer the upper organic layer (ethyl acetate) to a new vial containing anhydrous sodium sulfate to remove any residual water. Transfer the dried organic phase to a GC vial for analysis.

Protocol 2: Quantification of Isopentenol by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantifying volatile compounds like isopentenol.

  • Instrumentation: Agilent 7890A GC coupled with a 5975C MS detector (or equivalent).[15]

  • Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the ethyl acetate extract is injected in splitless mode. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 25°C/min, hold for 2 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Scan m/z range from 40 to 200. For quantification, use Selected Ion Monitoring (SIM) mode with characteristic ions for isopentenols (e.g., m/z 71, 53 for isoprenol; m/z 68, 53 for prenol).

  • Quantification: Create a standard curve by preparing known concentrations of isopentenol standards in ethyl acetate. Plot peak area against concentration to determine the concentration in the unknown samples.

Data Summary: Isopentenol Production

The following table summarizes representative titers achieved in engineered E. coli strains, showcasing the progress in optimizing these pathways.

Host StrainPathway TypeCarbon SourceTiter (mg/L)Reference
E. coliEngineered MEP PathwayGlucose61.9[9]
E. coliEngineered MVA PathwayGlucose>50% theoretical yield[8]
E. coliIPP-Bypass MVA PathwayMevalonate(Not specified)[14]

PART 2: Application of this compound in Bioplastic Research

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by numerous microorganisms as intracellular carbon and energy storage materials.[16][17] They represent a promising, sustainable alternative to petroleum-based plastics.[18][19] The most common PHA is poly(3-hydroxybutyrate) (PHB). The precursor for PHB synthesis is (R)-3-hydroxybutyryl-CoA, which is typically derived from acetyl-CoA. Given that the MVA pathway also starts from acetyl-CoA, there is a clear metabolic link. By redirecting intermediates from a heterologous MVA pathway, it is possible to channel carbon towards PHA monomers.[20]

Engineered Pathway for PHA Precursor Synthesis

Mevalonate can be converted to HMG-CoA, an intermediate in the upper MVA pathway. HMG-CoA can then be cleaved to produce acetoacetyl-CoA, a direct precursor for PHB synthesis. This strategy leverages the initial steps of the MVA pathway to supply the building blocks for PHAs.

Bioplastic_Workflow cluster_host_metabolism Host Central Metabolism cluster_PHA_synthesis Engineered PHA Synthesis Pathway Glucose Glucose AcetylCoA 2x Acetyl-CoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA phaA (β-ketothiolase) HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HB_CoA phaB (Acetoacetyl-CoA reductase) PHB Poly(3-hydroxybutyrate) (PHB) HB_CoA->PHB phaC (PHA Synthase) MVL_input This compound (External Feed) MVL_input->AcetylCoA Reverse MVA Pathway Steps (Conceptual)

Caption: Workflow for bioplastic (PHB) synthesis from acetyl-CoA.

Protocol 3: Production and Extraction of PHAs

This protocol describes the production of PHAs in a model bacterium like Cupriavidus necator H16 or a recombinant Pseudomonas putida KT2440, followed by a standard extraction method.[16]

1. PHA Production:

  • Microorganism: C. necator H16 (a natural PHB producer) or a recombinant strain engineered for PHA production.

  • Culture Media: Use a two-stage cultivation process.

    • Growth Phase: Grow cells in a nutrient-rich medium (e.g., Nutrient Broth) to achieve high cell density. Incubate at 30°C, 200 rpm for 24 hours.

    • Accumulation Phase: Transfer the cells to a nitrogen-limited minimal salt medium (MSM) with a high concentration of a carbon source (e.g., glucose, fructose, or fatty acids).[21] The carbon-to-nitrogen ratio should be high to induce PHA accumulation. This compound could also be tested as a co-substrate. Incubate for another 48-72 hours.

  • Cell Harvesting: Collect the cells by centrifugation (5,000 x g, 20 min). Wash the pellet with distilled water and then lyophilize (freeze-dry) to determine the cell dry weight (CDW).

2. PHA Extraction:

  • Principle: This method uses sodium hypochlorite to digest non-PHA cellular material, followed by solvent extraction of the PHA.

  • Digestion: Resuspend 1 gram of lyophilized cells in 20 mL of a commercial sodium hypochlorite solution (4-6% active chlorine). Incubate at 37°C for 1 hour with stirring. This will lyse the cells and digest proteins and nucleic acids.

  • Washing: Centrifuge the suspension at 8,000 x g for 20 minutes. Discard the supernatant. Wash the remaining PHA granules sequentially with distilled water, acetone, and finally methanol to remove residual lipids and other impurities. Centrifuge between each wash.

  • Solubilization: Dry the washed PHA pellet. Dissolve the crude PHA in a suitable solvent, such as chloroform, by stirring at 60°C for 2 hours.

  • Purification: Centrifuge the chloroform solution to remove any insoluble debris. Precipitate the PHA from the clear chloroform solution by adding 10 volumes of cold methanol. The PHA will precipitate as a white, fibrous material.

  • Final Step: Collect the precipitated PHA by filtration or centrifugation and dry it in a vacuum oven at 40°C.

Protocol 4: Characterization of PHA

The quantity and composition of the produced PHA can be determined by converting the polymer into its constituent methyl ester monomers, which are then analyzed by GC.

  • Method: Propanolysis-GC method.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of lyophilized PHA-containing cells into a pressure-resistant glass tube.

    • Add 2 mL of acidified propanol (20% v/v concentrated HCl in 1-propanol) and 2 mL of chloroform.

    • Add an internal standard (e.g., methyl benzoate).

    • Seal the tube tightly and heat at 100°C for 4 hours.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 2 mL of deionized water and vortex for 1 minute.

    • The hydroxyacyl-propyl esters will partition into the lower chloroform phase.

  • GC Analysis:

    • Analyze 1 µL of the chloroform phase using a GC-FID or GC-MS system with a polar capillary column (e.g., DB-WAX).

    • Quantification: The PHA content (% of CDW) is calculated by comparing the peak areas of the resulting propyl esters to the internal standard and relating it to the initial cell dry weight.

Data Summary: PHA Production Metrics

This table provides typical performance metrics for PHA production in well-studied microbial hosts.

Host StrainCarbon SourceBiomass (g CDW/L)PHA Titer (g/L)PHA Content (% CDW)Reference
P. putida KT2440Various6.5 - 7.04.2 - 4.5~65%[16]
C. necator H16Various3.5(Not specified)>70%[16][17]
R. eutropha H16Fructose(Not specified)(Not specified)up to 70%[20]

Conclusion

This compound stands as a highly promising, bio-derived platform chemical with significant potential to advance the fields of renewable energy and sustainable materials. The metabolic engineering strategies and protocols outlined in this guide provide a robust framework for researchers to explore and optimize the conversion of MVL into high-value biofuels and bioplastic precursors. By leveraging the modularity of the mevalonate pathway and applying rigorous analytical techniques, the scientific community can continue to unlock the full potential of this versatile molecule, paving the way for a more sustainable bio-based economy.

References

Application Notes & Protocols: Synthesis of Mevalonolactone Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mevalonate Pathway and the Therapeutic Promise of Mevalonolactone Derivatives

The mevalonate (MVA) pathway is a critical metabolic cascade in eukaryotes and some bacteria, responsible for the biosynthesis of a vast array of isoprenoids.[1] These molecules are fundamental to cellular function, serving as precursors to cholesterol, steroid hormones, coenzyme Q10, and dolichols, and are essential for processes like protein prenylation.[2][3][4] The pathway's rate-limiting step is catalyzed by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), which converts HMG-CoA to mevalonic acid.[5]

Given its central role, deregulation of the MVA pathway is implicated in numerous diseases, including cardiovascular disease, neurodegenerative disorders, and particularly cancer.[3][4] Many cancer cells exhibit an upregulated MVA pathway to support rapid proliferation and survival by supplying isoprenoids for the prenylation of oncogenic proteins like Ras and Rho GTPases.[3][6] This dependency makes the MVA pathway a prime target for therapeutic intervention.[2][7]

This compound (MVL), the stable lactone form of mevalonic acid, serves as a versatile scaffold for the synthesis of novel derivatives. By modifying the MVL core, researchers can develop potent and selective inhibitors of key enzymes in the MVA pathway, creating new avenues for drug development in oncology and beyond.[8][9] This guide provides a detailed protocol for the synthesis, purification, and characterization of a representative ester derivative of this compound, offering insights into the chemical strategies employed to generate novel therapeutic candidates.

Strategic Approach to Synthesis: Esterification of this compound

The primary synthetic strategy for creating simple this compound derivatives involves the modification of the hydroxyl group at the C3 position. Esterification is a common and effective method to introduce a variety of functional groups, thereby altering the molecule's lipophilicity, steric profile, and potential interactions with biological targets.

The chosen example is the synthesis of this compound Acetate via a Fischer-Speier esterification. This reaction involves treating the alcohol (this compound) with a carboxylic acid (acetic acid) in the presence of a strong acid catalyst.

Causality in Experimental Design:

  • Acid Catalyst (H₂SO₄): The protonation of the carboxylic acid's carbonyl oxygen by the catalyst makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of this compound.

  • Excess Reagent/Solvent: While acetic acid can be used in excess, employing a non-participating solvent like toluene allows for the azeotropic removal of water using a Dean-Stark apparatus. This is crucial as the reaction is reversible; removing water shifts the equilibrium towards the product, maximizing the yield.[10]

  • Reaction Temperature: The reaction is conducted at reflux to provide the necessary activation energy and to facilitate the azeotropic removal of water.

The overall workflow for this synthesis is depicted below.

G cluster_0 Synthesis Workflow A Reactants (this compound, Acetic Anhydride) B Reaction (Esterification with Pyridine Catalyst) A->B Mixing C Work-up (Aqueous Wash, Extraction) B->C Quenching D Purification (Column Chromatography) C->D Crude Product E Characterization (NMR, MS, HPLC) D->E Pure Product F Final Product (this compound Acetate) E->F Data Validation

Figure 1: General workflow for the synthesis and validation of this compound derivatives.

Detailed Synthetic Protocol: Synthesis of this compound Acetate

This protocol details the esterification of (R,S)-Mevalonolactone using acetic anhydride with pyridine as a catalyst.

Materials & Reagents:

  • (R,S)-Mevalonolactone (MVL)

  • Acetic Anhydride ((Ac)₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc) and Hexanes (for chromatography)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • NMR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

  • HPLC system

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask, add (R,S)-Mevalonolactone (e.g., 1.30 g, 10 mmol).

    • Dissolve the MVL in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridine (1.2 mL, 15 mmol, 1.5 equivalents) to the solution. Pyridine acts as a nucleophilic catalyst and an acid scavenger.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Acetic Anhydride:

    • Slowly add acetic anhydride (1.4 mL, 15 mmol, 1.5 equivalents) to the stirred solution dropwise over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reaction Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with 30 mL of DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of 1 M HCl (to remove pyridine)

      • 50 mL of saturated aqueous NaHCO₃ solution (to neutralize excess acid)

      • 50 mL of brine (to remove residual water)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column.

    • Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent via rotary evaporation to yield this compound Acetate as a clear oil.

Characterization and Quality Control

Confirming the identity and purity of the synthesized derivative is a critical, self-validating step.

Expected Yield: 75-85%

Analytical Data Summary:

The table below summarizes the expected analytical data for the successful synthesis of this compound Acetate.

Analysis Technique Parameter Expected Result for this compound Acetate (C₈H₁₂O₄)
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)δ 4.65-4.55 (m, 1H), 4.40-4.30 (m, 1H), 2.70-2.55 (m, 2H), 2.10 (s, 3H), 2.05-1.95 (m, 2H), 1.45 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)δ 170.5, 169.8, 77.2, 65.4, 35.8, 29.7, 21.2, 20.9
Mass Spectrometry (ESI+)m/zCalculated for [M+Na]⁺: 195.0628; Found: ~195.0630
HPLC (Purity)Retention Time & Area %>95% purity with a single major peak. Retention time is method-dependent.

Note: NMR peak assignments correspond to the acetate methyl group (s, 3H), the C3-methyl group (s, 3H), and the various methylene and methine protons of the lactone ring.

Determining the enantiomeric purity can be achieved via NMR using chiral shift reagents.[11] For more complex derivatives, advanced techniques like LC-MS/MS can be employed for sensitive quantification.[12]

Application in Drug Development: Targeting the Mevalonate Pathway in Cancer

Derivatives of this compound are primarily developed as inhibitors of the MVA pathway to exert anticancer effects.[7][13] Upregulation of this pathway is a hallmark of many cancers, providing essential molecules for cell membrane integrity and for the prenylation of small GTPases like Ras and Rho, which are crucial for cancer cell proliferation, survival, and metastasis.[3][14]

By inhibiting enzymes like HMG-CoA reductase, farnesyl pyrophosphate synthase, or transferases, these derivatives can induce apoptosis, cell cycle arrest, and autophagy in cancer cells.[14][15][16] For example, statins, which are HMGCR inhibitors, have been shown to have antitumor effects in various cancers, including ovarian and liver cancer.[14][16] The development of novel this compound derivatives aims to improve potency, selectivity, and pharmacokinetic properties compared to existing drugs like statins.

The diagram below illustrates the central role of the MVA pathway and key points of therapeutic intervention.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGCR ipp IPP / DMAPP mevalonate->ipp fpp Farnesyl-PP (FPP) ipp->fpp ggpp Geranylgeranyl-PP (GGPP) fpp->ggpp squalene Squalene fpp->squalene prenylation Protein Prenylation (Ras, Rho) fpp->prenylation ggpp->prenylation cholesterol Cholesterol & Steroids squalene->cholesterol proliferation Cell Proliferation & Survival prenylation->proliferation statins Statins & MVL Derivatives statins->hmg_coa inhibit bp Bisphosphonates bp->fpp inhibit ftis FTIs / GGTIs ftis->prenylation inhibit

Figure 2: The Mevalonate Pathway and points of inhibition by therapeutic agents.

Conclusion

The synthesis of this compound derivatives represents a promising strategy in modern drug development, particularly for creating targeted anticancer agents. The protocol outlined provides a robust and reproducible method for generating ester derivatives, which can be readily adapted to create a library of novel compounds for screening. Through careful synthesis, purification, and rigorous characterization, researchers can develop next-generation inhibitors of the mevalonate pathway, paving the way for more effective therapies against a range of malignancies and other diseases.

References

Application Note: Utilizing Mevalonolactone to Counteract Statin-Induced Cell Death

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Statins

Statins are a cornerstone in the management of hypercholesterolemia, effectively reducing cardiovascular disease risk by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1] Beyond their lipid-lowering effects, a growing body of evidence highlights their potential as anti-cancer agents, owing to their ability to induce apoptosis in various tumor cell lines.[2][3] This pro-apoptotic effect, however, also underlies the most common side effect of statin therapy: myopathy, which can range from muscle pain to life-threatening rhabdomyolysis.[4]

The primary mechanism of statin-induced cell death is not the depletion of cholesterol, but rather the reduction of essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][6] These molecules are vital for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are critical regulators of cell growth, survival, and signaling.[2][5] Depletion of FPP and GGPP disrupts these signaling pathways, ultimately triggering the intrinsic pathway of apoptosis.[4][5][6]

This application note provides a comprehensive guide to understanding and experimentally reversing statin-induced cell death using mevalonolactone. This compound, a stable, cell-permeable lactone form of mevalonic acid, serves as a powerful tool to bypass the statin-mediated enzymatic block and replenish the downstream products of the mevalonate pathway, thereby rescuing cells from apoptosis. We present the underlying biochemical pathways, detailed protocols for cell-based rescue experiments, and methods for quantifying the outcomes.

The Mevalonate Pathway and Statin-Induced Apoptosis

The mevalonate pathway is a critical metabolic cascade that produces cholesterol and a variety of non-sterol isoprenoids essential for cellular function.[7] Statins competitively inhibit HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate. This inhibition leads to a deficit in downstream products, most critically FPP and GGPP. These isoprenoids are crucial for the prenylation of small GTP-binding proteins, anchoring them to cell membranes where they participate in signal transduction.[3] The disruption of this process, particularly the geranylgeranylation of RhoA, can lead to the activation of the mitochondrial (intrinsic) apoptotic pathway, involving caspases-9 and -3.[4][5]

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene Protein_Prenylation Protein Prenylation (e.g., Ras, Rho) FPP->Protein_Prenylation Ubiquinone Ubiquinone (CoQ10) FPP->Ubiquinone GGPP->Protein_Prenylation Cholesterol Cholesterol Squalene->Cholesterol Cell_Signaling Cell Signaling & Survival Protein_Prenylation->Cell_Signaling Statin Statins Statin->HMGCR HMGCR->Mevalonate

Figure 1: The Mevalonate Pathway and Point of Statin Inhibition. This diagram illustrates the key steps of the mevalonate pathway. Statins inhibit HMG-CoA reductase, blocking the production of mevalonate and all downstream products, including essential isoprenoids (FPP, GGPP) required for protein prenylation and cell survival.

The Rescue Mechanism of this compound

This compound is the hydrolyzed, lactonized form of mevalonic acid. As a cell-permeable molecule, it can enter the cell and be converted back to mevalonate, effectively bypassing the enzymatic block imposed by statins. This replenishment of mevalonate restores the synthesis of FPP and GGPP, allowing for the proper prenylation of small GTPases and the subsequent restoration of pro-survival signaling pathways, thus rescuing the cell from apoptosis.

Rescue_Mechanism cluster_cell Cell HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate_pool Mevalonate Pool Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate_pool->Isoprenoids Prenylation Protein Prenylation Isoprenoids->Prenylation Survival Cell Survival Prenylation->Survival Apoptosis Apoptosis Survival->Apoptosis HMGCR->Mevalonate_pool Statin_effect Statin_effect->Apoptosis Depletion of Isoprenoids Statin Statin Statin->HMGCR This compound This compound (Exogenous) This compound->Mevalonate_pool Bypasses Block

Figure 2: this compound Rescue Pathway. This diagram shows how exogenous this compound bypasses the statin-induced block on HMG-CoA reductase. By replenishing the intracellular mevalonate pool, it restores isoprenoid synthesis, protein prenylation, and pro-survival signaling, thereby inhibiting apoptosis.

Experimental Protocols

Materials and Reagents
  • Cell Line: A cell line known to be sensitive to statin-induced apoptosis (e.g., U87 glioblastoma, PC3 prostate cancer, or MCF-7 breast cancer cells).

  • Statin: Simvastatin, Atorvastatin, or Lovastatin (select one).

  • (±)-Mevalonolactone: (e.g., Sigma-Aldrich, Cat. No. M4667).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • 96-well and 6-well cell culture plates

Stock Solution Preparation
  • Statin Stock (10 mM): Dissolve the statin in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Note: Some statins may require activation (e.g., lovastatin) by hydrolysis with NaOH and neutralization with HCl prior to use.

  • This compound Stock (100 mM): Dissolve (±)-mevalonolactone in sterile PBS or cell culture medium to a final concentration of 100 mM. Gentle warming may be required. Filter-sterilize and store in aliquots at -20°C. This compound will hydrolyze to the active mevalonate form in the aqueous culture medium.

Protocol 1: Demonstrating Statin-Induced Cytotoxicity and this compound Rescue via MTT Assay

This protocol quantifies cell viability by measuring the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the statin and this compound in culture medium.

    • Statin-only wells: Remove the old medium and add 100 µL of medium containing the desired final concentrations of the statin (e.g., 0, 1, 5, 10, 25, 50 µM).

    • Rescue wells: Add 100 µL of medium containing a fixed concentration of statin (e.g., 25 µM) co-treated with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 µM).

    • Control wells: Include wells with medium only (blank), cells with medium and vehicle (DMSO), and cells with this compound only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Incubate overnight at 37°C or for a few hours with gentle shaking to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Express the results as a percentage of the vehicle-treated control.

Treatment GroupStatin (Simvastatin)This compoundExpected Outcome (Cell Viability %)
Vehicle Control0 µM0 µM100%
Statin Dose-Response1-50 µM0 µMDose-dependent decrease
This compound Control0 µM100 µM~100%
Rescue Experiment 25 µM 100 µM Significant increase vs. statin alone
Rescue Dose-Response 25 µM 50-500 µM Dose-dependent rescue

Table 1: Example Experimental Design and Expected Outcomes for MTT Assay.

Protocol 2: Quantifying Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol provides a more direct measure of apoptosis and necrosis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency after the treatment period. After 24 hours, treat the cells as described in the MTT protocol (e.g., Vehicle, Statin alone, this compound alone, Statin + this compound).

  • Incubation: Incubate for 24-48 hours.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Protocol 3: Measuring Caspase-3 Activity

This protocol measures the activity of a key executioner caspase in the apoptotic pathway.

  • Cell Seeding and Treatment: Follow the procedure outlined in Protocol 2 for cell seeding and treatment in 6-well plates.

  • Cell Lysis: After a 24-hour treatment period, harvest the cells and lyse them using the lysis buffer provided in the caspase-3 assay kit.

  • Assay Procedure:

    • Determine the protein concentration of the cell lysates.

    • Add an equal amount of protein from each sample to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays).

    • Incubate at 37°C for 1-2 hours.

  • Data Acquisition: Measure the absorbance (405 nm) or fluorescence (Ex/Em = 400/505 nm) using a microplate reader.

  • Data Analysis: Compare the caspase-3 activity in treated samples to the vehicle control. A significant increase in activity indicates apoptosis. The rescue group (Statin + this compound) should show significantly lower caspase-3 activity compared to the statin-only group.

Conclusion and Best Practices

The protocols detailed in this application note provide a robust framework for investigating and demonstrating the rescue of statin-induced cell death by this compound. The key to a successful experiment lies in careful optimization of cell density, statin concentration, and incubation time for the specific cell line being used.

Key Considerations:

  • Statin Potency: Different statins have varying potencies. Lipophilic statins (e.g., simvastatin, lovastatin) are generally more potent at inducing apoptosis than hydrophilic statins (e.g., pravastatin).[5]

  • Cell Line Sensitivity: The sensitivity to statins can vary significantly between cell lines. It is crucial to perform a dose-response curve for the chosen statin to determine an optimal concentration (e.g., IC50) for the rescue experiments.

  • This compound Concentration: A dose-response for this compound in the rescue experiment is recommended to demonstrate a concentration-dependent effect.

  • Controls are Critical: Always include vehicle controls, statin-only controls, and this compound-only controls to ensure the observed effects are specific.

By understanding the underlying mechanisms and employing these validated protocols, researchers can effectively utilize this compound as a tool to dissect the cellular consequences of mevalonate pathway inhibition and explore strategies to mitigate the cytotoxic effects of statins.

References

Application Notes and Protocols: Investigating Mevalonolactone for Skin Barrier Function Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The skin's epidermal barrier is crucial for protecting the body from external stressors and preventing excessive water loss. A key component of this barrier is the lipid matrix in the stratum corneum, which is composed of ceramides, cholesterol, and free fatty acids. The mevalonate (MVA) pathway is a fundamental metabolic route responsible for producing cholesterol and other essential non-sterol isoprenoids required for maintaining skin homeostasis.[1][2] Mevalonolactone (MVL), a stable precursor to mevalonic acid, has emerged as a promising agent for improving epidermal barrier function. This guide provides a comprehensive overview of the mechanism of action of MVL and detailed protocols for researchers, scientists, and drug development professionals to investigate its effects on skin barrier function using established in vitro and ex vivo models.

Introduction: The Mevalonate Pathway and Skin Barrier Integrity

The epidermis is a dynamic, constantly renewing tissue. Its outermost layer, the stratum corneum (SC), provides the primary permeability barrier. This function is critically dependent on the intercellular lipid matrix, which is synthesized by keratinocytes during their differentiation process.[3] The mevalonate pathway is central to this process, as it is the sole source of cholesterol, a vital component of the SC lipid matrix.[4][5] Disruptions in this pathway, for instance by inhibiting the rate-limiting enzyme HMG-CoA reductase with statins, lead to a compromised barrier.[3][5]

This compound (MVL) is the lactone form of mevalonic acid (MVA). It readily converts to MVA in aqueous environments, effectively delivering the key precursor for the MVA pathway.[3] Research has shown that topical application of MVA or MVL can restore cholesterol synthesis in aged or compromised skin, thereby enhancing barrier recovery.[4][6] However, the benefits of MVL extend beyond simple cholesterol replenishment. Recent studies have elucidated a more complex mechanism involving the regulation of fatty acid transport, which is a critical and often overlooked aspect of barrier maintenance.[3][7][8]

Unraveling the Mechanism: How this compound Fortifies the Barrier

This compound enhances skin barrier function not primarily by promoting fatty acid synthesis, but by accelerating their transport and incorporation into the stratum corneum. The key mechanism involves the upregulation of a critical lipid transporter, ABCA12, through the activation of the nuclear receptor PPARβ/δ.[3][8]

The proposed signaling cascade is as follows:

  • Increased Fatty Acid Uptake: Application of MVL to keratinocytes leads to an increase in intracellular free fatty acids, including myristic acid, palmitic acid, and palmitoleic acid.[3][8]

  • PPARβ/δ Activation: These long-chain fatty acids act as ligands for Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), leading to its activation and increased mRNA expression.[3] Loss of PPARβ/δ is known to result in decreased barrier function and inflammation.[3]

  • ABCA12 Upregulation: Activated PPARβ/δ promotes the expression of the ATP-binding cassette transporter A12 (ABCA12).[3][7]

  • Lamellar Granule Lipid Transport: ABCA12 is a crucial transmembrane protein in keratinocytes responsible for loading lipids, including free fatty acids and ceramides, into lamellar granules.[3]

  • Barrier Reinforcement: These lipid-filled lamellar granules are then secreted into the intercellular space between the stratum granulosum and stratum corneum. The lipids organize into the lamellar sheets that form the backbone of the permeability barrier.[3]

By facilitating this transport system, MVL ensures that the necessary lipid building blocks are efficiently delivered to where they are needed most, thereby preventing and repairing defects in the skin barrier.

Mevalonolactone_Pathway cluster_cell Keratinocyte cluster_sc Stratum Corneum Intercellular Space MVL This compound (MVL) FFA Increased Intracellular Free Fatty Acids (Myristic, Palmitic) MVL->FFA Promotes Uptake PPAR PPARβ/δ Activation FFA->PPAR Ligand Binding ABCA12_exp ↑ ABCA12 Expression (mRNA & Protein) PPAR->ABCA12_exp Transcriptional Regulation Lipid_transport ↑ Lipid Loading into Lamellar Granules ABCA12_exp->Lipid_transport Facilitates LG Lamellar Granules Secretion Lipid Secretion LG->Secretion Exocytosis Lipid_transport->LG Barrier Enhanced Barrier Function (↓ TEWL) Secretion->Barrier

Figure 1: Signaling pathway of this compound in keratinocytes.

Experimental Design: Models and Workflow

A tiered approach, progressing from simple in vitro models to more complex 3D tissues, is recommended for evaluating the efficacy of this compound.

  • Tier 1: 2D Keratinocyte Monolayers: Ideal for initial screening, dose-response studies, and mechanistic analysis. Human keratinocyte cell lines (e.g., HaCaT) or primary normal human epidermal keratinocytes (NHEK) can be used to assess changes in gene/protein expression and lipid uptake.[1][9]

  • Tier 2: 3D Reconstructed Human Epidermis (RHE): These models consist of keratinocytes cultured at the air-liquid interface to form a stratified, differentiated epidermis that closely mimics native human skin.[10][11][12] They are the gold standard for in vitro barrier function testing, allowing for topical application of substances and measurement of parameters like Transepidermal Water Loss (TEWL) and Transepithelial Electrical Resistance (TEER).[3][13]

  • Tier 3: Ex Vivo Skin Explants: Using human or porcine skin, these models retain the full complexity of the skin, including the dermis.[14] They are useful for permeation studies and assessing the effects on the complete tissue architecture.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_3d 3D Tissue Model cluster_exvivo Ex Vivo / In Vivo Confirmation D2_Culture 2D Keratinocyte Culture (NHEK, HaCaT) Gene_Protein Gene/Protein Analysis (qRT-PCR, Western Blot) D2_Culture->Gene_Protein Lipid_Stain Lipid Uptake (Nile Red Staining) D2_Culture->Lipid_Stain RHE_Model 3D Reconstructed Epidermis (RHE) Model Gene_Protein->RHE_Model Confirm Mechanism Lipid_Stain->RHE_Model Confirm Effect TEWL_TEER Barrier Function Assay (TEWL / TEER) RHE_Model->TEWL_TEER LCMS Lipidomic Analysis (LC-MS) RHE_Model->LCMS Ex_Vivo Skin Explant Model TEWL_TEER->Ex_Vivo Validate in Tissue Human_Study Human Clinical Trial (Patch Test, TEWL) Ex_Vivo->Human_Study

Figure 2: Recommended experimental workflow for MVL research.

Detailed Experimental Protocols

Protocol 1: Gene Expression Analysis in 2D Keratinocyte Culture

Objective: To quantify the effect of MVL on PPARβ/δ and ABCA12 mRNA expression.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK) and appropriate culture medium.

  • This compound (MVL), sterile solution.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix and primers for GAPDH (housekeeping), PPARβ/δ, and ABCA12.

Procedure:

  • Cell Seeding: Seed NHEKs in 6-well plates and culture until they reach 70-80% confluency.

  • Treatment: Replace the medium with fresh medium containing MVL at various concentrations (e.g., 0, 1, 2, 4 mmol/L). A concentration of 3.84 mmol/L has been shown to be effective.[3] Use a vehicle control (the solvent used for MVL).

  • Incubation: Incubate the cells for 24 to 72 hours. A 3-day incubation has been shown to be effective for ABCA12 expression.[3]

  • RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples.

  • qPCR: Perform quantitative real-time PCR using the specified primers.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH) and comparing to the vehicle-treated control.

Protocol 2: Visualization of Intracellular Lipids with Nile Red

Objective: To visually assess the impact of MVL on the accumulation of neutral lipids in lamellar granules.[3]

Materials:

  • NHEKs cultured on glass coverslips in a 12-well plate.

  • MVL solution.

  • Nile Red staining solution (1 µg/mL in PBS).

  • 4% Paraformaldehyde (PFA) for fixation.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Cell Culture & Treatment: Seed and treat NHEKs with MVL as described in Protocol 1.

  • Fixation: After the incubation period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash again with PBS and incubate with the Nile Red solution for 10 minutes, protected from light.

  • Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes.

  • Mounting & Imaging: Wash a final time, mount the coverslips onto microscope slides, and image using a fluorescence microscope. Use appropriate filters for Nile Red (lipid droplets, yellow-gold) and DAPI (nuclei, blue).

  • Analysis: Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ) to compare treated versus control groups.

Protocol 3: Barrier Function Assessment in RHE Models

Objective: To measure the effect of topically applied MVL on the barrier integrity of a 3D epidermal model.

Materials:

  • Commercially available Reconstructed Human Epidermis (RHE) kits (e.g., EpiDerm™, SkinEthic™).

  • Assay medium provided by the manufacturer.

  • Test formulation containing MVL (e.g., in a simple cream or lotion base) and a placebo formulation.

  • Transepidermal Water Loss (TEWL) measurement device (e.g., Tewameter®).[15][16]

Procedure:

  • Model Equilibration: Upon receipt, place the RHE tissues in 6-well plates with assay medium and equilibrate in a cell culture incubator for 24 hours.

  • Topical Application: Apply a standardized amount (e.g., 10-20 µL) of the MVL formulation and the placebo formulation to the surface of the RHE tissues.

  • Incubation: Return the tissues to the incubator. The treatment can last for 24-72 hours, with reapplication if necessary, depending on the experimental design.

  • TEWL Measurement:

    • Before measurement, move the plates to a controlled environment (20-22°C, 40-60% humidity) and allow them to acclimate for at least 15 minutes.[15]

    • Carefully place the TEWL probe onto the surface of the RHE tissue.

    • Record the reading once the value stabilizes. Take multiple readings per tissue.

  • Data Analysis: Compare the mean TEWL values of the MVL-treated group to the placebo group. A statistically significant decrease in TEWL indicates an improvement in barrier function.[3]

Summary of Expected Outcomes and Data Presentation

The following table summarizes the anticipated results from the described protocols when investigating an effective concentration of this compound.

Assay Parameter Measured Expected Outcome with MVL Treatment Reference
qRT-PCR mRNA levels of PPARβ/δ and ABCA12Significant increase compared to vehicle control[3][8]
Western Blot Protein levels of ABCA12Increase compared to vehicle control[3][8]
Nile Red Staining Intracellular lipid droplet fluorescenceIncreased number and size of fluorescent granules[3]
TEWL Measurement Rate of water evaporation (g/m²/h)Significant decrease compared to placebo[3][8]
LC-MS Analysis Levels of specific free fatty acidsElevation of myristic acid, palmitic acid, etc.[3][8]

Troubleshooting & Considerations:

  • Cytotoxicity: Determine the optimal, non-toxic concentration of MVL for each cell type using a standard cytotoxicity assay (e.g., MTT, LDH) before proceeding with functional experiments.

  • Formulation Effects: When using RHE models, ensure the vehicle/placebo itself does not disrupt the barrier. Always include a vehicle-only control.

  • Variability: RHE models can have batch-to-batch variability. It is crucial to use tissues from the same batch for an experiment and include multiple replicates.

Conclusion

This compound presents a compelling target for dermatological research and product development aimed at improving skin barrier function. Its mechanism, which enhances the transport of essential lipids via the PPARβ/δ-ABCA12 pathway, provides a robust framework for its application in addressing conditions characterized by a compromised barrier, such as dry and sensitive skin.[3][4] The protocols outlined in this guide offer a systematic approach to validate the efficacy of MVL and elucidate its biological activity in relevant skin models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mevalonolactone Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing mevalonolactone concentration in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice.

Introduction: The Critical Role of the Mevalonate Pathway

The mevalonate (MVA) pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[1][2] These molecules are essential for numerous cellular functions, including cell membrane integrity, cell signaling, protein prenylation, and cell cycle progression.[1][3] Consequently, the MVA pathway is a critical regulator of cell growth and proliferation.[4]

This compound is the stable, lactone form of mevalonic acid, the key product of the rate-limiting enzyme in the pathway, HMG-CoA reductase (HMGCR).[5][6] In cell culture, exogenous this compound serves as a direct precursor to mevalonic acid, bypassing HMGCR. This makes it an indispensable tool for a variety of applications, most notably for rescuing the cytotoxic or cytostatic effects of statins, which are HMGCR inhibitors.[7][8]

This guide will provide you with the necessary information to effectively use this compound in your experiments, troubleshoot common issues, and ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of this compound in cell culture.

Q1: What is the fundamental difference between this compound and mevalonic acid for cell culture use?

Mevalonic acid is the biologically active form that enters the mevalonate pathway.[6] However, it is less stable than its lactone form, this compound.[6] this compound is readily taken up by cells and is rapidly hydrolyzed intracellularly to mevalonic acid. For most cell culture applications, this compound is the preferred reagent due to its stability and ease of handling.

Q2: How do I prepare a stock solution of this compound?

This compound is typically supplied as a neat oil or a crystalline solid.[9] It is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF).[9] For a stock solution, dissolve this compound in one of these solvents. For example, a 100 mg/mL stock solution can be prepared by dissolving 0.5 g of this compound in 5 mL of 95% ethanol.

Important Considerations:

  • Always use high-purity, anhydrous solvents to prepare your stock solution.

  • Store stock solutions at -20°C for long-term stability.[9]

  • When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: Can I prepare an aqueous stock solution of this compound?

While this compound is soluble in aqueous buffers like PBS (pH 7.2) at approximately 0.5 mg/ml, it is not recommended to store aqueous solutions for more than one day due to potential hydrolysis.[9] For most applications, preparing a fresh dilution from a concentrated organic stock solution is the best practice.

Q4: What is the typical concentration range for this compound in cell culture?

The optimal concentration of this compound can vary significantly depending on the cell type, the specific application (e.g., statin rescue), and the experimental endpoint being measured. However, a general starting point for statin rescue experiments is in the range of 100 µM to 1 mM.[10] For other applications, a dose-response experiment is highly recommended to determine the optimal concentration for your specific system.

Q5: How does this compound rescue cells from statin-induced effects?

Statins inhibit HMG-CoA reductase, the enzyme that produces mevalonic acid.[11] This depletion of mevalonic acid and its downstream products leads to cell cycle arrest and apoptosis in many cell types.[7][12] By providing this compound, you are replenishing the pool of mevalonic acid, thereby bypassing the statin-induced block and restoring the synthesis of essential isoprenoids and cholesterol necessary for cell survival and proliferation.[7][8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: My this compound treatment is showing inconsistent or no effect.

Possible Causes & Solutions:

  • Suboptimal Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. A typical range to test would be from 10 µM to 1 mM.

  • Inadequate Incubation Time: The duration of the treatment may not be sufficient to observe the desired effect.

    • Solution: Conduct a time-course experiment to identify the optimal treatment duration.

  • Cell Line Specificity: Different cell lines can have varying dependencies on the mevalonate pathway.

    • Solution: Research the specific metabolic characteristics of your cell line. Some cell lines may be less sensitive to perturbations in the mevalonate pathway.

  • Reagent Quality: The this compound reagent may have degraded.

    • Solution: Ensure your this compound is stored correctly at -20°C and is not expired. If in doubt, purchase a fresh batch from a reputable supplier.

Problem 2: I am observing cytotoxicity after this compound treatment.

Possible Causes & Solutions:

  • High Concentration: Excessively high concentrations of this compound can be toxic to some cell lines.

    • Solution: Perform a dose-response curve to identify the cytotoxic threshold for your specific cells. Start with a lower concentration range.

  • Solvent Toxicity: If you are using a high concentration of a stock solution, the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium might be toxic.

    • Solution: Always calculate the final solvent concentration and ensure it is below the toxic level for your cells (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.

  • Contamination: Your this compound stock solution or the culture itself may be contaminated.

    • Solution: Prepare a fresh stock solution under sterile conditions. Check your cell cultures for any signs of microbial contamination.

Problem 3: this compound is not rescuing my cells from statin-induced death.

Possible Causes & Solutions:

  • Insufficient this compound Concentration: The concentration of this compound may be too low to effectively compete with the inhibitory effect of the statin.

    • Solution: Increase the concentration of this compound. A common ratio for rescue experiments is a significant molar excess of this compound to the statin.

  • Potency of the Statin: Different statins have varying potencies.

    • Solution: Ensure you are using an appropriate concentration of the statin for your cell line. A highly potent statin may require a higher concentration of this compound for rescue.

  • Off-Target Effects of Statins: At high concentrations, some statins can have off-target effects that are independent of the mevalonate pathway. These effects will not be rescued by this compound.

    • Solution: Use the lowest effective concentration of the statin and ensure that the observed effects are indeed due to HMGCR inhibition by performing rescue experiments.

Experimental Protocols & Data Presentation

Determining the Optimal this compound Concentration: A Dose-Response Protocol

This protocol outlines a general method for determining the optimal concentration of this compound for your cell culture experiments using a cell viability assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • An appropriate solvent for this compound (e.g., sterile DMSO or ethanol)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in your complete culture medium. A good starting range would be from 1 µM to 1 mM. Remember to include a vehicle control (medium with the same concentration of solvent as your highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the no-treatment control and plot the cell viability (%) against the this compound concentration.

Table 1: Recommended Starting Concentrations of this compound for Statin Rescue Experiments
Cell TypeStatinRecommended this compound ConcentrationReference
Colon Cancer Cells (RKO, SW480)Lovastatin (5 µM)0.5 mM[12]
Glioblastoma (U87) & Breast Cancer (MDA-MB-431)PitavastatinNot specified, but effective rescue shown[8]
Natural Killer (NK) CellsCompactin (10 µM)1 mM[13]
Various Cancer Cell Lines (MDA-MB-231, 4T1, CT26.WT)Simvastatin0.5 mM - 1 mM[10]

Note: These are starting recommendations. The optimal concentration should be empirically determined for your specific experimental setup.

Visualizing Key Concepts

The Mevalonate Pathway and the Role of this compound

Mevalonate_Pathway cluster_upstream Upstream Pathway cluster_mevalonate Mevalonate Synthesis cluster_downstream Downstream Products Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase (Target of Statins) HMG-CoA->HMG-CoA_Reductase Mevalonic_Acid Mevalonic_Acid HMG-CoA_Reductase->Mevalonic_Acid Isoprenoids Isoprenoids Mevalonic_Acid->Isoprenoids Cholesterol Cholesterol Mevalonic_Acid->Cholesterol Cell_Proliferation Cell Proliferation & Survival Isoprenoids->Cell_Proliferation Cholesterol->Cell_Proliferation This compound Exogenous This compound This compound->Mevalonic_Acid Bypasses Statin Inhibition

Caption: The Mevalonate Pathway and this compound's Bypass Mechanism.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Dilutions Prepare this compound Serial Dilutions Seed_Cells->Prepare_Dilutions Add_Treatments Add Dilutions to Cells Prepare_Dilutions->Add_Treatments Incubate Incubate for 24-72 hours Add_Treatments->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Read_Plate Measure Signal (Plate Reader) Viability_Assay->Read_Plate Analyze_Data Analyze Data & Plot Dose-Response Curve Read_Plate->Analyze_Data

Caption: Workflow for Dose-Response Experiment to Optimize this compound.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Mevalonolactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with mevalonolactone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the batch-to-batch variability of commercial this compound, a common yet often overlooked source of experimental inconsistency. As a key intermediate in the biosynthesis of isoprenoids and cholesterol, consistent performance of this compound is critical for reproducible results in a wide range of cellular and biochemical assays.

This document will equip you with the knowledge to identify potential sources of variability, qualify new batches of this compound, and troubleshoot common issues encountered in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns we receive from researchers using commercial this compound.

Q1: We're seeing inconsistent results in our statin-rescue experiments. Could the batch of this compound be the problem?

A1: Absolutely. Batch-to-batch variability in this compound is a significant contributor to inconsistent experimental outcomes, particularly in sensitive assays like statin-rescue experiments. The primary reasons for this variability include:

  • Purity: The stated purity on the certificate of analysis (CoA) may not account for all potential contaminants. Impurities from the synthesis process can interfere with cellular pathways or the assay itself.

  • Enantiomeric Purity: Commercial this compound is often sold as a racemic mixture of (R)- and (S)-enantiomers. Only the (R)-enantiomer is converted to the biologically active mevalonic acid. Variations in the ratio of these enantiomers between batches will directly impact the effective concentration of the active compound.

  • Hydrolysis Efficiency: this compound is a prodrug that must be hydrolyzed to mevalonic acid to be biologically active. Incomplete hydrolysis is a frequent source of error and can be influenced by the quality of the starting material and the hydrolysis protocol itself.

  • Physical Form: this compound can be supplied as a solid or a viscous oil. Differences in physical form can affect handling, weighing, and solubilization, leading to dosing inaccuracies.

Q2: What is the difference between this compound and mevalonic acid, and why is the conversion necessary?

A2: this compound is the stable, cyclic ester form of mevalonic acid. In aqueous solutions, this compound exists in equilibrium with mevalonic acid. However, to ensure complete conversion to the biologically active open-chain mevalonic acid form for use in cell culture, a base-catalyzed hydrolysis step is required. Failure to perform this hydrolysis correctly is a common reason for experimental failure, such as the inability to rescue statin-induced effects.

Q3: The Certificate of Analysis (CoA) for my this compound shows >98% purity by GC. Is this sufficient to ensure quality?

A3: While a high purity value by Gas Chromatography (GC) is a good starting point, it does not guarantee consistent biological activity. A standard GC analysis may not distinguish between the (R)- and (S)-enantiomers. Since only the (R)-enantiomer is biologically active, a batch could have high chemical purity but low biological efficacy if the proportion of the (S)-enantiomer is high. For critical applications, it is advisable to either purchase this compound with a specified enantiomeric purity or perform in-house analysis to determine the enantiomeric excess (ee).

Q4: How should I properly prepare mevalonic acid from this compound for cell culture experiments?

A4: Incomplete hydrolysis is a frequent pitfall. A common but sometimes ineffective method involves incubation with a base like potassium hydroxide (KOH) at 37°C. A more robust and recommended protocol involves heating to ensure complete conversion:

Recommended Protocol for this compound Hydrolysis:

  • Dissolve this compound in water (or a small amount of ethanol to aid dissolution before adding water).

  • Add a molar excess of a strong base (e.g., 1.5 equivalents of KOH or NaOH).

  • Heat the solution (e.g., boiling for at least one hour) to drive the hydrolysis to completion.

  • Cool the solution to room temperature.

  • Adjust the pH to a physiological level (typically 7.2-7.4) using hydrochloric acid (HCl).

  • Sterile-filter the final mevalonic acid solution before adding it to your cell culture medium.

Always prepare this solution fresh for optimal results.

Q5: My mevalonic acid supplementation is still not rescuing the effects of statin treatment, even after following the hydrolysis protocol. What else could be wrong?

A5: If you are confident in your hydrolysis protocol, consider these other potential issues:

  • Statin Off-Target Effects: At high concentrations, some statins can have off-target effects that are independent of the mevalonate pathway. These effects cannot be rescued by mevalonic acid supplementation. It is crucial to perform a dose-response experiment to determine the optimal statin concentration for your specific cell line.

  • Instability of Mevalonic Acid: The free acid form of mevalonic acid can be unstable. Using a salt form, such as one prepared with KOH or NaOH, can improve stability.

  • Cell Line Specificity: The sensitivity to statins and the efficiency of mevalonate uptake can vary significantly between different cell lines.

  • Insufficient Rescue Concentration: Ensure you are using a sufficient concentration of mevalonic acid to overcome the statin-induced inhibition. A dose-response rescue experiment is recommended.

Part 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve issues related to this compound variability.

Troubleshooting Inconsistent Experimental Results

Use the following flowchart to diagnose the root cause of variability in your experiments involving this compound.

G A Start: Inconsistent Results Observed B Review Experimental Protocol - Consistent cell passage number? - Reagent concentrations correct? - Incubation times accurate? A->B B->B Inconsistent Fix Protocol C Check Statin Activity - Freshly prepared? - Dose-response performed? B->C Protocol Consistent C->C Statin Issue Prepare Fresh D Is the this compound a new batch? C->D Statin OK E Qualify New Batch of this compound (See Protocol Below) D->E Yes F Review this compound Preparation Protocol - Hydrolysis complete? - pH correctly adjusted? - Freshly prepared? D->F No G Perform Dose-Response Rescue Experiment E->G Batch Passes Qualification I Contact Technical Support E->I Batch Fails Qualification F->F Protocol Error Re-prepare F->G Preparation Protocol Correct H Problem Resolved G->H Rescue is Successful J Problem Persists G->J J->I

Caption: Troubleshooting decision tree for this compound experiments.

Protocol for Qualifying a New Batch of Commercial this compound

It is crucial to qualify each new lot of this compound to ensure consistency. This involves a combination of analytical and functional testing.

1. Analytical Qualification

The goal is to verify the identity, purity, and enantiomeric composition of the new batch.

Parameter Method Acceptance Criteria Notes
Identity 1H NMR SpectroscopySpectrum matches reference spectrumConfirms the chemical structure.
Chemical Purity Gas Chromatography (GC) or HPLC≥ 98%As stated on the CoA, but verified in-house if possible.
Enantiomeric Purity Chiral HPLC or 1H NMR with a chiral shift reagent (e.g., Eu(hfc)3)Compare (R)-enantiomer percentage to previous batches. Aim for consistency.This is the most critical analytical test for biological activity.
Physical Appearance Visual InspectionConsistent with previous batches (e.g., colorless oil, white solid).Note any discrepancies in color or form.

Step-by-Step: 1H NMR for Enantiomeric Purity using a Chiral Shift Reagent

This protocol is adapted from established methods for determining the enantiomeric purity of this compound.

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the this compound batch in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire Initial Spectrum: Run a standard 1H NMR spectrum to confirm the identity and purity of the this compound.

  • Add Chiral Shift Reagent: Add a small, measured amount of a chiral lanthanide shift reagent, such as Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), to the NMR tube.

  • Acquire Shifted Spectrum: Re-acquire the 1H NMR spectrum. The chiral shift reagent will interact with the enantiomers of this compound, causing their corresponding protons to resonate at different chemical shifts.

  • Analysis: Identify a well-resolved proton signal that has split into two distinct peaks, representing the (R)- and (S)-enantiomers. Integrate the areas of these two peaks.

  • Calculate Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Compare the calculated ee with that of previous batches that have performed well in your assays.

2. Functional Qualification

The most definitive test is to assess the performance of the new batch in a well-established in vitro assay. A statin-rescue cell viability assay is a common and effective method.

G cluster_0 Batch Qualification Workflow A Receive New Batch of this compound B Perform Analytical Qualification (NMR, Chiral HPLC/NMR) A->B C Perform Functional Qualification (Statin-Rescue Assay) B->C Analytical Specs Met F Reject Batch & Contact Supplier B->F Analytical Specs Fail D Compare results to a reference/previous batch C->D E Batch Approved for Use D->E Functional Performance is Consistent D->F Functional Performance is Inconsistent

Caption: Workflow for qualifying a new batch of this compound.

Step-by-Step: Statin-Rescue Cell Viability Assay

  • Cell Seeding: Plate a sensitive cell line (e.g., a cell line known to be susceptible to statin-induced growth arrest) at an appropriate density in a 96-well plate.

  • Prepare Reagents:

    • Prepare a stock solution of a statin (e.g., atorvastatin).

    • Hydrolyze both the new batch and a previously validated "gold standard" batch of this compound to mevalonic acid as described in the FAQ section.

  • Treatment: Treat the cells with the following conditions (in triplicate):

    • Vehicle control

    • Statin alone (at a concentration known to inhibit proliferation, e.g., IC50)

    • Statin + varying concentrations of mevalonic acid from the new batch

    • Statin + varying concentrations of mevalonic acid from the gold standard batch

  • Incubation: Incubate the cells for a period sufficient to observe an effect on proliferation (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT or resazurin-based assay.

  • Analysis: Plot the dose-response rescue curves for both the new and gold standard batches of mevalonic acid. The curves should be highly comparable. Any significant shift in the EC50 for the rescue effect indicates a difference in the quality of the new batch.

By implementing these qualification procedures, you can significantly reduce the risk of experimental variability and ensure the reproducibility of your research.

Technical Support Center: Investigating the Effects of Mevalonolactone on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers investigating the mitochondrial effects of mevalonolactone. As an intermediate of the crucial mevalonate pathway, the accumulation of this compound is implicated in the pathophysiology of diseases like Mevalonate Kinase Deficiency (MKD).[1][2] Its effects on cellular powerhouses, the mitochondria, are a key area of study.

This guide is structured to provide both foundational knowledge and practical, in-the-lab troubleshooting advice. We move beyond simple protocols to explain the causality behind experimental observations and provide self-validating systems to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts surrounding this compound and its interaction with mitochondria.

Q1: What is this compound and how does it relate to mevalonic acid? A: this compound is the lactone form of mevalonic acid, a critical precursor in the mevalonate pathway for the biosynthesis of cholesterol, Coenzyme Q10 (CoQ10), and other isoprenoids.[3][4] Mevalonic acid exists in equilibrium with this compound, which is formed through an internal dehydration reaction. In disease states like Mevalonic Aciduria (MVA), the accumulation of mevalonic acid leads to a corresponding increase in this compound.[5]

Q2: What is the primary mechanism by which this compound induces mitochondrial toxicity? A: The precise mechanism is multifaceted, but evidence points towards a direct toxic effect of this compound accumulation. In isolated brain mitochondria, this compound, but not mevalonic acid, has been shown to induce the opening of the mitochondrial permeability transition (MPT) pore, a critical event leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors.[5] This is often accompanied by increased oxidative stress.[1][2]

Q3: What are the most consistently reported effects of this compound on mitochondrial function? A: The two most robustly documented effects are:

  • Increased production of Reactive Oxygen Species (ROS): Prolonged treatment with this compound leads to significant oxidative stress.[1][2][6]

  • Decrease in Mitochondrial Membrane Potential (ΔΨm): this compound induces mitochondrial depolarization, indicating a disruption of the proton gradient essential for ATP synthesis.[1][5]

Q4: Why is the duration and dosage schedule of this compound treatment so critical in experiments? A: This is a key experimental insight. Studies have demonstrated that a single, acute dose of this compound may not produce significant changes in mitochondrial function or inflammatory markers.[1] Protracted or repeated treatments that mimic the progressive accumulation seen in disease states are necessary to induce measurable oxidative stress and mitochondrial depolarization.[1][6] Therefore, designing time-course and dose-escalation experiments is crucial for observing the relevant biological effects.

Q5: How does this compound's effect relate to that of statins? A: Statins inhibit HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway, effectively blocking the entire downstream pathway.[7][8] This blockade also leads to mitochondrial dysfunction, partly by depleting essential downstream products like CoQ10, a vital electron carrier in the respiratory chain.[3][9] this compound accumulation represents a different type of pathway disruption—a build-up of an intermediate. Interestingly, statins exist in acid and lactone forms, and it has been shown that the lactone form can directly inhibit mitochondrial complex III, an "off-target" effect that contributes to mitochondrial disruption.[10] This provides a potential parallel mechanism for this compound's direct mitochondrial effects.

Diagram: this compound's Impact on Mitochondrial Homeostasis

The following diagram illustrates the central hypothesis: the accumulation of this compound disrupts mitochondrial function through oxidative stress and depolarization, leading to cellular dysfunction.

Mevalonolactone_Pathway cluster_pathway Mevalonate Pathway cluster_mitochondrion Mitochondrial Effects Mevalonic Acid Mevalonic Acid This compound This compound Mevalonic Acid->this compound Dehydration (Accumulation) Downstream Products Isoprenoids, Coenzyme Q10, Cholesterol Mevalonic Acid->Downstream Products Normal Flux Mitochondrion Healthy Mitochondrion This compound->Mitochondrion Toxic Effect Dysfunction Mitochondrial Dysfunction Mitochondrion->Dysfunction ROS ↑ ROS Production MMP ↓ Membrane Potential (ΔΨm) MPT MPT Pore Opening Troubleshooting_Workflow cluster_A cluster_B start Start: No ΔΨm Change Observed with this compound q1 Did the Positive Control (e.g., FCCP) work? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No path_a Issue is specific to This compound treatment. path_b Issue is with the assay reagents or protocol. step_a1 Was treatment duration prolonged (>48h) or repeated? path_a->step_a1 step_b1 Check dye (JC-1/TMRE) viability and concentration. path_b->step_b1 step_a2 Implement repeated dosing (e.g., 0, 24, 48h) and re-run experiment. step_a1->step_a2 No step_a3 Consider a higher dose or a different cell line. step_a1->step_a3 Yes end Problem Resolved step_a2->end step_a3->end step_b2 Verify instrument settings (filters/wavelengths). step_b1->step_b2 step_b3 Re-run with fresh reagents and validated controls. step_b2->step_b3 step_b3->end

References

Validation & Comparative

A Researcher's Guide to Statin Rescue Experiments: Mevalonolactone vs. Geranylgeraniol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular biology and drug development, statins are more than just cholesterol-lowering drugs; they are powerful tools to probe the intricacies of the mevalonate (MVA) pathway. This pathway is a vital metabolic cascade, not only for cholesterol synthesis but also for producing non-sterol isoprenoids essential for fundamental cellular processes. When a statin blocks this pathway, observing the resulting cellular phenotype is only half the story. The other, arguably more insightful, half lies in the "rescue" experiment. By selectively replenishing depleted metabolites, we can pinpoint the precise downstream branch responsible for the observed effect.

The Mevalonate Pathway: The Stage for the Rescue

The mevalonate pathway is a complex and branched metabolic route. Its starting point is HMG-CoA, which is converted to mevalonate by the enzyme HMG-CoA reductase (HMGCR). This is the rate-limiting step and the primary target of all statin drugs.[1][2] From mevalonate, a series of reactions produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic building blocks for all isoprenoids.

These building blocks are used to create longer chain isoprenoids like geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).[3] FPP is a branch point, leading to cholesterol synthesis, dolichol synthesis (for glycoprotein synthesis), and heme A and ubiquinone (Coenzyme Q10) production, which is vital for mitochondrial function.[4][5] Both FPP and GGPP are also critically important for a post-translational modification called protein prenylation. This process attaches FPP (farnesylation) or GGPP (geranylgeranylation) to small GTPases like Ras, Rho, Rac, and Rap, anchoring them to cellular membranes and enabling their signaling functions.[6][7][8]

Mevalonate_Pathway cluster_isoprenoids Isoprenoid Synthesis cluster_downstream Downstream Products & Functions HMGCoA HMG-CoA HMGCR HMG-CoA Reductase (HMGCR) HMGCoA->HMGCR MVAL Mevalonate IPP IPP / DMAPP MVAL->IPP HMGCR->MVAL Statin Statins Statin->HMGCR Inhibition GPP GPP IPP->GPP FPP Farnesyl-PP (FPP) GPP->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Cholesterol Cholesterol FPP->Cholesterol Dolichol Dolichol FPP->Dolichol Ubiquinone Ubiquinone (CoQ10) FPP->Ubiquinone Farnesylation Protein Farnesylation (e.g., Ras) FPP->Farnesylation Geranylgeranylation Protein Geranylgeranylation (e.g., Rho, Rac, Rap) GGPP->Geranylgeranylation GGOH_input Geranylgeraniol (GGOH) (Rescue Agent) GGOH_input->GGPP Converts to MVAL_input Mevalonolactone (MVAL) (Rescue Agent) MVAL_input->MVAL

Figure 1: The Mevalonate Pathway and Points of Intervention.

The Rescue Agents: A Tale of Two Molecules

When statins inhibit HMGCR, they deplete the entire downstream cascade. A resulting phenotype, such as apoptosis or decreased cell proliferation, could be due to a lack of cholesterol, ubiquinone, or prenylated proteins.[3][9] To dissect this, we use rescue agents.

This compound (MVAL): The Upstream Replenisher

This compound is the stable, cell-permeable lactone form of mevalonic acid.[10] In aqueous culture media, it readily converts to mevalonate, the direct product of the HMGCR enzyme.

  • Mechanism of Rescue: By providing MVAL, you effectively bypass the statin-induced blockade at the top of the pathway.[11] This replenishes the pool of mevalonate, allowing the cell to synthesize all downstream products, including FPP, GGPP, cholesterol, and ubiquinone.

  • Experimental Interpretation: If MVAL rescues the statin-induced phenotype, it confirms that the effect is "on-target"—that is, directly caused by the inhibition of the mevalonate pathway.[4][12] However, it does not specify which downstream metabolite is responsible. A successful MVAL rescue is a crucial first step, validating that the observed effects are not due to off-target statin activity.

  • Use Case: Use MVAL to confirm that your statin-induced phenotype is a direct consequence of mevalonate pathway inhibition.

Geranylgeraniol (GGOH): The Downstream Specialist

Geranylgeraniol is the alcohol form of GGPP. It is cell-permeable and can be converted intracellularly to GGPP, thus replenishing the substrate for protein geranylgeranylation.[5][13]

  • Mechanism of Rescue: GGOH specifically restores the cell's ability to geranylgeranylate proteins. This is critical for the function of Rho family GTPases (like RhoA, Rac1, and Cdc42), which are master regulators of the cytoskeleton, cell proliferation, and survival.[6][7][14]

  • Experimental Interpretation: If GGOH rescues the statin-induced phenotype, it provides strong evidence that the effect is specifically due to the depletion of GGPP and the subsequent inhibition of protein geranylgeranylation.[1][4][9] If MVAL rescues but GGOH does not, the phenotype is likely caused by a deficiency in another branch of the pathway, such as farnesylated proteins or ubiquinone.[15]

  • Use Case: Use GGOH to specifically test the hypothesis that your phenotype is mediated by the loss of geranylgeranylated proteins.

Head-to-Head Comparison: Choosing the Right Rescue Agent

The choice between MVAL and GGOH depends entirely on the experimental question you are asking.

FeatureThis compound (MVAL)Geranylgeraniol (GGOH)
Point of Entry Upstream, bypasses HMGCRDownstream, converted to GGPP
Mechanism Replenishes the entire mevalonate pathwaySpecifically replenishes GGPP for protein geranylgeranylation
Scope of Rescue Broad: Rescues FPP, GGPP, cholesterol, ubiquinone, etc.Specific: Rescues only geranylgeranylation-dependent processes
Primary Question Answered "Is the statin effect on-target and due to MVA pathway inhibition?""Is the statin effect specifically due to loss of protein geranylgeranylation?"
Typical Working Conc. 100 µM - 5 mM[16][17][18]5 µM - 15 µM[5][19][20]
Interpretation of Success Confirms on-target statin effect.Implicates protein geranylgeranylation as the key mechanism.
Interpretation of Failure Suggests an off-target statin effect.Rules out geranylgeranylation; points to other MVA branches (e.g., farnesylation, ubiquinone).

Experimental Protocols

Herein is a generalized protocol for a statin-induced apoptosis rescue experiment. This should be optimized for your specific cell line and experimental setup.

Protocol: Statin-Induced Apoptosis Rescue Assay
  • Cell Seeding: Plate cells (e.g., U87 glioblastoma, C2C12 myoblasts) in a suitable format (e.g., 96-well plate for viability, 6-well plate for Western blotting) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Pre-treatment with Rescue Agents (Optional but Recommended):

    • Prepare stock solutions: Dissolve MVAL in sterile water or culture medium (solubility is ~0.5 mg/mL in PBS).[10] Dissolve GGOH in ethanol or DMSO.

    • Four hours prior to statin treatment, replace the medium with fresh medium containing either MVAL (e.g., 250 µM) or GGOH (e.g., 10 µM).[15][18] Include a vehicle control for each.

  • Statin Treatment:

    • Add the statin of choice (e.g., Simvastatin, Atorvastatin) to the wells at a pre-determined effective concentration (e.g., 5 µM).[17] Ensure the final concentration of any solvents (like DMSO) is consistent across all wells and non-toxic.

    • Your experimental groups should include:

      • Vehicle Control (no statin, no rescue agent)

      • Statin Only

      • Statin + MVAL

      • Statin + GGOH

      • MVAL Only

      • GGOH Only

  • Incubation: Incubate cells for the desired time period (e.g., 48-72 hours).[18]

  • Endpoint Analysis (Apoptosis Detection):

    • Flow Cytometry: Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide) to quantify apoptosis and necrosis.[21]

    • Caspase Activity Assay: Use a luminogenic or fluorogenic substrate to measure the activity of executioner caspases (e.g., Caspase-3/7).

    • Western Blot: Analyze the cleavage of PARP or Caspase-3. Simultaneously, you can probe for unprenylated Rap1A, which will show a slight upward mobility shift, to confirm the inhibition of geranylgeranylation.[22][23]

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_analysis Day 4/5: Analysis Seed Seed Cells Adhere Allow Adhesion (Overnight) Seed->Adhere Pretreat Pre-treat with Rescue Agents (MVAL or GGOH, 4h) Adhere->Pretreat Treat Add Statin Pretreat->Treat Incubate Incubate (48-72h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Assay Perform Apoptosis Assay (Flow Cytometry, Caspase Glo, etc.) Harvest->Assay Analyze Data Analysis & Interpretation Assay->Analyze

Figure 2: Generalized workflow for a statin rescue experiment.

Interpreting the Results: A Logic Diagram

The power of using both MVAL and GGOH lies in the logical framework it provides for interpreting results.

Logic_Diagram Start Statin Induces Phenotype X MVAL_Rescue Does MVAL Rescue? Start->MVAL_Rescue Conclusion_OffTarget Conclusion: Phenotype is likely an off-target statin effect. MVAL_Rescue->Conclusion_OffTarget No Conclusion_OnTarget Intermediate Conclusion: This confirms the phenotype's dependence on the pathway. MVAL_Rescue->Conclusion_OnTarget GGOH_Rescue Does GGOH Rescue? MVAL_Rescue->GGOH_Rescue Yes Conclusion_GGOH_Dependent Conclusion: Phenotype is specifically due to loss of protein geranylgeranylation. GGOH_Rescue->Conclusion_GGOH_Dependent Yes Conclusion_GGOH_Independent Conclusion: Phenotype is due to loss of Farnesylation, Ubiquinone, or other MVA products. GGOH_Rescue->Conclusion_GGOH_Independent No

Figure 3: Logic diagram for interpreting rescue experiment outcomes.

Conclusion

In the field of cell biology, the question is often not if a treatment has an effect, but why. This compound and geranylgeraniol are not interchangeable reagents; they are distinct molecular tools that, when used together, allow for a nuanced and precise dissection of the mevalonate pathway. MVAL serves as the essential control to validate the on-target nature of a statin's effect. GGOH, in turn, provides the specificity required to finger a culprit: the depletion of geranylgeranylated proteins. By employing this dual rescue strategy, researchers can move beyond simple observation to mechanistic understanding, paving the way for more targeted therapeutic interventions and a deeper knowledge of cellular metabolism.

References

A Comparative Guide to Validating the Specificity of Mevalonolactone in Reversing Statin-Induced Cellular Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of pharmaceutical intervention is paramount. Statins, a class of drugs that inhibit HMG-CoA reductase (HMGCR), are a cornerstone of cardiovascular medicine but also serve as powerful tools in cell biology to probe the functions of the mevalonate pathway.[1][2][3] When a biological process is disrupted by a statin, a "rescue" experiment is the critical next step to identify which downstream product of the pathway is responsible for the observed effect.

This guide provides an in-depth framework for validating the specificity of mevalonolactone in reversing statin-induced cellular effects. We will explore the causality behind experimental choices, present self-validating protocols, and compare this compound with other pathway intermediates to enable researchers to dissect the nuanced roles of cholesterol and non-sterol isoprenoids in their specific biological systems.

Section 1: The Mevalonate Pathway and the Pleiotropic Effects of Statins

The mevalonate pathway is a vital metabolic cascade that begins with acetyl-CoA and produces two critical building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4] These molecules are the precursors for a diverse array of essential compounds. Statins act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme that converts HMG-CoA to mevalonic acid, effectively throttling the entire pathway.[5][6][7]

The consequences of this inhibition are pleiotropic, extending far beyond the well-known reduction in cholesterol synthesis.[5][8][9] The pathway bifurcates after the synthesis of farnesyl pyrophosphate (FPP). One branch leads to the production of cholesterol via squalene.[10] The other branch produces geranylgeranyl pyrophosphate (GGPP). Both FPP and GGPP are essential lipid donors for a crucial post-translational modification called protein prenylation.[5][11] This process attaches FPP (farnesylation) or GGPP (geranylgeranylation) to small GTPases (e.g., Ras, Rho, Rac), anchoring them to cellular membranes and enabling their signaling functions which are critical for processes like cell proliferation, migration, and survival.[5][12]

By blocking the pathway at its inception, statins deplete the cellular pools of not only cholesterol but also FPP and GGPP, leading to a wide range of cellular effects that may be independent of cholesterol reduction.[5][10]

Mevalonate_Pathway cluster_main Mevalonate Pathway cluster_branches Downstream Products Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMGCR (Statin Inhibition) IPP / DMAPP IPP / DMAPP Mevalonate->IPP / DMAPP Multiple Steps FPP FPP IPP / DMAPP->FPP Squalene Squalene FPP->Squalene GGPP GGPP FPP->GGPP Protein Farnesylation (e.g., Ras) Protein Farnesylation (e.g., Ras) FPP->Protein Farnesylation (e.g., Ras) Cholesterol Cholesterol Squalene->Cholesterol Protein Geranylgeranylation (e.g., Rho, Rac) Protein Geranylgeranylation (e.g., Rho, Rac) GGPP->Protein Geranylgeranylation (e.g., Rho, Rac) Experimental_Workflow cluster_setup Experimental Setup cluster_rescue Rescue Groups (Co-treatment with Statin) cluster_analysis Analysis A Culture Cells B Treat with Statin (e.g., Atorvastatin) A->B C1 Control (Statin only) B->C1 C2 + this compound (MVL) B->C2 C3 + Geranylgeraniol (GGOH) B->C3 C4 + Squalene/Cholesterol B->C4 C5 + Farnesol (FOH) B->C5 D1 Cell Viability Assay C1->D1 D2 Cholesterol Synthesis Assay C1->D2 D3 Protein Prenylation Assay C1->D3 C2->D1 C2->D2 C2->D3 C3->D1 C3->D2 C3->D3 C4->D1 C4->D2 C4->D3 C5->D1 C5->D2 C5->D3 Logic_Diagram Start Statin Induces Phenotype (e.g., Cell Death) Rescue_MVL Is it rescued by This compound? Start->Rescue_MVL Rescue_GGOH Is it rescued by Geranylgeraniol (GGOH)? Rescue_MVL->Rescue_GGOH Yes Result_OffTarget Conclusion: Off-target Statin Effect Rescue_MVL->Result_OffTarget No Rescue_Chol Is it rescued by Cholesterol/Squalene? Rescue_GGOH->Rescue_Chol No Result_GG Conclusion: Phenotype due to lack of Geranylgeranylation Rescue_GGOH->Result_GG Yes Result_Chol Conclusion: Phenotype due to lack of Cholesterol Rescue_Chol->Result_Chol Yes Result_Other Conclusion: Phenotype due to lack of Farnesylation or other pathway branch Rescue_Chol->Result_Other No

References

A Researcher's Guide to Isoprenoid Synthesis: Mevalonolactone vs. Farnesyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular metabolism, the mevalonate pathway stands as a central hub for the synthesis of a vast array of isoprenoids, crucial for everything from maintaining cell membrane integrity to regulating signal transduction. For researchers aiming to dissect and manipulate this vital pathway, the choice of chemical tools is paramount. This guide provides an in-depth comparison of two key intermediates frequently used in experimental settings: Mevalonolactone and Farnesyl Pyrophosphate (FPP). Understanding their distinct properties and applications is essential for designing robust experiments and accurately interpreting their outcomes.

The Mevalonate Pathway: A Brief Overview

The mevalonate pathway is a highly conserved metabolic route that begins with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of all isoprenoids.[1] A critical rate-limiting step in this pathway is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid, catalyzed by HMG-CoA reductase (HMGCR).[2] This enzyme is the target of the widely used cholesterol-lowering drugs, statins.[3]

Further down the pathway, a series of condensation reactions lead to the formation of geranyl pyrophosphate (GPP) and subsequently, farnesyl pyrophosphate (FPP).[4][5] FPP is a pivotal branch-point intermediate, serving as the precursor for the synthesis of sterols (like cholesterol), dolichols, ubiquinone (coenzyme Q10), and for the post-translational modification of proteins via farnesylation and geranylgeranylation.[5][6]

Mevalonate_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGCR (statin inhibition) This compound This compound mevalonate->this compound pH dependent equilibrium ipp_dmapp IPP / DMAPP mevalonate->ipp_dmapp Multiple steps gpp Geranyl Pyrophosphate ipp_dmapp->gpp fpp Farnesyl Pyrophosphate gpp->fpp FPPS sterols Sterols (Cholesterol) fpp->sterols dolichols Dolichols fpp->dolichols ubiquinone Ubiquinone fpp->ubiquinone prenylated_proteins Prenylated Proteins fpp->prenylated_proteins

Caption: The Mevalonate Pathway highlighting this compound and Farnesyl Pyrophosphate.

This compound: The Upstream Modulator

This compound is the stable, lactone form of mevalonic acid. In aqueous solutions, it exists in a pH-dependent equilibrium with its active, open-chain form, mevalonic acid.[7] Its primary utility in research stems from its ability to bypass the HMGCR step, making it an invaluable tool for studying the downstream effects of the mevalonate pathway, particularly in the context of statin treatment.[8]

Key Characteristics and Applications of this compound:
  • Cell Permeability: this compound is readily taken up by cells, where it is hydrolyzed to mevalonic acid, thus replenishing the pool of isoprenoid precursors.[9]

  • Statin Rescue Experiments: A major application of this compound is in "rescue" experiments. When cells are treated with statins, the production of all downstream isoprenoids is inhibited. The addition of this compound can reverse these effects, confirming that the observed phenotype is indeed due to the inhibition of the mevalonate pathway.[8][10]

  • Studying the Entire Downstream Pathway: By providing the substrate for the entire downstream cascade, this compound allows for the investigation of the collective importance of all isoprenoid products, including cholesterol, dolichols, ubiquinone, and prenylated proteins.

Experimental Considerations for this compound:
  • Hydrolysis to Mevalonic Acid: For use in cell culture, this compound must be converted to its active mevalonate form. This is typically achieved by incubation with a base such as KOH or LiOH, followed by pH neutralization.[11][12] Incomplete hydrolysis can lead to inconsistent experimental results.

  • Working Concentration: The optimal concentration of this compound for rescue experiments can vary between cell types but is often in the range of 100-250 µM.[9][13]

  • Stability: this compound itself is stable, but the hydrolyzed mevalonic acid can be less so. It is advisable to use freshly prepared mevalonate solutions for experiments.[11]

Farnesyl Pyrophosphate: The Direct Substrate and Signaling Molecule

Farnesyl pyrophosphate (FPP) is a 15-carbon isoprenoid that acts as a critical branching point in the mevalonate pathway.[5] Unlike this compound, which provides a general boost to the entire downstream pathway, FPP is a specific substrate for enzymes like farnesyltransferase (FTase), geranylgeranyltransferase (GGTase), and squalene synthase.[14]

Key Characteristics and Applications of Farnesyl Pyrophosphate:
  • In Vitro Enzyme Assays: FPP is the substrate of choice for in vitro assays of enzymes such as FPP synthase (FPPS), FTase, and GGTase. These assays are crucial for screening potential inhibitors of these enzymes.[4][10][11]

  • Studying Protein Prenylation: While its poor cell permeability is a limitation, FPP can be used in cellular assays to study protein farnesylation, sometimes in conjunction with permeabilizing agents or in specialized delivery systems.[15]

  • Extracellular Signaling: Recent research has uncovered a role for FPP as an extracellular signaling molecule, acting as a "danger signal" that can induce acute cell death.[16][17] This opens up new avenues for studying its role in inflammation and tissue damage.

  • Allosteric Regulation: FPP can act as an allosteric inhibitor of its own synthase, FPPS, providing a feedback mechanism to regulate isoprenoid biosynthesis.[12]

Experimental Considerations for Farnesyl Pyrophosphate:
  • Cell Permeability: The highly charged pyrophosphate moiety of FPP severely limits its ability to cross cell membranes.[9] This is a critical consideration for cellular-based assays, where direct addition of FPP to the culture medium may not result in significant intracellular uptake.

  • Stability: FPP is relatively stable in aqueous buffers at neutral to slightly alkaline pH (7.5-8.0), especially at low temperatures.[18] However, its stability can be affected by pH and the presence of phosphatases.

  • Working Concentration: For in vitro enzyme assays, the concentration of FPP used is typically in the low micromolar range (e.g., 1-10 µM).[4][10] In cellular assays where it is used as an extracellular signaling molecule, concentrations can be higher.[16]

Head-to-Head Comparison: Choosing the Right Tool for the Job

FeatureThis compoundFarnesyl Pyrophosphate (FPP)
Position in Pathway Upstream of FPP; bypasses HMGCRKey branch-point intermediate
Primary Application Replenishing the entire downstream mevalonate pathway; statin rescue experimentsDirect substrate for in vitro enzyme assays (FPPS, FTase, GGTase); extracellular signaling studies
Cell Permeability High (as this compound)[9]Very low[9]
Specificity Non-specific; affects all downstream productsSpecific substrate for a subset of enzymes
Typical Working Conc. 100-250 µM (cellular)[9][13]1-10 µM (in vitro); variable (cellular)[4][10][16]
Key Advantage Excellent for studying the overall effects of the mevalonate pathway in intact cellsIdeal for direct, in vitro enzymatic studies and investigating extracellular signaling
Key Limitation Does not allow for the study of specific downstream branches in isolationPoor cellular uptake limits its use in many intact cell-based assays

Experimental Protocols

Protocol 1: Statin Rescue with this compound in Cell Culture

This protocol describes a general procedure to determine if the cytotoxic effects of a statin are due to inhibition of the mevalonate pathway.

  • Preparation of Mevalonate Solution:

    • Dissolve DL-mevalonolactone in sterile water.

    • Add an equimolar amount of KOH (e.g., for a 100 mM this compound solution, add 100 mM KOH).

    • Incubate at 37°C for 30-60 minutes to facilitate hydrolysis.

    • Neutralize the solution to pH 7.4 with HCl.

    • Sterile filter the final mevalonate solution.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Treat cells with the statin of choice at a predetermined cytotoxic concentration.

    • Concurrently, treat a set of cells with the statin and the prepared mevalonate solution (e.g., 100 µM).

    • Include control groups: untreated cells, cells treated with the statin alone, and cells treated with mevalonate alone.

  • Analysis:

    • After the desired incubation period (e.g., 24-72 hours), assess cell viability using a suitable method (e.g., MTT assay, trypan blue exclusion).

    • A significant increase in viability in the statin + mevalonate group compared to the statin-only group indicates a successful rescue.

Statin_Rescue_Workflow cluster_treatments Treatments plate_cells Plate cells add_statin Add Statin add_statin_mvl Add Statin + this compound add_mvl Add this compound only control Untreated Control incubate Incubate (24-72h) add_statin->incubate add_statin_mvl->incubate add_mvl->incubate control->incubate assess_viability Assess Cell Viability incubate->assess_viability

Caption: Workflow for a statin rescue experiment using this compound.

Protocol 2: In Vitro Farnesyltransferase (FTase) Assay with FPP

This protocol outlines a non-radioactive, fluorescence-based assay to measure FTase activity.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT.

    • Enzyme Solution: Dilute recombinant human FTase in Assay Buffer to a working concentration (e.g., 20 nM).

    • Substrate Mix (2X): Prepare a solution containing 4 µM of a dansylated peptide substrate (e.g., Dansyl-GCVLS) and 2 µM FPP in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the enzyme solution. For a negative control, add 50 µL of Assay Buffer.

    • Initiate the reaction by adding 50 µL of the 2X substrate mix to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 30°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~550 nm) kinetically over 30-60 minutes.

    • The rate of increase in fluorescence is proportional to the FTase activity.

FTase_Assay_Workflow prepare_reagents Prepare Assay Buffer, Enzyme, and Substrate Mix add_enzyme Add Enzyme to wells prepare_reagents->add_enzyme initiate_reaction Initiate with Substrate Mix (Dansyl-peptide + FPP) add_enzyme->initiate_reaction measure_fluorescence Kinetic Fluorescence Measurement initiate_reaction->measure_fluorescence analyze_data Analyze Reaction Rate measure_fluorescence->analyze_data

Caption: Workflow for an in vitro farnesyltransferase assay using FPP.

Conclusion: A Tale of Two Intermediates

The choice between this compound and farnesyl pyrophosphate is fundamentally a choice between systemic pathway modulation and targeted molecular interaction. This compound serves as a broad-spectrum tool to investigate the comprehensive downstream consequences of mevalonate pathway activity, making it indispensable for cellular studies involving pathway inhibitors like statins. In contrast, FPP offers a high degree of specificity, allowing for the precise interrogation of individual enzymes in vitro and the exploration of its emerging role as an extracellular signaling molecule.

For the researcher navigating the complexities of isoprenoid synthesis, a thorough understanding of the distinct advantages and limitations of these two compounds is not merely beneficial—it is essential for the design of elegant, insightful, and ultimately successful experiments.

References

A Researcher's Guide to Stereoisomers in Cellular Assays: A Comparative Analysis of (R)- vs. (S)-Mevalonolactone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular biology and drug development, meticulous attention to the stereochemistry of reagents is not merely a matter of academic nuance; it is fundamental to the reproducibility and validity of experimental outcomes. This is particularly true when investigating the highly regulated mevalonate (MVA) pathway, a critical metabolic route for the synthesis of cholesterol and essential non-sterol isoprenoids.[1][2] This guide provides an in-depth comparative analysis of the two enantiomers of mevalonolactone, (R)- and (S)-mevalonolactone, in the context of common cellular assays. We will explore the biochemical basis for their differential activities and provide practical guidance for experimental design and execution.

The Mevalonate Pathway: A Central Hub of Cellular Metabolism

The mevalonate pathway is a vital biosynthetic cascade that begins with acetyl-CoA and produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These five-carbon building blocks are the precursors for a diverse array of essential molecules, including cholesterol, steroid hormones, dolichol, coenzyme Q10, and prenyl groups for post-translational protein modification.[4][5] The pathway's rate-limiting step is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase (HMGCR).[2] Due to its central role in cellular proliferation and survival, the mevalonate pathway is a key area of research in cancer biology and a target for therapeutic intervention, most notably by statins, which are HMGCR inhibitors.[1][6]

Mevalonic acid is a chiral molecule, and in biological systems, it exists in equilibrium with its lactone form, this compound.[7] It is the stereochemistry at the C-3 position of mevalonic acid that dictates its biological activity.

The Decisive Role of Stereochemistry: (R)-Mevalonolactone as the Biologically Active Enantiomer

The crux of the differential activity between (R)- and (S)-mevalonolactone lies in the stereospecificity of the first enzyme downstream of mevalonate, mevalonate kinase (MVK). MVK catalyzes the phosphorylation of mevalonate to mevalonate-5-phosphate, a crucial step for its further metabolism. Crucially, MVK exhibits a high degree of enantioselectivity, exclusively recognizing and phosphorylating the (R)-enantiomer of mevalonate. The (S)-enantiomer is not a substrate for MVK and therefore does not enter the downstream pathway. This enzymatic selectivity effectively renders (S)-mevalonolactone biologically inert in the context of the mevalonate pathway's downstream functions.

Below is a diagram illustrating the initial steps of the mevalonate pathway and the stereospecific action of mevalonate kinase.

Mevalonate_Pathway cluster_0 Upstream Pathway cluster_2 Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase (R,S)-Mevalonate (R,S)-Mevalonate HMG-CoA->(R,S)-Mevalonate HMG-CoA Reductase (Statin Target) (R)-Mevalonate (R)-Mevalonate (R,S)-Mevalonate->(R)-Mevalonate (S)-Mevalonate (S)-Mevalonate (R,S)-Mevalonate->(S)-Mevalonate Mevalonate-5-P Mevalonate-5-P (R)-Mevalonate->Mevalonate-5-P Mevalonate Kinase (Stereospecific) (S)-Mevalonate->No Reaction Mevalonate Kinase (Inactive) IPP/DMAPP IPP/DMAPP Mevalonate-5-P->IPP/DMAPP Downstream Products\n(Cholesterol, Prenyl Groups, etc.) Downstream Products (Cholesterol, Prenyl Groups, etc.) IPP/DMAPP->Downstream Products\n(Cholesterol, Prenyl Groups, etc.)

Caption: The Mevalonate Pathway Highlighting the Stereospecificity of Mevalonate Kinase.

Comparative Analysis in Key Cellular Assays

Given the stereospecificity of the mevalonate pathway, the choice between (R)- and (S)-mevalonolactone will have profound and predictable consequences in cellular assays designed to probe the pathway's function.

Cell Viability and Proliferation Assays

Principle: Many cell types, particularly cancer cells, exhibit a high flux through the mevalonate pathway to support the synthesis of lipids for new membranes and for the prenylation of proteins essential for cell growth and survival, such as Ras and Rho GTPases.[5][8] Inhibition of the pathway with statins often leads to decreased cell proliferation, an effect that can be rescued by the addition of mevalonate.[5]

(R)-Mevalonolactone: As the biologically active precursor, (R)-mevalonolactone will be readily taken up by cells, converted to (R)-mevalonate, and utilized in the mevalonate pathway. In statin-treated cells, the addition of (R)-mevalonolactone is expected to restore the production of downstream metabolites, thereby rescuing cell proliferation and viability.

(S)-Mevalonolactone: Being unable to be phosphorylated by mevalonate kinase, (S)-mevalonolactone will not be able to replenish the pool of downstream metabolites. Therefore, it is not expected to rescue the anti-proliferative effects of statins.

Parameter Control Statin Statin + (R)-Mevalonolactone Statin + (S)-Mevalonolactone
Cell Viability (%) 100459547
Cholesterol Biosynthesis Assays

Principle: A primary output of the mevalonate pathway is the de novo synthesis of cholesterol.[2] This can be measured by quantifying total cellular cholesterol levels or by tracing the incorporation of labeled precursors like [14C]-acetate into cholesterol.

(R)-Mevalonolactone: In cells where cholesterol synthesis is inhibited by statins, the addition of (R)-mevalonolactone will bypass the enzymatic block and restore the production of cholesterol. This will lead to an increase in cellular cholesterol levels.[9]

(S)-Mevalonolactone: As (S)-mevalonolactone cannot be metabolized through the mevalonate pathway, it will not contribute to the synthesis of cholesterol. Therefore, it will not reverse the statin-induced reduction in cholesterol levels.

Parameter Control Statin Statin + (R)-Mevalonolactone Statin + (S)-Mevalonolactone
Total Cellular Cholesterol (µg/mg protein) 25122413
Protein Prenylation Assays

Principle: The mevalonate pathway produces farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the prenylation of small GTPases like Ras and Rho.[4][10] Prenylation is crucial for the proper membrane localization and function of these proteins.[11] The status of protein prenylation can be assessed by observing the electrophoretic mobility shift of unprenylated proteins or by immunofluorescence to monitor their subcellular localization. For example, unprenylated Ras proteins migrate slower on SDS-PAGE gels.

(R)-Mevalonolactone: In statin-treated cells, protein prenylation is inhibited due to the depletion of FPP and GGPP.[3] The addition of (R)-mevalonolactone will replenish the FPP and GGPP pools, leading to the restoration of protein prenylation. This can be observed as a disappearance of the slower-migrating unprenylated protein band in a Western blot.

(S)-Mevalonolactone: (S)-mevalonolactone will not be able to restore FPP and GGPP synthesis and will therefore have no effect on the statin-induced inhibition of protein prenylation. The unprenylated form of the protein will persist.

Parameter Control Statin Statin + (R)-Mevalonolactone Statin + (S)-Mevalonolactone
Unprenylated Ras (band intensity) -+++-+++
Membrane-localized Ras +++-+++-

Experimental Protocols

Here, we provide detailed protocols for the cellular assays discussed above.

Workflow for a Typical Cellular Assay with this compound

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Incubation cluster_2 Endpoint Assay A Seed cells in appropriate culture vessels B Allow cells to adhere and grow A->B C Treat with Statin (optional) B->C D Add (R)- or (S)-Mevalonolactone C->D E Incubate for the desired time period D->E F Perform specific cellular assay: - Cell Viability (MTT) - Cholesterol Quantification - Protein Prenylation (Western Blot) E->F

Caption: A Generalized Experimental Workflow for Cellular Assays with this compound.

Protocol 1: Cell Viability MTT Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells of interest

  • Complete culture medium

  • Statin (e.g., Lovastatin, Simvastatin)

  • (R)-Mevalonolactone and (S)-Mevalonolactone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare working solutions of the statin and this compound enantiomers in culture medium.

  • Remove the medium from the wells and add 100 µL of medium containing the appropriate treatments (e.g., control, statin alone, statin + (R)-mevalonolactone, statin + (S)-mevalonolactone).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Total Cellular Cholesterol Quantification

This protocol is a generalized method for colorimetric cholesterol quantification.

Materials:

  • Cells cultured in 6-well plates

  • Phosphate-buffered saline (PBS)

  • Cholesterol Extraction Buffer (e.g., Hexane:Isopropanol 3:2)

  • Cholesterol Quantification Kit (colorimetric or fluorometric)

  • BCA Protein Assay Kit

  • Microplate reader

Procedure:

  • After treatment as described in the general workflow, wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 1 mL of Cholesterol Extraction Buffer to each well.

  • Incubate at room temperature with gentle agitation for 30-60 minutes.

  • Collect the lipid extract into a new tube.

  • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried lipid film in the assay buffer provided with the cholesterol quantification kit.

  • Perform the cholesterol assay according to the manufacturer's instructions.

  • To normalize for cell number, lyse the remaining cell monolayer in the wells with a suitable lysis buffer (e.g., RIPA buffer).

  • Determine the protein concentration of the lysate using a BCA assay.

  • Express the results as µg of cholesterol per mg of total protein.

Protocol 3: Western Blot for Protein Prenylation

This protocol outlines the general steps for detecting changes in protein prenylation by Western blot.

Materials:

  • Cells cultured in 6-well or 10 cm dishes

  • Ice-cold PBS

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest (e.g., anti-Ras)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE. Use a gel percentage appropriate for the molecular weight of the target protein.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. Look for a shift in the molecular weight of the target protein, with the unprenylated form migrating more slowly.

Conclusion

The stereospecificity of mevalonate kinase is a critical determinant of the biological activity of this compound. Only the (R)-enantiomer can be utilized by cells to produce the essential downstream products of the mevalonate pathway. Consequently, in cellular assays designed to investigate this pathway, (R)-mevalonolactone will elicit a biological response, while (S)-mevalonolactone will be inactive. For researchers studying the mevalonate pathway, its regulation, or its role in disease, the use of the correct, biologically active (R)-enantiomer is paramount for obtaining meaningful and interpretable results. The use of a racemic mixture of this compound may lead to an underestimation of the true biological effect, as half of the compound is inactive. Therefore, a thorough understanding of the stereochemical requirements of the biological system under investigation is essential for rigorous and reproducible scientific inquiry.

References

A Head-to-Head Comparison of Mevalonolactone and Other MVA Pathway Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular metabolism and drug development, the mevalonate (MVA) pathway represents a critical nexus of biological control.[1][2] This intricate cascade of enzymatic reactions is not only fundamental to the synthesis of cholesterol and a vast array of essential isoprenoids but also a key target for therapeutic intervention, most notably by statins.[1][3][4][5] Navigating the experimental manipulation of this pathway requires a nuanced understanding of its various intermediates. This guide provides an in-depth, head-to-head comparison of mevalonolactone and other key MVA pathway intermediates, offering field-proven insights and supporting experimental data to inform your research decisions.

The Mevalonate Pathway: A Brief Overview

The MVA pathway commences with acetyl-CoA and culminates in the production of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][4] These molecules are the foundational precursors for a diverse class of over 30,000 biomolecules known as isoprenoids, which include cholesterol, steroid hormones, coenzyme Q10, and vitamin K.[1] The pathway's rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR), the primary target of statin drugs.[5][6]

dot graph "Mevalonate Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#F1F3F4"]; hmg_coa [label="HMG-CoA", fillcolor="#F1F3F4"]; mevalonate [label="Mevalonate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mvap [label="Mevalonate-5-P", fillcolor="#FBBC05"]; mvapp [label="Mevalonate-5-PP", fillcolor="#FBBC05"]; ipp [label="IPP", fillcolor="#34A853", fontcolor="#FFFFFF"]; dmapp [label="DMAPP", fillcolor="#34A853", fontcolor="#FFFFFF"]; downstream [label="Downstream Isoprenoids\n(Cholesterol, Prenylation, etc.)", shape=ellipse, fillcolor="#F1F3F4"];

acetyl_coa -> acetoacetyl_coa; acetoacetyl_coa -> hmg_coa; hmg_coa -> mevalonate [label="HMGCR (Rate-limiting)"]; mevalonate -> this compound [dir=both, label="Equilibrium"]; mevalonate -> mvap; mvap -> mvapp; mvapp -> ipp; ipp -> dmapp [dir=both]; dmapp -> downstream; ipp -> downstream; } A simplified diagram of the Mevalonate (MVA) Pathway.

Core Comparison: this compound vs. Other MVA Intermediates

The choice of which MVA pathway intermediate to use in an experimental setting is dictated by several factors, including cell permeability, metabolic activation, and the specific research question.

IntermediateKey CharacteristicsCommon Applications
This compound Lactone form of mevalonic acid, generally more cell-permeable.[3][7] In aqueous solution, it exists in equilibrium with mevalonic acid.[3]Rescue experiments to bypass statin-induced HMGCR inhibition.[6] Studying downstream effects of MVA pathway activation.[7][8]
Mevalonic Acid (MVA) The direct product of HMGCR. Less membrane-permeable than this compound due to its carboxylate group.[3]Direct precursor for the lower MVA pathway.[1] Used in studies where direct administration of the acid form is preferred.
Mevalonate-5-Phosphate (MVAP) & Mevalonate-5-Pyrophosphate (MVAPP) Phosphorylated intermediates. Generally cell-impermeable due to the charged phosphate groups.Primarily used in in vitro enzymatic assays with purified enzymes of the lower MVA pathway.[9]
Isopentenyl Pyrophosphate (IPP) One of the two final five-carbon products of the MVA pathway.[1][10] Cell-impermeable.Substrate for isoprenoid synthases in vitro.[9] Studying the biosynthesis of specific isoprenoids.
Dimethylallyl Pyrophosphate (DMAPP) The isomer of IPP, also a final product of the pathway.[1][11] Cell-impermeable.Initiator molecule for the synthesis of many isoprenoids.[12] Used in conjunction with IPP in in vitro prenylation and isoprenoid synthesis assays.

In-Depth Analysis of Key Intermediates

This compound: The Cell-Permeable Workhorse

This compound's primary advantage lies in its ability to readily cross cellular membranes.[7] This is due to its neutral, cyclic lactone structure, which is more lipophilic than the open-chain carboxylate form of mevalonic acid.[3] Once inside the cell, esterases hydrolyze the lactone ring, converting it to mevalonic acid, which can then enter the MVA pathway.[7] This makes this compound an invaluable tool for rescuing cells from the effects of statins or for generally stimulating the downstream portion of the MVA pathway.[6][8]

However, it's important to note that this compound itself can have biological effects independent of its conversion to mevalonate, including the disruption of mitochondrial functions at high concentrations.[13][14] Researchers should be mindful of these potential off-target effects when designing experiments.

Mevalonic Acid: The Direct Precursor

As the direct product of the rate-limiting HMGCR enzyme, mevalonic acid is a central intermediate.[3] While less cell-permeable than its lactone form, it can be used in experiments where precise concentrations of the active form are required, particularly in cell-free systems or with cells that have efficient anion transport mechanisms.

Phosphorylated Intermediates: Tools for In Vitro Studies

Mevalonate-5-phosphate and mevalonate-5-pyrophosphate are the sequential products of mevalonate kinase and phosphomevalonate kinase, respectively.[1] Due to their negatively charged phosphate groups, these molecules are effectively impermeant to the cell membrane. Consequently, their use is largely restricted to in vitro assays with purified enzymes to study the kinetics and regulation of the lower MVA pathway.

IPP and DMAPP: The Isoprenoid Building Blocks

Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are the ultimate five-carbon products of the MVA pathway.[1][4] These highly reactive molecules serve as the fundamental building blocks for all isoprenoids.[10][11] Like the phosphorylated intermediates, IPP and DMAPP are not cell-permeable and are therefore primarily used in cell-free systems to study the activity of downstream enzymes such as farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase.[12] The isomerization of IPP to DMAPP is a critical activation step for isoprenoid biosynthesis.[15]

Experimental Protocols

Assessing Protein Prenylation

Protein prenylation is a key post-translational modification that is dependent on the MVA pathway for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4][16][17]

Objective: To determine the effect of MVA pathway intermediates on the prenylation of a target protein.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., HeLa or HEK293) to 70-80% confluency. Treat cells with an HMGCR inhibitor (e.g., lovastatin) to block endogenous isoprenoid synthesis. Co-treat with this compound or other intermediates as per the experimental design.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific to the unprenylated form of the target protein (e.g., unprenylated Rap1A) or an antibody that recognizes both forms, where a shift in molecular weight can be observed.[18]

  • Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify band intensities using densitometry software. An increase in the unprenylated form or a molecular weight shift indicates inhibition of prenylation.

dot graph "Protein Prenylation Assay Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

cell_culture [label="Cell Culture"]; treatment [label="Treatment (e.g., Statin +/- this compound)"]; lysis [label="Cell Lysis"]; quantification [label="Protein Quantification"]; sds_page [label="SDS-PAGE"]; western_blot [label="Western Blotting"]; detection [label="Detection & Analysis"];

cell_culture -> treatment -> lysis -> quantification -> sds_page -> western_blot -> detection; } Workflow for assessing protein prenylation.

Measuring Cholesterol Synthesis

The synthesis of cholesterol is a major downstream output of the MVA pathway.[19][20]

Objective: To quantify the impact of different MVA pathway intermediates on de novo cholesterol synthesis.

Methodology:

  • Cell Culture and Labeling: Plate cells (e.g., HepG2) and allow them to adhere. Replace the medium with a lipid-depleted medium. Treat with the MVA pathway intermediates of interest. Add [¹⁴C]-acetate to the medium as a tracer for newly synthesized cholesterol.

  • Lipid Extraction: After an appropriate incubation period, wash the cells and extract total lipids using a solvent system such as hexane:isopropanol (3:2, v/v).

  • Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a silica TLC plate and develop the plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate the different lipid species.

  • Visualization and Quantification: Visualize the lipid spots using iodine vapor or a phosphorescent screen. Scrape the spots corresponding to cholesterol and quantify the incorporated radioactivity using liquid scintillation counting.

  • Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate.

dot graph "Cholesterol Synthesis Assay Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

cell_culture [label="Cell Culture in Lipid-Depleted Medium"]; treatment_labeling [label="Treatment with Intermediates & [14C]-Acetate Labeling"]; lipid_extraction [label="Lipid Extraction"]; tlc [label="Thin-Layer Chromatography"]; quantification [label="Scintillation Counting"]; analysis [label="Data Analysis"];

cell_culture -> treatment_labeling -> lipid_extraction -> tlc -> quantification -> analysis; } Workflow for measuring de novo cholesterol synthesis.

Quantification of Isoprenoids by Mass Spectrometry

For a more detailed analysis of the MVA pathway, direct quantification of isoprenoid intermediates can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23]

Objective: To measure the intracellular concentrations of multiple MVA pathway intermediates simultaneously.

Methodology:

  • Sample Preparation: Culture and treat cells as required. Harvest the cells and perform metabolite extraction, often involving a combination of mechanical lysis and solvent precipitation.[23][24]

  • LC-MS/MS Analysis: Analyze the extracts using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).[21][22] Use a suitable column (e.g., C18) and a gradient elution to separate the different isoprenoids.

  • Data Acquisition: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target analytes.[21]

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.[21] Generate a standard curve for each analyte to determine their concentrations in the samples.

Conclusion

The choice between this compound and other MVA pathway intermediates is a critical decision in the design of experiments aimed at understanding and manipulating this central metabolic pathway. This compound's cell permeability makes it an excellent choice for whole-cell assays, particularly for bypassing HMGCR inhibition. In contrast, the less permeable mevalonic acid and the cell-impermeable phosphorylated intermediates and isoprenoid pyrophosphates are more suited for in vitro enzymatic assays and cell-free systems. By carefully considering the properties of each intermediate and employing robust experimental protocols, researchers can effectively dissect the intricate roles of the mevalonate pathway in health and disease.

References

A Researcher's Guide to Validating Mevalonolactone's On-Target Effects with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing experiments to validate the on-target effects of mevalonolactone using labeled isotopes. We will delve into the rationale behind experimental choices, compare alternative approaches, and provide detailed protocols to ensure the scientific integrity and trustworthiness of your findings.

The Mevalonate Pathway: A Brief Overview

The mevalonate pathway is a multi-step enzymatic cascade that converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of isoprenoids.[1][4] These isoprenoids include cholesterol, steroid hormones, dolichols, and coenzyme Q10.[1][3] The pathway's activity is tightly controlled, primarily at the level of HMG-CoA reductase, the enzyme that converts HMG-CoA to mevalonate.[2][3][6] By introducing this compound, which is readily converted to mevalonate, researchers can circumvent this primary regulatory checkpoint and directly fuel the downstream synthesis of isoprenoids.[7]

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-Limiting) ipp_dmapp IPP & DMAPP mevalonate->ipp_dmapp This compound This compound (External) This compound->mevalonate cholesterol Cholesterol ipp_dmapp->cholesterol non_sterol Non-Sterol Isoprenoids ipp_dmapp->non_sterol

Caption: The Mevalonate Pathway and this compound Entry Point.

The Power of Stable Isotope Tracing

Stable isotope tracing is a powerful analytical technique that allows researchers to follow the metabolic fate of a labeled molecule through a series of biochemical reactions.[8][9] By replacing one or more atoms in this compound with a heavier, non-radioactive isotope (e.g., Carbon-13, ¹³C), we can distinguish it and its downstream metabolites from their naturally abundant (¹²C) counterparts using mass spectrometry.[10][11] This provides direct, unambiguous evidence of the compound's on-target engagement and metabolic conversion.

Why Stable Isotopes?

  • Direct Evidence: Directly demonstrates that the administered this compound is incorporated into downstream metabolites.

  • Quantitative Insights: Allows for the quantification of metabolic flux, providing a measure of how much of a particular metabolite is derived from the labeled precursor.[12]

  • Safety: Stable isotopes are non-radioactive, making them safe for routine laboratory use without the need for specialized handling or disposal procedures.[13][14]

Designing Your Isotopic Tracing Experiment: A Comparative Approach

The success of a stable isotope tracing experiment hinges on careful planning and the selection of appropriate tools and techniques. Here, we compare key aspects of experimental design.

Choosing the Right Labeled this compound

The choice of isotopic label depends on the specific research question and the analytical method employed.

Isotopic LabelAdvantagesDisadvantagesRecommended For
¹³C-Mevalonolactone - Minimal kinetic isotope effect.- Versatile for both GC-MS and LC-MS analysis.- Higher cost compared to deuterium labels.- General purpose metabolic flux analysis.- Quantifying the contribution of this compound to downstream metabolite pools.
²H (Deuterium)-Mevalonolactone - Lower cost.- Potential for kinetic isotope effects that may alter reaction rates.- Can be more challenging to resolve from unlabeled compounds in some MS applications.- Qualitative tracing studies.- When cost is a primary concern.

For robust, quantitative validation of on-target effects, ¹³C-labeled this compound is the preferred choice. The minimal kinetic isotope effect ensures that the labeled molecule behaves almost identically to its unlabeled counterpart, providing a more accurate representation of metabolic flux.

Analytical Platforms: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the target metabolites and the desired level of sensitivity and specificity.

Analytical PlatformStrengthsWeaknessesBest Suited For
GC-MS - Excellent chromatographic resolution for volatile and semi-volatile compounds.- Robust and widely available.- Well-established methods for cholesterol analysis.[15][16]- Requires derivatization for non-volatile compounds like cholesterol, adding a sample preparation step.[15]- Analysis of cholesterol and other sterols.
LC-MS - Broad applicability to a wide range of polar and non-polar compounds.- Does not typically require derivatization.- High sensitivity and specificity.- Can have more complex matrix effects.- Comprehensive analysis of a wide range of isoprenoids, including phosphorylated intermediates.

For a focused validation of this compound's conversion to cholesterol, GC-MS is a reliable and well-validated technique. For broader metabolomic studies encompassing a wider array of isoprenoids, LC-MS offers greater versatility.

Experimental Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system, incorporating controls that ensure the trustworthiness of the results.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., HepG2) treatment 2. Treatment - Vehicle Control - Unlabeled this compound - Labeled this compound cell_culture->treatment metabolite_extraction 3. Metabolite Extraction treatment->metabolite_extraction derivatization 4. Derivatization (for GC-MS) metabolite_extraction->derivatization analysis 5. GC-MS or LC-MS Analysis derivatization->analysis data_analysis 6. Data Analysis - Isotope Incorporation - Statistical Analysis analysis->data_analysis

References

Mevalonolactone Supplementation vs. Squalene Rescue: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular metabolism, the mevalonate (MVA) pathway stands as a central hub, critical for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids.[1] These molecules are fundamental to numerous cellular processes, from membrane integrity to signal transduction. Consequently, pharmacological inhibition of this pathway, most notably by statins, has become a cornerstone of cardiovascular therapy and a powerful tool in cancer research.[2][3] However, interpreting the cellular consequences of MVA pathway inhibition requires a nuanced understanding of its branched nature. Rescue experiments, designed to replenish specific downstream products, are essential for dissecting the precise roles of these metabolites.

This guide provides an in-depth comparison of two commonly used rescue agents: mevalonolactone and squalene. We will explore their distinct mechanisms of action, delve into the experimental rationale for their use, and provide detailed protocols to empower researchers in designing and executing robust and insightful experiments.

The Mevalonate Pathway: A Tale of Two Branches

The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[4][5] These five-carbon building blocks are the precursors for all isoprenoids.[6] The pathway's rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR), the primary target of statins.[7][8]

Downstream of mevalonate, the pathway bifurcates into two critical branches:

  • The Non-Sterol Isoprenoid Branch: This branch produces essential molecules like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9] These isoprenoids are covalently attached to proteins in a process called prenylation, which is vital for the proper localization and function of key signaling proteins, including small GTPases of the Ras, Rho, and Rab families.[3][10]

  • The Sterol Branch: FPP can be further metabolized to squalene, the first committed precursor in the synthesis of sterols, most notably cholesterol.[11][12] Cholesterol is an integral component of cellular membranes and a precursor for steroid hormones and bile acids.[8]

This bifurcation is the crux of the matter when comparing this compound and squalene rescue strategies.

This compound vs. Squalene: A Mechanistic Dichotomy

This compound , a prodrug of mevalonic acid, enters the cell and is readily converted to mevalonate.[13] By providing this key intermediate, this compound supplementation effectively bypasses the HMGCR-mediated blockade by statins, thus restoring the entire downstream pathway.[14][15] This means that both the non-sterol isoprenoid branch (producing FPP and GGPP for protein prenylation) and the sterol branch (producing cholesterol) are replenished.

Squalene , on the other hand, is a late-stage intermediate in the sterol branch.[11] Its supplementation can rescue the synthesis of cholesterol and other downstream sterols. However, it does not replenish the pool of FPP and GGPP required for protein prenylation.[14]

This fundamental difference in their points of entry into the MVA pathway dictates their utility in rescue experiments and provides a powerful tool for dissecting the specific consequences of MVA pathway inhibition.

Experimental Rationale: Why Choose One Over the Other?

The choice between this compound and squalene rescue hinges on the specific scientific question being addressed. The prevailing evidence, particularly in the context of statin-induced cytotoxicity in cancer cells, points to the depletion of non-sterol isoprenoids as the primary driver of cell death, rather than a lack of cholesterol.[3][10][14]

  • Use this compound to:

    • Confirm that the observed cellular phenotype is indeed a direct consequence of inhibiting the MVA pathway upstream of mevalonate. A successful rescue with this compound validates that the effects of the inhibitor (e.g., a statin) are on-target.

    • Restore the synthesis of all downstream products, including those required for protein prenylation and sterol synthesis.

  • Use Squalene to:

    • Specifically investigate the role of the sterol branch of the MVA pathway. If squalene supplementation fails to rescue a phenotype (e.g., cell death), it strongly suggests that the phenotype is not due to a deficit in cholesterol or other sterols.

    • Isolate the effects of non-sterol isoprenoid depletion. By comparing the outcomes of this compound and squalene rescue, one can infer the specific contributions of the non-sterol branch.

Quantitative Data Comparison

The following table summarizes representative experimental data comparing the efficacy of this compound and squalene in rescuing statin-induced cell death.

Cell LineStatin TreatmentRescue AgentConcentrationOutcomeReference
U87 GlioblastomaPitavastatin (1µM)This compound100µMRescued cell viability to ~82%[14]
U87 GlioblastomaPitavastatin (1µM)Squalene10µMNo significant rescue of cell viability[14]
MDA-MB-431 MelanomaPitavastatin (1µM)This compound100µMRescued cell viability to ~96%[14]
MDA-MB-431 MelanomaPitavastatin (1µM)Squalene10µMNo significant rescue of cell viability[14]
HER2+ Breast Cancer (Lapatinib-resistant)SimvastatinMevalonate-Rescued from growth inhibition[16]
HER2+ Breast Cancer (Lapatinib-resistant)SimvastatinCholesterol-No rescue from growth inhibition[16]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for conducting this compound and squalene rescue experiments.

Protocol 1: Statin-Induced Cytotoxicity Rescue Assay

This protocol is designed to assess the ability of this compound and squalene to rescue cell viability following statin treatment, using the MTT assay as a readout.

Materials:

  • Cell line of interest (e.g., U87, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Statin (e.g., Simvastatin, Atorvastatin, Pitavastatin)

  • This compound (Sigma-Aldrich, M4667)

  • Squalene (Sigma-Aldrich, S3626)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.

  • Treatment:

    • Prepare a dilution series of the chosen statin in complete culture medium.

    • Prepare rescue solutions of this compound (e.g., 100 µM) and squalene (e.g., 10 µM) in complete culture medium. Note: Squalene is highly lipophilic and may require solubilization with a carrier like cyclodextrin or pre-complexing with serum.

    • Aspirate the old medium from the cells and add the treatment media according to the experimental design (e.g., media alone, statin alone, statin + this compound, statin + squalene).

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

    • Incubate overnight at 37°C in a humidified atmosphere.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Subtract the absorbance of blank wells (media only).

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot Analysis of Protein Prenylation

This protocol allows for the assessment of protein prenylation by observing the electrophoretic mobility shift of unprenylated proteins.

Materials:

  • Cell lysates from Protocol 1

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against prenylated proteins (e.g., Rap1a, RhoA) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Unprenylated proteins often migrate slower than their prenylated counterparts.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the band patterns between treatment groups. An accumulation of the slower-migrating, unprenylated form of the protein in statin-treated cells, which is reversed by this compound but not squalene, indicates a rescue of protein prenylation.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the mevalonate pathway and the experimental workflow.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR IPP IPP / DMAPP Mevalonate->IPP FPP FPP IPP->FPP GGPP GGPP FPP->GGPP Squalene_node Squalene FPP->Squalene_node Squalene Synthase PrenylatedProteins Prenylated Proteins (e.g., Ras, Rho) GGPP->PrenylatedProteins Cholesterol Cholesterol Squalene_node->Cholesterol This compound This compound Supplementation This compound->Mevalonate Squalene_rescue Squalene Rescue Squalene_rescue->Squalene_node Statin Statins Statin->HMGCoA

Caption: The Mevalonate Pathway and Points of Intervention.

Experimental_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treatment Treat with Statin ± Rescue Agents (this compound or Squalene) Incubate1->Treatment Incubate2 Incubate for 48-72h Treatment->Incubate2 Endpoint Endpoint Analysis Incubate2->Endpoint MTT Cell Viability (MTT Assay) Endpoint->MTT Western Protein Prenylation (Western Blot) Endpoint->Western Cholesterol_assay Cholesterol Synthesis Endpoint->Cholesterol_assay

Caption: Experimental Workflow for Rescue Studies.

Potential Pitfalls and Considerations

  • Solubility of Squalene: Squalene is highly hydrophobic and may be difficult to deliver to cells in culture. It is crucial to ensure its proper solubilization to achieve effective concentrations.

  • Off-Target Effects: While generally considered specific, high concentrations or prolonged exposure to this compound have been reported to induce oxidative stress.[17] It is advisable to perform dose-response experiments to identify the optimal, non-toxic concentration for rescue.

  • Cell-Type Specificity: The dependence of cells on the MVA pathway and its respective branches can vary. The outcomes of rescue experiments may differ between cell lines.

Conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Mevalonolactone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. While mevalonolactone is a key intermediate in the biosynthesis of essential molecules like cholesterol and is widely used in pharmaceutical research, its proper disposal is a critical aspect of laboratory management that ensures the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step approach to the safe and compliant disposal of this compound, grounded in scientific principles and regulatory awareness.

Understanding this compound: A Safety and Hazard Profile

This compound, a lactone derivative of mevalonic acid, is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2][3]. However, it is crucial to recognize its chemical and physical properties to handle and dispose of it safely.

PropertyValueSource
Physical State Low melting solid or yellowish-brown oil[4]
Hazards May cause mild irritation to skin, eyes, and respiratory tract. It is also hygroscopic (absorbs moisture from the air).[4]
Incompatibilities Strong oxidizing agents[4]
Combustibility Combustible solid[4]

While not classified as hazardous, irresponsible disposal of this compound can still pose environmental risks. Therefore, a structured disposal plan is essential.

The Core of Safe Disposal: A Decision-Making Framework

The appropriate disposal procedure for this compound depends on the quantity of the waste and local regulations. This decision-making framework will guide you through the process.

Mevalonolactone_Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 5g solid or < 50mL of dilute solution) assess_quantity->small_quantity large_quantity Large Quantity (> 5g solid or > 50mL of dilute solution) assess_quantity->large_quantity check_local_regs Consult Institutional and Local Regulations for Non-Hazardous Waste small_quantity->check_local_regs Yes hydrolysis_protocol Perform Hydrolysis Protocol to Neutralize large_quantity->hydrolysis_protocol direct_disposal Proceed with Direct Disposal check_local_regs->direct_disposal end End: Disposal Complete direct_disposal->end disposal_after_hydrolysis Dispose of Neutralized Solution hydrolysis_protocol->disposal_after_hydrolysis disposal_after_hydrolysis->end

Caption: Decision workflow for this compound disposal.

Part 1: Disposal of Small Quantities of this compound

For the purposes of this guide, a "small quantity" is defined as less than 5 grams of solid this compound or less than 50 mL of a dilute solution (e.g., <1% concentration). For these amounts, direct disposal may be permissible, provided it aligns with your institution's policies for non-hazardous waste[5][6][7].

Step-by-Step Protocol for Direct Disposal:

  • Consult Your Institutional Guidelines: Before proceeding, always refer to your institution's specific guidelines for the disposal of non-hazardous chemical waste. Some institutions may have stricter rules than local regulations.

  • For Solid this compound (< 5g):

    • Ensure the this compound is in a sealed, clearly labeled container.

    • Place the container in the designated laboratory solid waste stream for non-hazardous chemicals. Do not dispose of it in general office trash.

  • For Dilute Aqueous Solutions of this compound (< 50mL):

    • Some institutional and municipal guidelines may permit the disposal of small quantities of non-hazardous, water-soluble organic compounds down the sanitary sewer with copious amounts of water[8][9].

    • If permitted, slowly pour the solution down the drain with a continuous stream of cold water. Flush the drain with at least 20 times the volume of the disposed solution.

    • Causality: The high volume of water ensures that the concentration of this compound entering the wastewater system is negligible, minimizing any potential environmental impact.

Part 2: Disposal of Large Quantities of this compound via Hydrolysis

For larger quantities of this compound (> 5 grams of solid or > 50 mL of a dilute solution), it is best practice to chemically neutralize the compound before disposal. The most effective method for this is through hydrolysis, which will open the lactone ring to form the more stable and less reactive mevalonic acid.

The Chemistry Behind Hydrolysis:

Lactones are cyclic esters, and like their acyclic counterparts, they can be hydrolyzed under basic conditions in a reaction known as saponification[10][11]. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactone and leading to the opening of the ring to form a carboxylate and an alcohol. In the case of this compound, this results in the formation of mevalonate, the salt of mevalonic acid.

Step-by-Step Protocol for Hydrolysis:

  • Preparation and Personal Protective Equipment (PPE):

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Reagents and Equipment:

    • 1M Sodium Hydroxide (NaOH) solution

    • Stir plate and stir bar

    • Beaker or flask of appropriate size

    • pH paper or a calibrated pH meter

  • Procedure:

    • Dissolve the this compound waste in a minimal amount of water or a water-miscible solvent like ethanol if necessary.

    • Slowly add the 1M NaOH solution to the this compound solution while stirring. A general rule of thumb is to use a 1.1 molar equivalent of NaOH to this compound to ensure complete hydrolysis.

    • Gently heat the mixture to approximately 40-50°C and stir for at least one hour to ensure the reaction goes to completion.

    • Allow the solution to cool to room temperature.

    • Check the pH of the solution. It should be basic.

    • Neutralize the solution by slowly adding a weak acid, such as 1M hydrochloric acid (HCl), until the pH is between 6.0 and 8.0.

  • Disposal of the Neutralized Solution:

    • Once neutralized, the resulting solution of mevalonic acid salt can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with institutional guidelines for non-hazardous aqueous waste[8][9].

Regulatory Framework: Ensuring Compliance

The disposal of all chemical waste, including non-hazardous materials, is governed by a framework of regulations.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA provides the overarching framework for hazardous waste management. While this compound is not typically classified as a hazardous waste under RCRA, understanding these regulations is crucial for overall laboratory compliance[12][13].

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for laboratories. Your institution's CHP should include specific procedures for waste disposal[14][15][16][17][18].

  • Local and Institutional Policies: Always prioritize your local and institutional waste disposal policies, as they are designed to comply with federal and state regulations while addressing the specific capabilities of your local wastewater treatment facilities[5][6][7][19].

Emergency Procedures

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: If safe to do so, prevent the spill from spreading.

  • Consult the SDS: Refer to the Safety Data Sheet for this compound for specific spill cleanup instructions.

  • Absorb the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect and Dispose: Place the absorbed material or swept solid into a sealed, labeled container for disposal as chemical waste.

  • Decontaminate the Area: Clean the spill area with soap and water.

By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory practice and environmental stewardship.

References

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Mevalonolactone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a comprehensive framework for the safe handling of Mevalonolactone. Our approach is grounded in the understanding that true laboratory safety is not just about following rules, but about understanding the rationale behind them. This document provides the essential, immediate safety and logistical information you need, from initial risk assessment to final disposal, ensuring every step is part of a self-validating safety system.

Understanding the Hazard Profile of this compound

Before any handling protocol is established, a thorough understanding of the substance's chemical and toxicological properties is essential. This compound (CAS No. 674-26-0) is a lactone derivative of mevalonic acid. While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it presents potential hazards that necessitate careful handling and appropriate PPE.[1][2][3] The toxicological properties have not been fully investigated, and in the absence of comprehensive data, a precautionary approach is the cornerstone of responsible laboratory practice.[2]

Key hazards include potential irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[2][4][5] Furthermore, some sources note that it is hygroscopic and may form explosive peroxides, a critical consideration for storage and handling conditions.[2]

Table 1: Hazard Summary for this compound

Hazard TypeDescriptionPrimary Sources
Eye Contact May cause eye irritation.[2][4][5]
Skin Contact May be harmful if absorbed through the skin and may cause irritation.[2][4][5]
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[2][4]
Ingestion May be harmful if swallowed.[4]
Chemical Stability The substance is generally stable but is hygroscopic (absorbs moisture). May form explosive peroxides.[2]
NFPA 704 Rating Health: 0, Flammability: 1, Instability: 1, Special: N/A[2]

Core PPE Protocol: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure, the quantities being handled, and the potential for exposure. The following protocol is based on a risk-assessment approach, consistent with OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7]

Before discussing wearable PPE, the primary line of defense is an engineering control. All handling of this compound, especially when manipulating the solid form or creating solutions, should be conducted within a properly functioning and certified chemical fume hood.[4][8] This minimizes the risk of inhaling vapors, mists, or dust.[4]

The following PPE is mandatory for any procedure involving this compound.

  • Eye and Face Protection:

    • Standard Use: At a minimum, safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are required.[4][9]

    • Splash Hazard: When handling larger volumes (gram scale or greater) or performing operations with a significant splash risk (e.g., vortexing, sonicating), chemical safety goggles are necessary.[10] For maximum protection, a full-face shield should be worn in conjunction with safety goggles.[9] The causality here is clear: standard safety glasses protect from projectiles but offer limited protection from liquid splashes that can enter from the top or sides.

  • Hand Protection:

    • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact.[9][10] Always inspect gloves for tears or punctures before use.

    • Glove Practice: The principle of "avoiding contact" extends to your gloved hands.[4] Do not touch surfaces like doorknobs, keyboards, or pens with gloved hands. Contaminated gloves must be removed and disposed of immediately and properly, followed by hand washing.[4] This prevents the secondary contamination of common laboratory spaces.

  • Body Protection:

    • Lab Coat: A standard laboratory coat is required to protect skin and personal clothing from contamination.[4]

    • Enhanced Protection: For tasks involving significant quantities or a high risk of splashing, impervious or chemical-resistant clothing, such as a rubber apron worn over the lab coat, is recommended.[4][10] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

  • Respiratory Protection:

    • Standard Conditions: Under normal laboratory conditions with the use of a fume hood, respiratory protection is generally not required.[5]

    • Required Conditions: A NIOSH-approved respirator is necessary if a risk assessment indicates potential exposure above acceptable limits.[11] This may occur if engineering controls are not available or are insufficient, or during a large spill clean-up.[4][10] In such cases, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a reliable choice.[4]

Operational Plan: Integrating Safety into Your Workflow

This step-by-step plan provides a procedural framework for safely handling this compound.

  • Consult the SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning work.[1][2][3][4]

  • Designate Work Area: Demarcate and prepare a work area inside a chemical fume hood.

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before starting.

  • Don PPE: Put on all required PPE in the correct order (e.g., lab coat, then safety goggles, then gloves).

  • Maintain Ventilation: Ensure the fume hood sash is at the appropriate height.

  • Avoid Contamination: Use appropriate tools (spatulas, pipettes) to handle the chemical. Avoid creating dust or aerosols.[1]

  • Container Management: Keep the this compound container tightly closed when not in use.[2]

  • Situational Awareness: Be mindful of your actions and surroundings to prevent spills or accidental contact.

  • Decontaminate: Clean the work area and any non-disposable equipment used.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. The typical order is gloves first, followed by face shield/goggles, and then the lab coat.

  • Dispose of PPE: Dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves, even if no contamination is suspected.[4][10]

Disposal Plan: A Critical Final Step

Improper disposal is a common source of safety and environmental incidents.

  • Chemical Waste: All waste containing this compound, including unused product and contaminated solutions, must be treated as hazardous chemical waste.[4] Do not dispose of it down the sink.[2][3] Collect it in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All solid waste, such as contaminated weigh paper, pipette tips, and gloves, must be collected in the same hazardous waste container.[10]

  • Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[10] After rinsing, deface the original label before disposal or recycling.

  • Waste Pickup: Contact your institution's licensed professional waste disposal service for pickup and disposal of all generated hazardous waste.[4]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow This compound PPE & Handling Workflow cluster_prep 1. Pre-Handling cluster_ppe 2. PPE Selection cluster_handling 3. Handling & Disposal start Start: Plan to handle This compound risk_assessment Review SDS & Perform Risk Assessment start->risk_assessment fume_hood Work in Chemical Fume Hood? risk_assessment->fume_hood ppe_base Mandatory Base PPE: - Nitrile Gloves - Lab Coat - Safety Glasses (Side Shields) fume_hood->ppe_base Yes aerosol_risk Aerosol/Dust Risk or Inadequate Ventilation? fume_hood->aerosol_risk No splash_risk Splash Risk or Large Quantity? ppe_base->splash_risk splash_risk->aerosol_risk No ppe_goggles Upgrade to: Chemical Goggles & Face Shield splash_risk->ppe_goggles Yes ppe_respirator Add: NIOSH-Approved Respirator aerosol_risk->ppe_respirator Yes handling Execute Experiment Following Safe Practices aerosol_risk->handling No ppe_goggles->aerosol_risk ppe_respirator->handling decontaminate Decontaminate Workspace & Equipment handling->decontaminate dispose_waste Segregate & Dispose of Chemical/Solid Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mevalonolactone
Reactant of Route 2
Mevalonolactone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。